Emetine hydrochloride
Beschreibung
The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEYSSLYFJVUIS-MRFSYGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424947 | |
| Record name | Emetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-42-7, 14198-59-5 | |
| Record name | Emetine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emetine monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Emetine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Emetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Emetine Hydrochloride: A Technical Guide to its Discovery and Historical Application in Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emetine, an isoquinoline alkaloid derived from the roots of the ipecacuanha plant (Carapichea ipecacuanha), has a rich and complex history in medicine. Initially utilized in its crude plant form for its potent emetic and expectorant properties, its true value emerged with the isolation of the active principal, emetine. The subsequent development of emetine hydrochloride revolutionized the treatment of amoebic dysentery in the early 20th century, marking a significant milestone in tropical medicine. This technical guide provides an in-depth review of the discovery, isolation, and historical medical use of this compound. It details the early experimental protocols that established its therapeutic efficacy, presents quantitative data on its use and toxicity, and explores the molecular mechanisms of action as understood through both historical and contemporary research. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and the history of medicine.
Discovery and Historical Context
The story of emetine begins with the ipecacuanha plant, indigenous to the rainforests of Brazil.[1] For centuries, local populations used the ground roots of this plant for its medicinal properties. The plant was first introduced to Europe in the mid-17th century.[2] A Dutch physician, Piso, is credited with bringing it from Brazil to Europe in 1649.[3] Around 1658, the dried root made its way to Paris, where a physician named Helvetius used a secret preparation containing ipecac to successfully treat dysentery, even curing the son of King Louis XIV.[2][3] This success led to the widespread use of ipecac root, often in preparations like "Dover's powder" which combined ipecac with opium, for treating fevers and dysentery for the next two centuries.[1][2]
The major breakthrough came in the early 19th century when the French School of Chemistry turned its attention to ipecac. In 1817, French chemists Pierre Joseph Pelletier and François Magendie isolated the potent alkaloid responsible for its emetic effects and named it "emetine".[3][4] Further research revealed that the crude extract contained several alkaloids, including cephaeline and psychotrine, with cephaeline being about twice as emetic as emetine.[3]
The true therapeutic revolution for emetine began in the late 19th and early 20th centuries. With the identification of Entamoeba histolytica as the causative agent of amoebic dysentery, a distinction could be made between amoebic and bacillary forms of the disease.[1] In 1912, Sir Leonard Rogers in India demonstrated that subcutaneous injections of this compound were highly effective in treating amoebic dysentery and its complications, such as amoebic liver abscess, with greater efficacy and less severe nausea than oral ipecac preparations.[5] This discovery established emetine as the standard of care for amoebiasis for several decades until the development of less toxic and more effective synthetic amoebicides like metronidazole in the 1960s.[5]
Isolation and Chemical Properties
Emetine is the principal alkaloid of ipecac, which is extracted from the ground roots of Carapichea ipecacuanha (also known as Psychotria ipecacuanha).[6] The hydrochloride salt was the preferred form for medical use due to its solubility in water.[2]
Chemical Structure and Properties
-
Chemical Name: (2S,3R,11bS)-2-{[(1R)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline
-
Molecular Formula (Emetine): C₂₉H₄₀N₂O₄
-
Molar Mass (Emetine): 480.649 g·mol⁻¹
-
This compound: The dihydrochloride salt, which exists as a pentahydrate or heptahydrate.[2] It is a white or slightly yellowish crystalline powder that is freely soluble in water and ethanol.[2]
-
Stability: this compound is sensitive to light and heat, turning yellow upon exposure.[7] It is also gradually degraded by humidity.[2] Injections were therefore packaged in light-resistant, single-dose glass containers.[1]
Historical Isolation and Synthesis of Hydrochloride Salt
Experimental Protocols
Protocol 1: Historical Alkaloid Extraction and Purification (Reconstructed)
This protocol is a reconstruction based on common 19th-century alkaloid extraction techniques.
-
Maceration: Powdered ipecacuanha root is macerated in an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
-
Filtration: The mixture is filtered to remove solid plant material. The resulting aqueous solution contains the alkaloid salts.
-
Basification: The acidic extract is neutralized and then made alkaline by adding a base (e.g., ammonium hydroxide or calcium hydroxide). This deprotonates the alkaloids, converting them into their free base form, which has low water solubility.
-
Solvent Extraction: The alkaline aqueous mixture is then repeatedly extracted with an immiscible organic solvent, such as ether or chloroform. The alkaloid free bases partition into the organic layer.
-
Concentration: The organic extracts are combined and the solvent is evaporated, leaving a crude mixture of ipecac alkaloids (emetine, cephaeline, etc.).
-
Crystallization: The crude alkaloid mixture is further purified by fractional crystallization from a suitable solvent (e.g., ethanol) to separate the different alkaloids based on their varying solubilities.
Protocol 2: Preparation of this compound for Injection (Historical Method)
This protocol outlines the steps to convert the isolated emetine free base into a sterile solution for injection.
-
Dissolution: A precisely weighed amount of purified emetine alkaloid is dissolved in a minimal amount of a suitable solvent, such as ethanol.
-
Acidification: A stoichiometric amount of hydrochloric acid (diluted) is slowly added to the solution to form emetine dihydrochloride.
-
Crystallization: The this compound salt, being less soluble in the ethanolic solution, precipitates out. The solution may be cooled to maximize the yield.
-
Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and recrystallized to achieve high purity.
-
Formulation of Injection:
-
A calculated amount of this compound powder is dissolved in sterile Water for Injection.[8]
-
The pH of the solution is adjusted to a range of 3.0 to 5.0 using dilute hydrochloric acid or sodium hydroxide to ensure stability.[2]
-
The solution is sterilized, historically by methods such as filtration, and filled into sterile, single-dose, light-resistant glass ampoules.[1][8]
-
Protocol 3: Determination of In Vitro Amoebicidal Activity (Vedder, 1912 - Reconstructed)
This protocol is a reconstruction of the in vitro experiments that established emetine's direct action against amoebae.
-
Culture Preparation: Entamoeba histolytica trophozoites are cultured in a suitable monoxenic or polyxenic medium that supports their growth.
-
Drug Dilution Series: A series of dilutions of this compound in the culture medium are prepared, ranging from high to low concentrations (e.g., 1:10,000 to 1:1,000,000).
-
Inoculation: A standardized number of active trophozoites are inoculated into test tubes containing the various concentrations of emetine. A control tube with no emetine is also prepared.
-
Incubation: The cultures are incubated at 37°C.
-
Microscopic Examination: At regular intervals (e.g., 24 and 48 hours), samples are taken from each tube and examined under a microscope.
-
Endpoint Determination: The viability of the amoebae is assessed based on their motility and morphology. The lowest concentration of emetine that results in the death of all amoebae is determined as the minimum lethal concentration (MLC).
Historical Use in Medicine
The primary and most celebrated use of this compound was in the treatment of amoebiasis.[3] It was considered a specific and potent tissue amoebicide, acting primarily in the bowel wall, liver, and other sites of invasive infection.[9]
Treatment of Amoebic Dysentery and Liver Abscess
Emetine was administered via subcutaneous or intramuscular injection, which, while still causing some nausea, was far better tolerated than oral ipecac.[3] It provided rapid relief from the severe symptoms of acute amoebic dysentery, including griping and tenesmus, often within the first 24-48 hours of treatment.[10] In a 1913 study of sixty cases of amoebic dysentery, both acute and chronic, treatment with this compound injections resulted in the recovery of every patient with no deaths or significant relapses reported.[10] It was also indispensable in managing amoebic hepatitis and liver abscesses.[11]
Data Presentation: Dosage and Efficacy
The following tables summarize the quantitative data regarding the historical use of this compound for amoebiasis.
Table 1: Historical Dosage of this compound for Amoebiasis
| Condition | Patient Group | Dosage Regimen | Duration | Reference |
| Acute Amoebic Dysentery | Adults | 1 grain (approx. 65 mg) daily, often in divided doses | Until symptoms improve (typically 3-5 days), then reduced | [10] |
| Chronic Amoebic Dysentery | Adults | 0.5 grain (approx. 32.5 mg) daily | 10-12 days | [10] |
| Amoebiasis (General) | Adults | 1 mg/kg/day (not to exceed 65 mg/day) | Up to 5 days | [12] |
| Viral Hepatitis (Historical Use) | Children (1-12 years) | 1 mg/kg/day | 7-14 days |
Table 2: Clinical Efficacy in Amoebiasis (from historical case series)
| Study / Observation | Number of Patients | Condition | Treatment | Outcome | Reference |
| Lambert, 1913 | 60 | Acute & Chronic Amoebic Dysentery | Emetine HCl Injections | 100% recovery, no deaths or relapses | [10] |
| Rogers, 1912 | Not specified | Amoebic Dysentery & Liver Abscess | Emetine HCl Injections | Reported successful treatment | [5] |
| Shrapnel et al. (Oral) | 20 | Intestinal Amebiasis | Enteric-coated Emetine HCl tablets | Encouraging results in 15 patients | [12] |
Mechanism of Action
Historically, the mechanism of emetine's action was not understood at the molecular level. It was known to be a potent protoplasmic poison that was more toxic to amoebae than to human cells. Modern research has elucidated the precise molecular pathways through which emetine exerts its effects.
Inhibition of Protein Synthesis
The primary mechanism of emetine's cytotoxic action is the irreversible inhibition of protein synthesis in eukaryotic cells.[6] It acts by binding to the 40S ribosomal subunit, specifically interfering with the translocation step, which is the movement of the ribosome along the mRNA strand. This effectively freezes protein elongation, leading to cell death. This action is highly specific to eukaryotic ribosomes, which explains its lack of activity against bacteria.
Modulation of Cellular Signaling Pathways
Recent research, primarily in the context of emetine's anti-cancer and antiviral properties, has revealed its ability to modulate several key cellular signaling pathways. While this understanding is modern, it provides a deeper insight into the pleiotropic effects of the drug. Emetine has been shown to regulate MAPKs, Wnt/β-catenin, Hippo, and PI3K/AKT signaling pathways.
Toxicity and Decline in Use
Despite its effectiveness, emetine's use was limited by its significant toxicity, which is cumulative and dose-dependent.[9] The slow excretion of the drug, with amounts detectable in urine 40-60 days after treatment, contributed to this cumulative effect.[9]
Cardiotoxicity
The most serious adverse effect of emetine is cardiotoxicity.[9] It can cause a range of cardiovascular issues, including hypotension, tachycardia, and changes in electrocardiogram (ECG) readings, such as T-wave flattening and QT interval prolongation.[9] In high doses or with prolonged use, it can lead to acute degenerative myocarditis, which can result in sudden cardiac failure and death.[9] This risk necessitated close patient monitoring during treatment.
Other Adverse Effects
-
Local Reactions: Pain, tenderness, stiffness, and weakness at the injection site are common. Necrosis and abscess formation can also occur.[9]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are frequent side effects, though less severe with parenteral administration than with oral ipecac.[3]
-
Neuromuscular Effects: Muscle weakness, tenderness, and mild sensory disturbances can occur.[9]
The development of safer and equally effective amoebicides, particularly metronidazole in the 1960s, which had a better therapeutic index, led to the gradual replacement of emetine as the primary treatment for amoebiasis.[5]
Table 3: Toxicity Profile of Emetine
| Toxicity Type | Manifestations | Onset/Nature | Reference |
| Cardiotoxicity | Hypotension, tachycardia, ECG changes (T-wave flattening, QT prolongation), myocarditis, cardiac failure | Cumulative, dose-dependent, potentially fatal | [9] |
| Local Site Reactions | Pain, tenderness, weakness, abscess formation | Common at injection site | [9] |
| Gastrointestinal | Nausea, vomiting, diarrhea | Frequent | [9] |
| Neuromuscular | Muscle weakness, aches, mild sensory disturbances | Can occur with treatment | [9] |
| General | Dizziness, headache, skin lesions (rare) | Less common | [9] |
Conclusion
This compound holds a significant place in the history of pharmacotherapy. Its discovery as the active principle of ipecacuanha and its subsequent application as an injectable treatment for amoebic dysentery was a monumental step forward in combating a devastating disease. The work of pioneers like Pelletier, Magendie, and Rogers transformed a crude herbal remedy into a life-saving specific therapeutic agent. While its clinical utility has been superseded by safer alternatives, the study of emetine continues to be relevant. Its potent and specific mechanism of inhibiting protein synthesis makes it a valuable tool in cell biology research. Furthermore, ongoing investigations into its antiviral and anti-cancer properties demonstrate that this historical drug may yet yield new therapeutic insights, continuing its long and remarkable journey from a Brazilian root to a molecule of modern scientific interest.
References
- 1. The action of amoebicidal drugs on Entamoeba invadens Rodhain, 1934 in vitro | Parasitology | Cambridge Core [cambridge.org]
- 2. This compound Injection [drugfuture.com]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine - Wikipedia [en.wikipedia.org]
- 5. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundingtoday.com [compoundingtoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Emetine Is Not Ipecac: Considerations for Its Use as Treatment for SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. cdn.who.int [cdn.who.int]
Chemical properties and synthesis of emetine hydrochloride
An In-depth Technical Guide to the Chemical Properties and Synthesis of Emetine Hydrochloride
Introduction
Emetine is a natural isoquinoline alkaloid derived from the root of Psychotria ipecacuanha (ipecac root).[1][2] For decades, its hydrochloride salt has been utilized in medicine, primarily as an emetic and for the treatment of amoebiasis.[3][4] More recently, emetine has garnered significant interest in drug development for its potent antiviral, antineoplastic, and antimalarial properties.[5][6] Its primary mechanism of action is the irreversible inhibition of protein synthesis in eukaryotes, which underpins its broad biological activities.[7][8] Emetine exerts its cytotoxic effects by binding to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[2][8]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound.
Chemical and Physical Properties
This compound is a white or slightly yellow, crystalline powder.[3] It is the hydrochloride salt of the emetine alkaloid and can exist in various hydrated forms, most commonly as a pentahydrate or heptahydrate.[3] The compound is known to turn yellow upon exposure to heat or light.[9]
Quantitative Data Summary
The following table summarizes the key quantitative properties of emetine and its hydrochloride salt, compiled from various sources.
| Property | Value | Form | Reference(s) |
| Molecular Formula | C₂₉H₄₀N₂O₄ | Emetine (Base) | [5] |
| C₂₉H₄₀N₂O₄ · 2HCl | Dihydrochloride | ||
| C₂₉H₄₀N₂O₄ · 2HCl · 5H₂O | Dihydrochloride Pentahydrate | [3] | |
| C₂₉H₄₀N₂O₄ · 2HCl · 7H₂O | Dihydrochloride Heptahydrate | [3] | |
| Molecular Weight | 480.6 g/mol | Emetine (Base) | [5] |
| 553.6 g/mol | Dihydrochloride | ||
| 643.6 g/mol | Dihydrochloride Pentahydrate | [3] | |
| 679.7 g/mol | Dihydrochloride Heptahydrate | [3] | |
| Melting Point | 74 °C | Emetine (Base) | [5] |
| 235–255 °C (decomposes) | Dihydrochloride | [9] | |
| Solubility | Water: Freely soluble (~750 g/L); 100 mg/mL | Hydrochloride | [3][8][10] |
| Ethanol: Freely soluble (~750 g/L) | Hydrochloride | [3] | |
| Chloroform: ~1 mg/mL | Hydrochloride Hydrate | [10] | |
| Ether, Acetone: Soluble | Emetine (Base) | [5] | |
| Specific Optical Rotation | [α]²⁰D = -50° (c=2 in Chloroform) | Emetine (Base) | [5] |
| [α] = +16° to +19° (50 mg/mL solution, calculated on dried substance) | Hydrochloride | [3] | |
| Dissociation Constants | pKa₁ = 5.77; pKa₂ = 6.64 | Emetine (Base) | [5] |
| UV Absorption Maxima | λmax = 235 nm (shoulder), 285 nm (in alcohol) | Emetine (Base) | [5] |
| Purity | ≥98.0% and ≤101.5% (calculated on the dried/anhydrous substance) | Hydrochloride | [3] |
Synthesis of this compound
Emetine can be obtained from its natural source, by semi-synthesis from related alkaloids, or through total chemical synthesis.
Natural Biosynthesis and Extraction
Emetine is naturally produced in ipecac root. The biosynthesis involves the convergence of two primary pathways: the formation of dopamine from L-tyrosine and the synthesis of secologanin from geranyl diphosphate.[11] A Pictet-Spengler reaction between these two precursors initiates a series of enzymatic steps, including O-methylations and reductions, to form protoemetine.[11] Protoemetine then reacts with a second dopamine molecule to ultimately yield cephaeline and, subsequently, emetine through further methylation.[11]
Extraction from the plant material typically involves ultrasound-assisted extraction with an acidic ethanol solution, followed by purification steps including liquid-liquid extraction and column chromatography to isolate emetine and cephaeline with purities exceeding 98%. This compound can also be prepared by the methylation of cephaeline, another major alkaloid present in ipecac.[3]
Total Synthesis
A scalable, asymmetric total synthesis of (−)-emetine has been developed, enabling the production of large quantities for drug development without reliance on natural sources.[12] The process, which achieves a 12% overall yield, consists of 13 steps and notably avoids chromatographic purification.[12][13]
A logical workflow for this scalable synthesis is outlined below.
Experimental Protocols
Detailed experimental methods are crucial for the accurate analysis and application of this compound.
Protocol 1: Assay by Non-Aqueous Titration
This method is used to determine the purity of this compound.[3]
-
Preparation: Accurately weigh approximately 0.2 g of the substance.
-
Dissolution: Dissolve the sample in 30 mL of glacial acetic acid R1.
-
Reagent Addition: Add 10 mL of mercuric acetate/acetic acid TS.
-
Titration: Titrate the solution with 0.1 mol/L perchloric acid VS.
-
Endpoint Determination: Determine the endpoint potentiometrically or using a suitable indicator as described in general method 2.6 Non-aqueous titration.
-
Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 27.68 mg of C₂₉H₄₀N₂O₄·2HCl.
Protocol 2: Test for Related Alkaloids by Thin-Layer Chromatography (TLC)
This protocol is used to identify and limit impurities, such as cephaeline.[3]
-
Stationary Phase: Use a TLC plate coated with silica gel R1.
-
Mobile Phase: Prepare a mixture of chloroform (100 volumes), ethylene glycol monomethyl ether (20 volumes), methanol (5 volumes), water (2 volumes), and diethylamine (0.5 volumes).
-
Sample Preparation: Prepare solutions (e.g., 0.50 mg/mL) of the test substance and reference standards (emetine, cephaeline) in a mixture of ammonia (~17 g/l) TS (1 volume) and methanol (99 volumes).
-
Application: Apply 10 μL of each solution to the plate.
-
Development: Develop the chromatogram in a suitable chamber until the solvent front has migrated an appropriate distance.
-
Visualization: After air-drying the plate, spray with iodine/chloroform TS, heat at 60°C for 15 minutes, and examine the chromatogram under UV light (365 nm).
-
Analysis: Compare the intensity of any impurity spots in the test sample lane to the spots from the reference standard lanes.
Protocol 3: Quantitative Analysis by HPLC
This method is suitable for the quantification of emetine in biological samples.[14][15]
-
Sample Preparation: To 2 mL of the biological sample (e.g., plasma, urine), add an internal standard (e.g., N-propylprocainamide).
-
Buffering: Adjust the sample pH to 9 with a suitable buffer.
-
Liquid-Liquid Extraction: Extract the sample with n-butyl chloride.
-
Back-Extraction: Transfer the organic layer and back-extract the analytes into 0.01 M hydrochloric acid.
-
Chromatography:
-
System: Reversed-phase high-performance liquid chromatography (HPLC).
-
Detection: Fluorescence detection.
-
-
Analysis: Inject a portion of the final acidic aqueous layer into the HPLC system. Quantify based on a calibration curve. The reported detection limit is 5 ng/mL.[14][15]
Mechanism of Action and Signaling Pathways
Emetine's biological effects are mediated through its interaction with several key cellular pathways, the most prominent being the inhibition of protein synthesis.
Inhibition of Protein Synthesis
The primary molecular action of emetine is the irreversible inhibition of protein biosynthesis.[5][16] It specifically binds to the 40S subunit of the eukaryotic ribosome, which stalls the translocation of peptidyl-tRNA from the acceptor (A) site to the donor (P) site.[5][8] This action effectively freezes ribosomes on the mRNA strand, leading to a rapid and potent cessation of protein production.[8][9] This mechanism is distinct from that of other inhibitors like cycloheximide, as the effects of emetine are irreversible.[17]
Modulation of Apoptosis and Cancer Signaling
Emetine's ability to halt protein synthesis leads to the depletion of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.[18] It has been shown to regulate multiple signaling pathways critical for cancer cell survival and proliferation.
-
TRAIL-Induced Apoptosis: In pancreatic cancer cells, emetine enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[18][19] It achieves this by downregulating the expression of the anti-apoptotic protein Mcl-1.[18][19]
-
MAPK Pathway: Emetine exhibits complex effects on the mitogen-activated protein kinase (MAPK) pathway. It potently reduces the phosphorylation of ERK while increasing the activation of p38 and JNK, a combination that can promote apoptosis.[20][21]
-
PI3K/AKT, Wnt/β-catenin, and Hippo Pathways: Studies in gastric cancer have revealed that emetine also inhibits the PI3K/AKT pathway by reducing AKT phosphorylation.[20] Furthermore, it downregulates key components of the Wnt/β-catenin signaling cascade (e.g., active-β-catenin, Cyclin D1) and suppresses the Hippo pathway effector YAP1.[20]
Antiviral Mechanism of Action
Beyond its anticancer effects, emetine is a potent inhibitor of various viruses, including human cytomegalovirus (HCMV) and coronaviruses.[7][22] In HCMV-infected cells, emetine's inhibitory action is dependent on cell density and involves the ribosomal protein S14 (RPS14).[22] Emetine induces the translocation of RPS14 into the nucleus, where it binds to MDM2. This disrupts the HCMV-induced interaction between MDM2 and p53, leading to p53 stabilization and the inhibition of viral replication.[22]
Conclusion
This compound is a potent and versatile natural product with a well-defined primary mechanism of action and a growing list of applications in oncology and virology. Its chemical properties are well-characterized, and the advent of scalable total synthesis has opened new avenues for its development as a therapeutic agent or a lead compound. The detailed protocols and pathway analyses provided in this guide offer a technical foundation for researchers working to harness the therapeutic potential of this important alkaloid. Further investigation into its complex interactions with cellular signaling pathways will continue to uncover new opportunities for its use in treating human diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Emetine CAS#: 483-18-1 [m.chemicalbook.com]
- 5. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Emetine dihydrochloride | C29H42Cl2N2O4 | CID 3068143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Emetine dihydrochloride hydrate (CAS 7083-71-8) | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Emetine - Wikipedia [en.wikipedia.org]
- 12. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative analysis of emetine and cephaeline by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Emetine enhances the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis of pancreatic cancer cells by downregulation of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
Emetine Hydrochloride's Bridgehead: An In-Depth Technical Guide to its Binding Site on the 40S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, an isoquinoline alkaloid derived from the ipecac root, has a long history of use as an antiprotozoal and emetic agent. Its potent biological activities stem from its ability to halt protein synthesis in eukaryotes. This technical guide provides a comprehensive overview of the binding site of emetine hydrochloride on the 40S ribosomal subunit, detailing the molecular interactions, quantitative parameters of its inhibitory effects, and the experimental methodologies used to elucidate this critical drug-target interface. Furthermore, it explores the downstream signaling consequences of this interaction, offering insights for researchers in drug development and molecular biology.
The Emetine Binding Site: A Precise Molecular Pocket
High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM), have pinpointed the binding site of emetine to the E-site (exit site) of the small 40S ribosomal subunit.[1][2][3][4][5][6][7][8][9][10] This strategic location allows emetine to effectively jam the ribosomal machinery, preventing the translocation of mRNA and tRNA and thereby arresting protein synthesis.[1][2][3]
The binding pocket is a well-defined cavity formed by specific elements of the 18S ribosomal RNA (rRNA) and a ribosomal protein. The key interacting components are:
-
18S rRNA Helices: Emetine directly interacts with helices 23 (h23), 24 (h24), and 45 (h45) of the 18S rRNA.[4]
-
Ribosomal Protein uS11: The C-terminal region of the ribosomal protein uS11 also contributes to the formation of the binding pocket and interacts with the bound emetine molecule.[4][6]
The emetine molecule orients itself within this pocket to maximize favorable interactions. The benzo[a]quinolizine ring of emetine engages in a base-stacking interaction with a guanine residue (G973 in P. falciparum) in h23. Its ethyl group forms hydrophobic interactions with cytosine residues (C1075 and C1076 in P. falciparum) in h24, while the isoquinoline ring stacks against the C-terminal portion of uS11.[4] This intricate network of interactions ensures a stable and potent inhibition of ribosomal function. Notably, emetine shares a similar binding site with another translocation inhibitor, pactamycin.[1][2][3][5]
Quantitative Analysis of Emetine's Inhibitory Activity
| Parameter | Value | Cell Line/System | Application | Reference |
| IC50 | 0.47 µM | Human Caco-2 cells | SARS-CoV-2 replication inhibition | [11] |
| IC50 | 121 nM | in vitro | Zika virus RNA-dependent RNA polymerase (RdRp) activity | [11] |
| EC50 | 49 nM | RD cells | Enterovirus A71 (EV-A71) inhibition | [11] |
| EC50 | 19 nM | RD cells | Enterovirus D68 inhibition | [11] |
| EC50 | 45 nM | RD cells | Echovirus-6 inhibition | [11] |
| EC50 | 83 nM | RD cells | Coxsackievirus A16 inhibition | [11] |
| EC50 | 51 nM | RD cells | Coxsackievirus B inhibition | [11] |
| EC50 | 0.147 nM | Vero cells | SARS-CoV-2 inhibition | [12] |
Experimental Protocols for Characterizing the Binding Site
The elucidation of the emetine-ribosome interaction has been made possible through a combination of advanced biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes
Cryo-EM has been instrumental in visualizing the emetine binding site at near-atomic resolution.[1][2][3][4][5][6][7][8][9][10][13][14][15][16]
Workflow for Cryo-EM Analysis:
Detailed Steps:
-
Ribosome Purification:
-
Culture eukaryotic cells (e.g., Saccharomyces cerevisiae, insect cells, or mammalian cells) to an appropriate density.
-
Lyse cells and isolate crude ribosomes by differential centrifugation.
-
Purify 80S ribosomes using sucrose density gradient centrifugation.
-
Assess the purity and integrity of the ribosomes via SDS-PAGE and rRNA gel electrophoresis.
-
-
Complex Formation:
-
Incubate purified 80S ribosomes with an excess of this compound to ensure saturation of the binding sites.
-
-
Grid Preparation (Vitrification):
-
Apply a small volume (3-4 µL) of the ribosome-emetine complex to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin aqueous film and rapidly plunge-freeze it in liquid ethane to vitrify the sample, preserving the native structure.
-
-
Cryo-EM Data Collection:
-
Image the vitrified sample in a transmission electron microscope equipped with a cryo-stage and a direct electron detector.
-
Collect a large dataset of movie frames at various tilt angles.
-
-
Image Processing:
-
Perform motion correction on the movie frames.
-
Use automated particle picking software to select individual ribosome particles.
-
Perform 2D classification to sort particles into different orientational classes and remove noise.
-
Generate an initial 3D model and perform 3D classification and refinement to achieve a high-resolution electron density map.
-
-
Model Building and Refinement:
-
Fit a pre-existing ribosome atomic model into the electron density map.
-
Manually build the emetine molecule and adjust the surrounding ribosomal components to fit the density.
-
Refine the atomic model against the experimental data and validate its stereochemistry.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts, which can be adapted to study how drugs like emetine affect translation dynamics.[2][3][17][18][19][20][21][22]
Workflow for Ribosome Profiling:
Detailed Steps:
-
Cell Treatment and Lysis:
-
Treat cultured cells with emetine at the desired concentration and for the specified duration. A control group without emetine treatment is essential.
-
Lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.
-
Extract the RNA from the isolated monosomes.
-
-
Library Preparation:
-
Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Deep Sequencing:
-
Sequence the prepared library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution and density of ribosome footprints to determine the effects of emetine on translation at a global level.
-
Chemical Footprinting (e.g., SHAPE-MaP)
Chemical footprinting techniques, such as SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), can provide nucleotide-resolution information about RNA structure and ligand binding sites.[23][24][25][26][27][28]
Workflow for Chemical Footprinting:
Detailed Steps:
-
RNA Preparation:
-
Isolate total RNA or purified 18S rRNA.
-
-
Ligand Binding:
-
Incubate the RNA with and without this compound.
-
-
Chemical Modification:
-
Treat the RNA samples with a SHAPE reagent (e.g., 1M7) that acylates the 2'-hydroxyl group of flexible (unpaired) nucleotides. Nucleotides in the emetine binding site that are protected from the solvent will show reduced reactivity.
-
-
Reverse Transcription with Mutational Profiling:
-
Perform reverse transcription using a reverse transcriptase that has a tendency to misincorporate nucleotides at the site of modification.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the resulting cDNA and sequence it.
-
-
Data Analysis:
-
Align the sequencing reads and identify the mutation rates at each nucleotide position.
-
Compare the reactivity profiles of the RNA with and without emetine. Regions with significantly reduced reactivity in the presence of emetine correspond to the binding site.
-
Signaling Pathways Activated by Emetine-Induced Ribosomal Stress
The binding of emetine to the 40S ribosomal subunit and the subsequent stalling of ribosomes trigger cellular stress response pathways. This "ribosomal stress" is a signal that the cell's protein synthesis machinery is compromised, leading to the activation of specific signaling cascades to manage the situation. The two primary pathways activated are the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR).
Logical Relationship of Emetine-Induced Ribosomal Stress Signaling:
Ribosome collisions, a direct consequence of emetine-induced stalling, are sensed by specific kinases. ZAKα (MAP3K20) is a key sensor that becomes activated upon binding to collided ribosomes. Activated ZAKα then initiates the RSR cascade, leading to the phosphorylation and activation of the stress-activated protein kinases (SAPKs) p38 and c-Jun N-terminal kinase (JNK). This pathway can ultimately lead to inflammatory responses and apoptosis.
Simultaneously, ribosome collisions can activate another kinase, GCN2, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This is the central event of the ISR, which results in a global reduction in protein synthesis but also allows for the preferential translation of specific mRNAs that encode stress-responsive proteins, helping the cell to adapt to the adverse conditions.
Conclusion
The binding of this compound to a specific pocket on the 40S ribosomal subunit is a well-characterized interaction with profound consequences for cellular function. The detailed structural and functional data, obtained through sophisticated experimental techniques, provide a solid foundation for understanding its mechanism of action. For drug development professionals, this knowledge can inform the design of novel therapeutics that target the ribosome with improved specificity and reduced toxicity. For researchers and scientists, the study of emetine continues to be a valuable tool for dissecting the intricate processes of protein synthesis and the cellular responses to ribosomal stress. This in-depth guide serves as a critical resource for advancing our understanding and utilization of this potent natural product.
References
- 1. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figures and data in Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. research.rug.nl [research.rug.nl]
- 8. S-EPMC4086275 - Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine. - OmicsDI [omicsdi.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]
- 11. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 14. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 19. portlandpress.com [portlandpress.com]
- 20. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Footprinting mRNA-ribosome complexes with chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 26. SHAPE probing reveals human ribosomal RNAs are largely unfolded in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
Emetine Hydrochloride: An In-depth Technical Guide on its Cellular Effects in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride, an isoquinoline alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent.[1] Beyond these classical applications, emetine has garnered significant interest in the scientific community for its potent and diverse effects on eukaryotic cells. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, with a focus on its impact on protein synthesis, cell signaling, and programmed cell death. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this multifaceted compound.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary and most well-characterized cellular effect of emetine is the potent and irreversible inhibition of protein synthesis in eukaryotic cells.[2][3][4] This inhibitory action is highly specific to the elongation step of translation.
Emetine exerts its effect by binding to the 40S subunit of the ribosome.[1][5] This binding event is thought to trap the ribosome at the E-site, thereby preventing the translocation of the peptidyl-tRNA from the A-site to the P-site.[6][7] This effectively halts the movement of the ribosome along the mRNA strand, leading to a global shutdown of protein synthesis.[2][3] Consequently, polysomes are stabilized and accumulate within the cell.[4][5] It is important to note that emetine's inhibitory effect is specific to eukaryotic ribosomes; it does not affect prokaryotic protein synthesis.[6]
The profound impact of emetine on protein synthesis forms the basis for many of its other observed cellular effects, including the induction of apoptosis and cell cycle arrest. Furthermore, emetine has been shown to inhibit mitochondrial protein synthesis.[3][4][8]
Quantitative Data on this compound's Cellular Effects
The following tables summarize key quantitative data regarding the cellular effects of this compound across various eukaryotic cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | |
| HGC-27 | Gastric Cancer | 0.0244 | |
| HeLa | Cervical Cancer | < 0.1 (for 50% protein synthesis inhibition) | |
| Rat Myocardium | Myocardial Cells | 0.5 (for 50% inhibition of leucine incorporation) | [9] |
Table 2: Effects on Protein Synthesis
| Cell System | Parameter Measured | Emetine Concentration | % Inhibition | Reference |
| HeLa Cells | Protein Synthesis | < 10⁻⁶ M (in media) | 50% | |
| Reticulocytes (cell-free) | Protein Synthesis | 2 x 10⁻⁵ M | 50% | |
| HeLa Cells (cell-free) | Protein Synthesis | 8 x 10⁻⁵ M | 50% | |
| Rat Myocardium | Leucine Incorporation | 5 x 10⁻⁷ M | 50% | [9] |
Signaling Pathways Modulated by this compound
Emetine has been demonstrated to modulate a multitude of signaling pathways within eukaryotic cells, contributing to its anti-proliferative and pro-apoptotic effects. These pathways are often interconnected and play crucial roles in cell fate decisions.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Emetine exhibits a complex regulatory role in the MAPK signaling cascade. In gastric cancer cells, it has been shown to potently reduce the phosphorylation of ERK, a key downstream effector of the MAPK pathway involved in cell proliferation and survival. Interestingly, emetine treatment leads to an elevation in the phosphorylation of other MAPK family members, p38 and JNK. The activation of p38 and JNK is often associated with cellular stress responses and the induction of apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Emetine has been shown to inhibit this pathway by reducing the phosphorylation of AKT in gastric cancer cells, without affecting the total AKT levels. The downregulation of p-AKT activity contributes to the anti-proliferative and pro-apoptotic effects of emetine.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. Emetine has been reported to target upstream components of this pathway, such as LRP6 and DVL, in breast cancer cells. This leads to the suppression of the pathway, which is crucial for cancer cell stemness and viability.
Hippo/YAP Signaling Pathway
Recent studies have revealed that emetine can also inhibit the Hippo/YAP signaling cascade in gastric cancer cells. The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development.
NF-κB Signaling Pathway
Emetine has been shown to inhibit the IKK-β/IκB-α/NF-κB signaling axis.[10] It achieves this by reducing the phosphorylation of IκB-α and downregulating IKK-β, but not IKK-α.[10] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its inhibition by emetine can contribute to the induction of apoptosis.[10]
Cellular Processes Affected by this compound
Induction of Apoptosis
Emetine is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[11][12] The induction of apoptosis by emetine is a key mechanism behind its anti-cancer activity. Morphological changes associated with emetine-induced apoptosis include cytoplasmic volume reduction, nuclear condensation, and DNA fragmentation, all while maintaining plasma membrane integrity in the early stages.[3]
Emetine can sensitize cancer cells to other apoptosis-inducing agents. For instance, it enhances the apoptosis-inducing effect of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in pancreatic cancer cells by downregulating the anti-apoptotic protein Mcl-1.[13][14]
Cell Cycle Arrest
Emetine has been reported to cause cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[10] In some cancer cells, it causes arrest at the sub G0/G1 checkpoint.[10] However, in other cell types like gastric cancer, a significant cell cycle arrest has not been observed. The inhibition of protein synthesis by emetine likely plays a role in its ability to halt cell cycle progression, as the synthesis of cyclins and other regulatory proteins is essential for phase transitions.
Inhibition of DNA and RNA Synthesis
In addition to its primary effect on protein synthesis, emetine has also been shown to inhibit DNA and RNA synthesis.[3][4][15] The inhibition of DNA replication appears to be a secondary effect resulting from the blockade of protein synthesis, as ongoing protein synthesis is necessary for DNA replication.[15] Emetine has been shown to block the early S phase of the cell cycle.[2][4] The inhibition of RNA synthesis by emetine is dose-dependent and can transition from reversible to irreversible.[4]
Modulation of Autophagy
Emetine has been identified as an inhibitor of autophagy.[16] It appears to interrupt the autophagy process, leading to the accumulation of autophagic markers such as SQSTM1 and MAP1LC3B.[16] This is associated with the enlargement of lysosomal structures, suggesting that emetine may interfere with lysosomal function and the fusion of autophagosomes with lysosomes.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-3,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
-
Principle: EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. It is then detected via a click chemistry reaction with a fluorescent azide.
-
Protocol:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with this compound as required.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for a defined period (e.g., 2 hours) to allow for its incorporation into DNA.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Prepare the click reaction cocktail containing a fluorescent azide, copper sulfate, and a reducing agent.
-
Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Wash the cells and counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Visualize and quantify the EdU-positive cells using fluorescence microscopy.
-
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins.
-
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Protocol:
-
Treat cells with this compound and harvest them.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent and multifaceted small molecule that exerts a range of profound effects on eukaryotic cells. Its primary mechanism of action, the irreversible inhibition of protein synthesis, triggers a cascade of downstream events, including the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The detailed understanding of these cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for harnessing the therapeutic potential of emetine, particularly in the context of cancer and other proliferative diseases. Further research into the intricate molecular interactions of emetine will undoubtedly unveil new avenues for its application in modern medicine.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A non-fluorescent immunohistochemistry method for measuring autophagy flux using MAP1LC3/LC3 and SQSTM1 as core markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. sysy-histosure.com [sysy-histosure.com]
Emetine Hydrochloride: A Technical Guide to Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, a natural alkaloid derived from the root of Carapichea ipecacuanha, has a long history of medicinal use, primarily as an anti-protozoal agent for treating amoebiasis.[1][2] Its potent biological activity stems from its ability to inhibit protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit.[3][4][5] This fundamental mechanism of action also imparts significant antiviral and anticancer properties.[2][4][6] However, the clinical application of emetine has been severely limited by its narrow therapeutic index and significant cardiotoxicity.[7] These limitations have spurred extensive research into the structure-activity relationship (SAR) of emetine hydrochloride to design new analogs with improved safety profiles and targeted efficacy. This guide provides an in-depth overview of the core SAR principles of emetine, summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's interaction with critical cellular signaling pathways.
Core Structure-Activity Relationships
The biological activity of emetine is intrinsically linked to its complex stereochemical structure. SAR studies have identified several key molecular features that are critical for its potent cytotoxicity.
-
Stereochemistry: The specific stereoconfiguration of emetine is paramount for its activity. The natural (-)-emetine possesses the (1R, 11bS, 2S, 3R) configuration. A critical feature is the R configuration at the C-1' position. Its epimer, isoemetine, which has an S configuration at C-1', is biologically inactive.[8]
-
The N-2' Secondary Amine: The secondary amine at the N-2' position is arguably the most critical functional group for emetine's protein synthesis inhibition and resulting cytotoxicity.[7][8] Derivatization of this nitrogen to a tertiary amine, amide, urea, carbamate, or other functionalities leads to a significant reduction in cytotoxic potency, often by several orders of magnitude.[1][3] This feature has been extensively exploited in the design of prodrugs, where the N-2' position is masked with a cleavable moiety that is removed in a target environment (e.g., the acidic milieu of a tumor) to release the active emetine.[3][4]
-
Other Essential Positions: While N-2' is a primary focus, other positions are also crucial for maintaining biological activity. Early studies identified the N-5 and C-9 positions as being essential.[8] Furthermore, the methoxy group at the C-7' position is a key structural requirement for activity.[8]
-
Unsaturation: The introduction of double bonds into the emetine scaffold has varied effects. Unsaturation at the 1'-2' positions results in a loss of activity.[8] However, unsaturation at the 2-3 positions, as seen in 2,3-dehydroemetine, does not significantly diminish the ability to inhibit protein synthesis and has shown potent antiviral activity.[6]
Data Presentation: Quantitative SAR Data
The following tables summarize the quantitative data from SAR studies on emetine and its analogs, focusing on anticancer and antiviral activities.
Table 1: In Vitro Cytotoxicity of Emetine and N-2' Analogs against Human Cancer Cell Lines
| Compound | Modification at N-2' | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) | MGC803 IC₅₀ (µM) | HGC-27 IC₅₀ (µM) |
| Emetine | -H (Secondary Amine) | 0.0329 [4] | 0.0237 [4] | 0.0497 [8] | 0.0244 [8] |
| Analog 4 | Thiourea | 0.825[7] | 1.12[7] | Not Reported | Not Reported |
| Analog 7 | Urea | 0.771[7] | 1.57[7] | Not Reported | Not Reported |
| Analog 12 | Sulfonamide | 0.380[7] | 0.407[7] | Not Reported | Not Reported |
| Analog 13 | Dithiocarbamate Salt | 0.108[7] | 0.079[7] | Not Reported | Not Reported |
| Analog 21 | Amide (from Maleic Anhydride) | 0.170[7] | 0.136[7] | Not Reported | Not Reported |
Data sourced from studies on prostate (LNCaP, PC3) and gastric (MGC803, HGC-27) cancer cell lines.[4][7][8]
Table 2: Antiviral Activity of Emetine
| Virus | Cell Line | Activity Metric | Value (µM) |
| SARS-CoV | Vero E6 | EC₅₀ | 0.054[9] |
| MERS-CoV | Vero E6 | EC₅₀ | 0.014[9] |
| SARS-CoV-2 | Vero E6 | EC₅₀ | 0.147 |
| SARS-CoV-2 | Vero E6 | IC₅₀ | 0.00771 |
| HCoV-OC43 | Vero E6 | IC₅₀ | ~0.05-0.1[6] |
EC₅₀ (Half-maximal Effective Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values highlight emetine's potent, broad-spectrum antiviral activity at nanomolar concentrations.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MGC803, HGC-27) in 96-well plates at a density of 2,000-3,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under the same conditions as step 1.[8]
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8]
-
Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., acidified sodium dodecyl sulfate (SDS) or dimethyl sulfoxide (DMSO)) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
General Protocol for Synthesis of N-2' Emetine Analogs
The following describes a general procedure for modifying the N-2' position of emetine to form various derivatives, such as ureas and carbamates.
-
Starting Material: Begin with emetine dihydrochloride, which may need to be converted to the free base by treatment with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent.
-
Reaction Setup: Dissolve the emetine free base in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent:
-
For Urea Synthesis: Add the desired isocyanate (R-N=C=O) dropwise to the solution at room temperature or 0°C.
-
For Carbamate Synthesis: Add the desired chloroformate (R-O-CO-Cl) or activated carbonate to the solution, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.
-
For Amide Synthesis: Activate a carboxylic acid (R-COOH) with a coupling agent (e.g., HATU, HOBt/EDC) and then add it to the emetine solution.
-
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction if necessary, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired N-2' derivatized emetine analog.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations: Signaling Pathways and Logical Workflows
Emetine's anticancer effects are not solely due to the global inhibition of protein synthesis. It also modulates several key signaling pathways that are often dysregulated in cancer.
Mechanism of Action & Signaling Pathways
Caption: General workflow for an emetine structure-activity relationship (SAR) study.
Caption: Emetine inhibits the Wnt/β-catenin pathway by reducing LRP6 and DVL2 phosphorylation.[3]
Caption: Emetine differentially regulates the MAPK pathway, inhibiting ERK but activating p38 and JNK.[8]
Caption: Emetine inhibits the pro-survival PI3K/AKT pathway by reducing AKT phosphorylation.[8]
Caption: Emetine treatment leads to the inhibition of Hippo/YAP signaling target genes.[8]
Caption: Emetine inhibits the canonical NF-κB pathway by downregulating the IKK-β subunit.[6]
Conclusion
The structure-activity relationship of this compound is well-defined, with the stereochemistry and the secondary amine at the N-2' position being the most critical determinants of its potent biological activity. Modification at the N-2' position drastically reduces cytotoxicity, providing a "molecular switch" that can be exploited for prodrug design. Quantitative studies consistently show that while N-2' derivatization decreases potency, it opens a therapeutic window, especially for developing agents that can be selectively activated in a diseased environment. Emetine's complex pharmacology, involving the modulation of multiple key oncogenic signaling pathways including Wnt/β-catenin, MAPK, PI3K/AKT, and NF-κB, further underscores its potential as a scaffold for novel therapeutics. Future research will likely focus on refining prodrug strategies and exploring new modifications on the emetine backbone to further decouple its therapeutic effects from its inherent toxicity, paving the way for the clinical revival of this potent natural product.
References
- 1. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Emetine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the pharmacokinetic and pharmacodynamic properties of emetine, a natural alkaloid with potent antiviral and anticancer activities. This document summarizes key quantitative data, details experimental protocols from cited research, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.
Pharmacokinetics
Emetine, an alkaloid derived from the ipecac root, exhibits a complex pharmacokinetic profile characterized by extensive tissue distribution and slow elimination.[1][2][3] It is absorbed after parenteral administration and undergoes hepatic metabolism.[1]
Absorption and Distribution
Following administration, emetine is well-distributed throughout the body, with significantly higher concentrations found in tissues such as the liver, lungs, kidneys, and spleen compared to plasma.[3][4] In vivo pharmacokinetic studies in animal models have shown that emetine concentration in the lungs can be substantially higher than its effective antiviral concentrations, highlighting its potential for treating respiratory infections.[5][6] For instance, in rats, tissue radioactivity levels of 3H-emetine were approximately 1000-3000 times greater than in plasma.[3]
Metabolism and Excretion
Emetine is metabolized in the liver, with primary reactions including demethylation to metabolites like cephaeline (6'-O-demethylemetine) and 9-O-demethylemetine.[7] The excretion of emetine and its metabolites is slow and occurs via both urine and feces.[3][4] Biliary excretion plays a significant role, and the compound is subject to enterohepatic circulation, which contributes to its prolonged presence in the body.[3] In rats, the cumulative biliary excretion of radioactivity from 3H-emetine was 12.5% at 48 hours, with 9.4% excreted in urine and 34.1% in feces over the same period.[3] Due to its slow clearance, emetine can persist in the body for 40 to 60 days after treatment.[4]
Table 1: Pharmacokinetic Parameters of Emetine in Animal Models
| Parameter | Species | Dose and Route | Cmax | Tmax | Key Findings | Reference |
| Plasma Half-life (t1/2) | Rat | Oral | 2.71-9.62 ng eq./mL | 1.08-2.33 h | Biexponential decrease with a long terminal half-life (65.4-163 h). | [3] |
| Tissue Distribution | Mouse | 1 mg/kg IV | Lung: 8582 ng/mL | Lung: 0.03 h | Rapid and high distribution to the lungs. | [6] |
| Tissue Distribution | Rat | Not specified | - | - | Tissue levels 1000-3000 times higher than plasma. | [3] |
| Bioavailability | Mice, Rats, Dogs | 1 mg/kg IV vs. 10 mg/kg (mice/rats) or 5 mg/kg (dogs) oral | - | - | Not explicitly stated, but oral and IV routes were compared. | [6] |
Pharmacodynamics
Emetine's primary pharmacodynamic effect is the potent inhibition of protein synthesis in eukaryotic cells, which underpins its diverse therapeutic activities.[2][8][9]
Mechanism of Action
2.1.1. Inhibition of Protein Synthesis: Emetine exerts its cytotoxic effects by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis.[2][9] This action blocks the translocation step in peptide chain elongation.[4] This fundamental mechanism is responsible for its broad activity against protozoa, viruses, and cancer cells.
2.1.2. Antiviral Activity: Emetine demonstrates broad-spectrum antiviral activity against both DNA and RNA viruses.[10] Its antiviral mechanisms are multifaceted and include:
-
Inhibition of Viral Replication: By halting host cell protein synthesis, emetine effectively prevents the production of viral proteins necessary for replication.[11][12]
-
Inhibition of Viral Polymerase: Emetine has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like Zika virus.[5][12]
-
Disruption of Viral Entry: It can interfere with viral entry into host cells, partly by disrupting lysosomal function.[12]
2.1.3. Anticancer Activity: Emetine's anticancer effects are attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation, migration, and invasion.[13][14][15] These pathways include:
-
Wnt/β-catenin Signaling: Emetine can antagonize this pathway by targeting components like LRP6 and Dishevelled (DVL), leading to decreased expression of Wnt target genes.[16][17]
-
MAPK Pathway: It has been shown to activate the pro-apoptotic p38 pathway while inhibiting the pro-survival ERK and JNK pathways in osteosarcoma cells.[13]
-
PI3K/AKT and Hippo/YAP Signaling: In gastric cancer cells, emetine has been found to regulate these critical pathways.[15]
-
Inhibition of Metastasis: Emetine can reduce the gelatinase activities of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[13]
Table 2: In Vitro Efficacy of Emetine Against Various Pathogens and Cancer Cell Lines
| Target | Cell Line | Endpoint | Value | Reference |
| SARS-CoV-2 | Vero | EC50 (Replication) | 0.007 µM | [5][6] |
| SARS-CoV-2 | Vero | EC50 (Entry) | 0.019 µM | [6] |
| Human Cytomegalovirus (HCMV) | HFF | EC50 | 40 ± 1.72 nM | [11] |
| Zika Virus (ZIKV) | - | IC50 (RdRp activity) | 121 nM | [5] |
| Gastric Cancer | MGC803 | IC50 | 0.0497 µM | [15] |
| Gastric Cancer | HGC-27 | IC50 | 0.0244 µM | [15] |
| Prostate Cancer | LNCaP | IC50 | 31.60 ± 2.4 nM | [18] |
| Prostate Cancer | PC3 | IC50 | 29.43 ± 3.2 nM | [18] |
| Breast Cancer | MDA-MB-231 | - | - | [16][17] |
| Osteosarcoma | U2OS | - | - | [13] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the pharmacokinetics and pharmacodynamics of emetine.
Quantification of Emetine in Biological Samples
Objective: To determine the concentration of emetine in plasma, tissues, or other biological matrices.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma or tissue homogenate, add 20 µL of an internal standard solution (e.g., 200 ng/mL of caffeine).[6]
-
Add 400 µL of a precipitation solvent (e.g., methanol) to the sample.[6]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass spectrometric detection is performed using an appropriate ionization technique (e.g., electrospray ionization - ESI) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of emetine and the internal standard.
-
Quantification is achieved by comparing the peak area ratio of emetine to the internal standard against a standard curve prepared in the same biological matrix.
-
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of emetine on the viability and proliferation of cells.
Methodology: MTT or Alamar Blue Assay
-
Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density (e.g., 2,000-3,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of emetine for a specified period (e.g., 48 or 72 hours).[6][15] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Addition of Reagent:
-
For MTT assay: Add MTT reagent (e.g., 5 mg/mL, 20 µL/well) to each well and incubate for 3-4 hours at 37°C.[15] Then, add a solubilization solution (e.g., acidified SDS) to dissolve the formazan crystals.[15]
-
For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for a specified time according to the manufacturer's instructions.
-
-
Measurement: Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of emetine that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the emetine concentration and fitting the data to a dose-response curve.[15]
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the antitumor activity of emetine in an animal model.
Methodology: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MGC803 gastric cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[15]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, emetine treatment, positive control like 5-fluorouracil).[15]
-
Drug Administration: Administer emetine to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., 10 mg/kg every other day).[15]
-
Monitoring: Monitor the tumor size and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) rate for the emetine-treated group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by emetine and a typical experimental workflow.
Caption: Emetine binds to the 40S ribosomal subunit, inhibiting protein synthesis.
References
- 1. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emetine - Wikipedia [en.wikipedia.org]
- 3. Absorption, distribution and excretion of 3H-labeled cephaeline- and emetine-spiked ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of the ipecac alkaloids cephaeline and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emetine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 12. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Emetine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Effects
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Emetine hydrochloride, an alkaloid originally derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and an anti-protozoal agent.[1] In recent years, its potent biological activities have garnered renewed interest within the scientific community, particularly for its significant anti-cancer and anti-viral properties.[2][3] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways modulated by this multifaceted compound.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of protein synthesis in eukaryotic cells.[4][5] It achieves this by binding to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[6][7] This fundamental action underlies its broad-spectrum cytotoxicity against rapidly proliferating cells, including cancer cells and virus-infected cells.
Beyond protein synthesis inhibition, emetine modulates several critical signaling pathways implicated in cell growth, proliferation, and survival. These include the MAPK/ERK, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades.[2] The compound's ability to interfere with these pathways contributes to its pleiotropic anti-neoplastic and anti-viral effects.
In Vitro Effects of this compound
In vitro studies have consistently demonstrated the potent cytotoxic and anti-proliferative effects of this compound across a wide range of cell lines.
Anti-Cancer Activity
Emetine exhibits robust activity against various cancer cell types, including gastric, bladder, and non-small cell lung cancer.[2][8][9] Its effects are multifaceted, encompassing inhibition of cell viability, proliferation, migration, and invasion, as well as the induction of apoptosis.[2]
Table 1: Summary of In Vitro Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| MGC803 | Gastric Cancer | MTT Assay | IC50 | 0.0497 µM | [2] |
| HGC-27 | Gastric Cancer | MTT Assay | IC50 | 0.0244 µM | [2] |
| MGC803 | Gastric Cancer | Colony Formation | Inhibition | Remarkable reduction at >0.03 µM | [2] |
| HGC-27 | Gastric Cancer | Colony Formation | Inhibition | Remarkable reduction at >0.03 µM | [2] |
| MGC803 | Gastric Cancer | Wound Healing | Migration Inhibition | Concentration-dependent | [2] |
| HGC-27 | Gastric Cancer | Wound Healing | Migration Inhibition | Concentration-dependent | [2] |
| MGC803 | Gastric Cancer | Transwell Invasion | Invasion Inhibition | Dramatic suppression at >0.01 µM | [2] |
| HGC-27 | Gastric Cancer | Transwell Invasion | Invasion Inhibition | Dramatic suppression at >0.01 µM | [2] |
| UMUC3 | Bladder Cancer | MTT Assay | IC50 | 63 nM | [4] |
| HT1376 | Bladder Cancer | MTT Assay | IC50 | 26 nM | [4] |
| Normal Urothelial Cells | Normal Tissue | MTT Assay | IC50 | >10 µM | [4] |
| LNCaP | Prostate Cancer | Cytotoxicity Assay | IC50 | 31.6 nM | [10] |
| CWR22Rv1 | Prostate Cancer | Cytotoxicity Assay | IC50 | 30.8 nM | [10] |
| PC3 | Prostate Cancer | Cytotoxicity Assay | IC50 | 29.43 nM | [10] |
Anti-Viral Activity
Emetine has demonstrated potent in vitro activity against a broad spectrum of viruses, including coronaviruses (SARS-CoV-2, MERS-CoV, SARS-CoV), cytomegalovirus (CMV), and enteroviruses.[3][10] Its antiviral mechanism is primarily attributed to the inhibition of viral protein synthesis.[3]
Table 2: Summary of In Vitro Anti-Viral Effects of this compound
| Virus | Cell Line | Assay | Endpoint | Result | Citation |
| SARS-CoV-2 | Vero | Replication Assay | EC50 | 0.46 µM | [3] |
| SARS-CoV-2 | Vero | Replication Assay | EC50 | 0.147 nM | [3] |
| SARS-CoV-2 | Vero | Replication Assay | EC50 | 0.007 µM | [3] |
| MERS-CoV | Vero-E6 | Antiviral Activity | EC50 | 0.014 µM | [3] |
| SARS-CoV | Vero-E6 | Antiviral Activity | EC50 | 0.051 µM | [3] |
| HCMV (Towne) | Human Foreskin Fibroblasts | Luciferase Assay | EC50 | 40 ± 1.72 nM | [10] |
| Enterovirus A71 (EV-A71) | RD | Antiviral Activity | EC50 | 49 nM | [3] |
In Vivo Effects of this compound
In vivo studies, primarily in animal models, have corroborated the anti-cancer and anti-viral efficacy of this compound observed in vitro, although toxicity remains a significant consideration.
Anti-Cancer Efficacy
In xenograft models, emetine has been shown to effectively inhibit tumor growth. For instance, in a gastric cancer xenograft model using MGC803 cells, emetine treatment resulted in significant tumor growth inhibition.[2]
Table 3: Summary of In Vivo Anti-Cancer Effects of this compound
| Animal Model | Cancer Type | Cell Line | Treatment Regimen | Endpoint | Result | Citation |
| BALB/c Nude Mice | Gastric Cancer | MGC803 | 10 mg/kg, qod, i.p. | Tumor Growth Inhibition | 57.52% | [2] |
Importantly, at therapeutic doses, emetine did not cause significant weight loss or observable pathological changes in major organs in this study, suggesting a manageable safety profile under these conditions.[2]
Toxicity Profile
The clinical use of emetine has been historically limited by its dose-dependent toxicity, with cardiotoxicity being the most significant concern.[5] Studies in rats have shown that sublethal doses can induce morphological changes in the kidney.[11] The minimal lethal dose of this compound administered orally in enteric-coated capsules is reported to be 15 to 20 mg/kg for rabbits and cats.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the in vitro and in vivo effects of this compound.
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Purpose: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Protocol:
-
Seed cells (e.g., MGC803, HGC-27) in 96-well plates at a density of 2,000-5,000 cells/well and incubate overnight.[2][4]
-
Treat cells with a range of concentrations of this compound for 48-72 hours.[2][4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.[2][4]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[2]
-
2. Colony Formation Assay
-
Purpose: To assess the long-term proliferative capacity of cells after treatment with this compound.
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Remove the drug-containing medium and culture the cells in fresh medium for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet (0.5% w/v).
-
Count the number of colonies (typically >50 cells).
-
3. Wound Healing (Scratch) Assay
-
Purpose: To evaluate the effect of this compound on cell migration.
-
Protocol:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[13]
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).[2]
-
Measure the width of the scratch to quantify cell migration.
-
4. Transwell Invasion Assay
-
Purpose: To determine the effect of this compound on the invasive potential of cells.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to the upper chamber.
-
Incubate for 12-24 hours.[2]
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
-
5. Western Blot Analysis
-
Purpose: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
-
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, β-catenin, YAP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL chemiluminescence kit.
-
In Vivo Assay
1. Xenograft Tumor Model
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 MGC803 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2]
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[2]
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally, every other day) or vehicle control.[2]
-
Measure tumor volume and body weight regularly (e.g., every 2 days).[2]
-
After a set period (e.g., 3 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and TUNEL).[2]
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures are crucial for a clear understanding of this compound's effects.
Caption: General experimental workflow for evaluating this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This compound is a potent small molecule with well-documented anti-cancer and anti-viral activities, demonstrated in both in vitro and in vivo settings. Its primary mechanism of action, the inhibition of protein synthesis, is complemented by its ability to modulate multiple key signaling pathways involved in cell proliferation and survival. While its clinical application has been hampered by toxicity concerns, particularly cardiotoxicity, the significant efficacy observed at low concentrations suggests potential for repositioning, combination therapies, or the development of less toxic derivatives. This guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Emetine inhibits migration and invasion of human non-small-cell lung cancer cells via regulation of ERK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. clyte.tech [clyte.tech]
A Comprehensive Technical Review of the Biological Activities of Emetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emetine hydrochloride, an isoquinoline alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and an anti-protozoal agent.[1][2][3] However, its potent biological activities extend far beyond these initial applications, with contemporary research revealing significant antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth review of the multifaceted biological activities of this compound, focusing on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Core Mechanism of Action: Protein Synthesis Inhibition
The primary mechanism underpinning the broad-spectrum biological activity of this compound is its potent and irreversible inhibition of protein synthesis in eukaryotic cells.[1][4][5] Emetine exerts this effect by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1][4][6] This action prevents the movement of the ribosome along the messenger RNA (mRNA), leading to a halt in polypeptide chain synthesis.[5][7] This fundamental activity disrupts cellular proliferation and survival, forming the basis of its therapeutic potential against various pathogens and cancer cells. Notably, emetine does not affect prokaryotic protein synthesis, providing a degree of selectivity.[4]
Antiparasitic Activity
Historically, emetine was a cornerstone in the treatment of amoebiasis caused by Entamoeba histolytica.[1][2][3] It is highly effective against the trophozoite stage of the parasite, providing rapid symptomatic relief in amoebic dysentery and liver abscesses.[8] Its mechanism of action in parasites is consistent with its primary function as a protein synthesis inhibitor.[9]
Table 1: Antiparasitic Dosage and Administration
| Indication | Dosage | Route of Administration | Duration |
| Amoebic Dysentery | 1 mg/kg/day | Subcutaneous or Intramuscular | Up to 10 days[10] |
| Hepatic Amoebiasis | 1 mg/kg/day | Subcutaneous or Intramuscular | Up to 10 days[10] |
Antiviral Activity
This compound has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[11] This has led to renewed interest in its potential as a therapeutic agent for viral diseases, including COVID-19.[10][11]
Mechanism of Antiviral Action
The antiviral effects of emetine are multifaceted and include:
-
Inhibition of Viral Protein Synthesis: By blocking host cell protein synthesis, emetine indirectly inhibits the production of viral proteins necessary for replication.[12]
-
Inhibition of Viral RNA Polymerase: Some studies suggest that emetine can directly inhibit viral RNA-dependent RNA polymerase (RdRp).[12][13][14]
-
Interference with Host Factors: Emetine can modulate host cell signaling pathways that are crucial for viral replication, such as the ERK/MNK1/eIF4E pathway for SARS-CoV-2.[10] It has been shown to inhibit the interaction of SARS-CoV-2 mRNA with the cellular cap-binding protein eIF4E.[12][13]
Table 2: In Vitro Antiviral Efficacy of this compound
| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| SARS-CoV-2 | Vero | 0.007 µM | 1.96 µM | 280[10] |
| SARS-CoV-2 | Vero E6 | 0.147 nM | 1603.8 nM | 10910.4[12][13] |
| MERS-CoV | Vero-E6 | 0.014 µM | - | -[10] |
| SARS-CoV | Vero-E6 | 0.051 µM | - | -[10] |
| Enterovirus A71 (EV-A71) | RD | 49 nM | 10 µM | >204[10] |
| Enterovirus D68 | - | 19 nM | - | -[10] |
| Echovirus-6 | - | 45 nM | - | -[10] |
| Coxsackievirus A16 | - | 83 nM | - | -[10] |
| Coxsackievirus B | - | 51 nM | - | -[10] |
| Human Cytomegalovirus (HCMV) | - | nM concentrations | - | -[15] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for determining the antiviral efficacy of a compound.
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight to form a monolayer.
-
Virus Infection: Aspirate the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 in serum-free medium for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.
-
Overlay: After 2 hours of incubation with the compound, overlay the cells with a mixture of 2X MEM and 1.2% Avicel.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control.
Anticancer Activity
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, leading to its investigation as a potential anticancer agent.[16][17] Clinical trials were conducted in the 1970s, but its development was hampered by its narrow therapeutic index and cardiotoxicity.[16][18][19] However, recent research has focused on combination therapies and the development of less toxic derivatives to harness its anticancer potential.[16][17][18]
Mechanisms of Anticancer Action
The anticancer effects of emetine are mediated through the modulation of multiple signaling pathways:
-
Inhibition of Protein Synthesis: As in other applications, this is a primary mechanism leading to cell cycle arrest and apoptosis.[2]
-
Wnt/β-catenin Pathway Inhibition: Emetine has been shown to block the Wnt/β-catenin signaling pathway by targeting upstream components like LRP6 and DVL, which is crucial in breast cancer.[16][17]
-
PI3K/AKT and MAPK Pathway Modulation: Emetine can inhibit the PI3K/AKT pathway and differentially modulate MAPKs, reducing phosphorylated ERK while elevating phosphorylated p38 and JNK, which can promote apoptosis.[16]
-
Hippo/YAP Pathway Inhibition: In gastric cancer, emetine has been found to inhibit the Hippo/YAP signaling cascade.[16]
-
Induction of Apoptosis: Emetine induces apoptosis in cancer cells through the regulation of pro-apoptotic factors.[2][7][16]
Table 3: In Vitro Anticancer Efficacy of this compound
| Cancer Cell Line | Cancer Type | IC50 |
| MGC803 | Gastric Cancer | 0.0497 µM[16] |
| HGC-27 | Gastric Cancer | 0.0244 µM[16] |
| MDA-MB-231 | Breast Cancer | Selectively reduces viability at nM concentrations[17] |
| MDA-MB-468 | Breast Cancer | Selectively reduces viability at nM concentrations[17] |
| UMUC3 | Bladder Cancer | 63 nM[20] |
| HT1376 | Bladder Cancer | 26 nM[20] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Signaling Pathways Modulated by this compound
Emetine's biological effects are intricately linked to its ability to modulate key cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
Caption: Emetine inhibits the Wnt/β-catenin pathway by targeting LRP6 and DVL.
PI3K/AKT and MAPK Signaling Pathways
Caption: Emetine modulates PI3K/AKT and MAPK pathways, inhibiting proliferation and promoting apoptosis.
Toxicity and Safety Profile
The clinical use of this compound is limited by its toxicity, particularly cardiotoxicity, which can manifest as hypotension, tachycardia, and myocarditis.[21][22] Other adverse effects include gastrointestinal upset, muscle weakness, and local reactions at the injection site.[21][22] The toxicity is often dose-dependent and cumulative, necessitating careful monitoring during treatment.[8][23] Recent studies are exploring lower doses for antiviral applications, which may mitigate some of these toxic effects.[10][24]
Table 4: Toxicity Data for this compound
| Organism | Route of Administration | MLD (Minimal Lethal Dose) |
| Rabbits | Oral (enteric coated) | 15-20 mg/kg |
| Cats | Oral (enteric coated) | 15-20 mg/kg |
Conclusion and Future Directions
This compound is a potent natural product with a diverse range of biological activities. While its historical use has been in treating parasitic infections, its significant antiviral and anticancer properties warrant further investigation. The primary challenge remains its toxicity profile. Future research should focus on:
-
Developing less toxic analogs and prodrugs. [18]
-
Investigating combination therapies to reduce the required dose of emetine. [16][25]
-
Elucidating the full spectrum of its molecular targets and signaling pathway interactions.
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of low-dose emetine for viral infections. [26]
By addressing these areas, the therapeutic potential of this compound can be more fully realized, potentially leading to the development of novel treatments for a range of challenging diseases.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Biological Activities of Emetine [benthamopenarchives.com]
- 4. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Emetine, Dihydrochloride [sigmaaldrich.com]
- 6. What is the mechanism of Dehydrothis compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine Is Not Ipecac: Considerations for Its Use as Treatment for SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 16. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase I study of this compound (NSC 33669) in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. auajournals.org [auajournals.org]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Emetine (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 23. acpjournals.org [acpjournals.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. researchgate.net [researchgate.net]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
From Root to Remedy: A Technical Guide to the Origins of Emetine Hydrochloride from Carapichea ipecacuanha
Introduction: Emetine, a potent isoquinoline alkaloid, has a rich history that traces back to the traditional medicinal use of the ipecacuanha plant. For centuries, the root of Carapichea ipecacuanha (syn. Psychotria ipecacuanha) was valued for its powerful emetic and expectorant properties. The journey from this crude plant material to the pharmacologically pure active ingredient, emetine hydrochloride, represents a significant chapter in the development of phytochemistry and modern medicine. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the origins, biosynthesis, quantification, and extraction of emetine from its natural source.
Historical Discovery and Isolation
The medicinal use of ipecacuanha root originated with indigenous peoples in Brazil.[1] Its introduction to European medicine began in the 17th century, when the plant was brought to Paris in 1672 by a traveler named Legros.[2][3] A Parisian physician, Helvetius, successfully used it to treat dysentery, gaining the attention of the French royal court.[1][4] For the next two centuries, it was a key ingredient in preparations like Dover's powder, a diaphoretic and fever reducer.[1][2]
The crucial scientific advancement occurred in the early 19th century. In 1817, at the School of Pharmacy in Paris, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the two primary active alkaloids from the root: emetine and cephaeline.[1][3][5] This discovery marked a pivotal shift from the use of crude plant extracts to purified, characterizable chemical compounds.[6] Later in the 19th century, following the identification of the pathogenic amoeba Entamoeba histolytica, emetine was proven to be a specific and effective treatment for amoebic dysentery, a use that was further refined in 1912 by Sir Leonard Rogers, who demonstrated the efficacy of subcutaneous injections of the purified alkaloid.[1][3]
Botanical Source and Alkaloid Distribution
Emetine is principally derived from Carapichea ipecacuanha, a slow-growing, flowering plant in the Rubiaceae family, native to the moist forests of Central and South America.[2][7] The medicinally valuable parts of the plant are the roots, where the alkaloids accumulate. The active constituents are found predominantly in the bark of the root.[3]
The two major bioactive alkaloids are emetine and cephaeline, which together can account for a significant percentage of the root's total alkaloid content.[2][8] Research indicates that these alkaloids are present throughout the plant, though their concentrations vary significantly between the roots, stems, and leaves.
Quantitative Alkaloid Content
The concentration of emetine and cephaeline in C. ipecacuanha is influenced by the plant part, age, and geographical origin.[2][8] The highest concentrations are consistently found in the roots.
Table 1: Concentration of Emetine and Cephaeline in C. ipecacuanha Plant Organs
| Plant Organ | Emetine Concentration (mg/g dry weight) | Cephaeline Concentration (mg/g dry weight) | Total Alkaloid Content (mg/g dry weight) |
| Roots | 3.90 | 4.65 | 8.55 |
| Stems | Not explicitly stated | Not explicitly stated | 4.05 |
| Leaves | Not explicitly stated | Not explicitly stated | 2.40 |
| Data sourced from a study on plants grown in northern Costa Rica.[7][9][10] |
Plant maturity is a critical factor for optimizing alkaloid yield. The concentration of both total and individual alkaloids changes as the plant ages, with an optimal harvest time identified for maximizing the yield of the desired compounds.
Table 2: Emetine and Cephaeline Concentration in C. ipecacuanha Roots by Plant Age
| Plant Age (Months) | Emetine Concentration (% dry weight) | Cephaeline Concentration (% dry weight) |
| 14.5 | ~1.4 - 1.7 | ~3.0 |
| 16 | ~1.6 | ~3.2 |
| 19 | ~1.5 | ~3.7 |
| 20.5 | ~1.0 | ~3.0 |
| Data represents approximate values derived from graphical representations in the cited study.[2][8] |
Biosynthesis of Emetine and Cephaeline
The biosynthesis of ipecac alkaloids is a complex process involving precursors from two major metabolic pathways.[1][4] The pathway begins with the Pictet-Spengler condensation of dopamine (derived from L-tyrosine) and secologanin (a secoiridoid monoterpenoid).[1][4] This reaction forms deacetylisoipecoside, which undergoes a series of enzymatic modifications—including O-methylation, deglucosylation, and reduction—to yield protoemetine.[1] Protoemetine then condenses with a second molecule of dopamine to form 7'-O-demethylcephaeline. The final steps involve sequential O-methylation reactions: a 7'-O-methylation converts 7'-O-demethylcephaeline to cephaeline, and a subsequent 6'-O-methylation converts cephaeline to emetine.[1][2][4]
Experimental Protocols
The extraction and analysis of emetine from plant material involve multi-step procedures requiring careful optimization.
Protocol for Extraction and Isolation of Alkaloids
This protocol describes a general acid-base extraction method for isolating total alkaloids from dried, powdered ipecacuanha root.
Materials and Reagents:
-
Dried, powdered ipecacuanha root
-
Aqueous sulfuric acid (H₂SO₄), ~1-5%
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for basification
-
Organic solvent (e.g., diethyl ether or chloroform)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Acidic Extraction: Macerate the powdered ipecacuanha root (e.g., 100 g) in an aqueous solution of sulfuric acid (e.g., 1 L of 2% H₂SO₄) for approximately 24 hours with occasional agitation.[11] This step protonates the alkaloids, rendering them soluble in the aqueous phase.
-
Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant debris. Repeat the extraction on the plant material 2-3 times to ensure complete recovery of alkaloids.[11]
-
Basification: Combine the acidic extracts and slowly add a base (e.g., concentrated ammonium hydroxide) until the pH is alkaline (pH 10-12).[9] This deprotonates the alkaloids, converting them into their free base form, which has low aqueous solubility.
-
Solvent Extraction: Transfer the alkaline aqueous solution to a separatory funnel and perform a liquid-liquid extraction using an immiscible organic solvent like diethyl ether.[2][11] Extract the aqueous phase multiple times (e.g., 3 x 500 mL) with the organic solvent.
-
Separation of Phenolic Alkaloids (Optional): To separate emetine (non-phenolic) from cephaeline (phenolic), the combined ether extracts can be washed with a dilute aqueous NaOH solution. The phenolic cephaeline will dissolve in the aqueous base, while emetine remains in the ether layer.[11]
-
Drying and Concentration: Combine the organic extracts containing the alkaloids. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude total alkaloid extract.
Protocol for Quantification by HPLC
High-Performance Liquid Chromatography is the standard method for the accurate quantification of emetine and cephaeline.
Instrumentation and Conditions:
-
Chromatograph: UHPLC or HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Acclaim™ 120 C18, 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 0.08% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 15% B
-
2-7 min: 15% to 50% B
-
7-8 min: 50% to 15% B
-
8-10 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 285 nm.[2]
-
Injection Volume: 5 µL.[2]
Sample Preparation:
-
Accurately weigh 100 mg of powdered plant material.
-
Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.[7]
-
Sonicate in an ultrasonic bath at 25°C for 10 minutes.[7]
-
Centrifuge at ~1840 rpm for 10 minutes and collect the supernatant.[7]
-
Repeat the extraction process twice more on the pellet.
-
Combine the supernatants in a 10 mL volumetric flask and bring to volume with the extraction solvent.[7]
-
Filter the final extract through a 0.45 µm syringe filter prior to injection.
-
Prepare calibration standards of this compound and cephaeline hydrochloride of known concentrations to generate a standard curve for quantification.
Protocol for Conversion to this compound
The isolated emetine free base is typically converted to its more stable and water-soluble dihydrochloride salt for pharmaceutical use.
Materials and Reagents:
-
Purified emetine free base
-
Anhydrous ethanol or other suitable organic solvent
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Diethyl ether (for precipitation, optional)
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the purified emetine free base in a minimal amount of anhydrous ethanol.
-
Acidification: While stirring, slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid. This can be done by adding a calculated volume of concentrated HCl or by bubbling dry HCl gas through the solution. A Chinese patent suggests adjusting the pH of a purified solution to 3-5.[9]
-
Precipitation/Crystallization: The emetine dihydrochloride salt will precipitate from the solution. The precipitation can be enhanced by cooling the solution or by adding a non-polar co-solvent like diethyl ether.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or ether) to remove any residual impurities.
-
Drying: Dry the final product under vacuum. Alternatively, the purified acidic solution of the salt can be freeze-dried (lyophilized) to obtain a fine powder.[9]
Conclusion
This compound stands as a classic example of a natural product-derived drug. Its journey from the roots of Carapichea ipecacuanha to a purified pharmaceutical agent has been driven by centuries of ethnobotanical knowledge and decades of rigorous scientific investigation. For modern drug development, a thorough understanding of its botanical origins, biosynthetic pathway, and the technical protocols for its extraction and analysis is essential. The methods outlined in this guide provide a framework for the isolation and characterization of this historically significant and pharmacologically active alkaloid.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. researchgate.net [researchgate.net]
- 4. revistas.una.ac.cr [revistas.una.ac.cr]
- 5. cdn.who.int [cdn.who.int]
- 6. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]
- 7. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 8. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CH332662A - Process for preparing emetine - Google Patents [patents.google.com]
- 11. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction to Ipecac Alkaloids
Emetine and its direct precursor cephaeline are the principal bioactive alkaloids found in the roots of Carapichea ipecacuanha (formerly Psychotria ipecacuanha), the source of the traditional emetic, ipecac syrup.[1] These monoterpenoid isoquinoline alkaloids are renowned for their potent emetic and anti-protozoal properties.[1][2] Beyond these traditional uses, emetine has garnered significant interest for its potential as an antiviral and anticancer agent due to its ability to inhibit protein synthesis.[3][4] The intricate stereochemistry of these molecules has made their total synthesis a challenging endeavor, thus highlighting the importance of understanding their natural biosynthetic pathway for potential biotechnological production.[5]
The Biosynthetic Pathway of Emetine and Cephaeline
The biosynthesis of emetine and cephaeline is a multi-step process that begins with the condensation of two primary precursors: dopamine and the iridoid glucoside, secologanin.[2][6] The pathway involves a series of enzymatic reactions including a Pictet-Spengler condensation, O-methylations, deglucosylation, and a second condensation with another dopamine molecule.
The initial key step is the Pictet-Spengler condensation of dopamine and secologanin, which gives rise to two epimers: N-deacetylisoipecoside (the 1α-S-epimer) and N-deacetylipecoside (the 1β-R-epimer).[6] The S-epimer, N-deacetylisoipecoside, is the direct precursor to the pharmacologically active alkaloids emetine and cephaeline.[6] The R-epimer, on the other hand, is a precursor to other alkaloidal glucosides.[6]
The subsequent steps in the formation of emetine from N-deacetylisoipecoside involve a series of O-methylations and a deglucosylation event. The aglycone resulting from the removal of the glucose moiety is highly reactive and undergoes further transformations.[7] The pathway culminates in the formation of protoemetine, which then condenses with a second molecule of dopamine to yield 7'-O-demethylcephaeline.[2] This intermediate is then methylated to form cephaeline, which undergoes a final methylation to produce emetine.[2]
Key Enzymes in the Biosynthetic Pathway
Several key enzymes orchestrate the intricate chemical transformations in the biosynthesis of emetine and cephaeline. These include synthases, O-methyltransferases, and a β-D-glucosidase.
-
Deacetylipecoside Synthase and Deacetylisoipecoside Synthase: These enzymes, belonging to the lyase family, catalyze the initial Pictet-Spengler condensation of dopamine and secologanin to form the two epimers of deacetylipecoside.[8][9] While the specific synthase for the S-epimer leading to emetine is less characterized, deacetylipecoside synthase (DIS), which forms the R-epimer, has been purified and studied.[10][11]
-
O-Methyltransferases (OMTs): A series of O-methyltransferases are responsible for the methylation of the hydroxyl groups on the isoquinoline moieties. Three key OMTs, designated as IpeOMT1, IpeOMT2, and IpeOMT3, have been identified and characterized from P. ipecacuanha.[2] These enzymes exhibit distinct substrate specificities and play crucial roles in the stepwise methylation of the pathway intermediates.[2]
-
β-D-Glucosidase (IpeGlu1): This enzyme is responsible for the hydrolysis of the glycosidic bond in N-deacetylisoipecoside and its methylated derivatives, releasing the reactive aglycone that proceeds further in the biosynthetic pathway.[7] The timing of this deglucosylation step in relation to the O-methylations is a critical aspect of the pathway's regulation.[7]
Quantitative Data
Enzyme Kinetic Properties
The kinetic properties of the key enzymes in the emetine biosynthetic pathway provide insights into their efficiency and substrate preferences.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| IpeOMT1 | Cephaeline | 1.9 ± 0.2 | 0.29 ± 0.01 | 0.15 | [2] |
| 7'-O-demethylcephaeline | > 500 | - | - | [2] | |
| Protoemetine | > 500 | - | - | [2] | |
| IpeOMT2 | 7'-O-demethylcephaeline | 1.8 ± 0.1 | 0.17 ± 0.00 | 0.09 | [2] |
| Cephaeline | > 500 | - | - | [2] | |
| Protoemetine | > 500 | - | - | [2] | |
| IpeOMT3 | N-deacetylisoipecoside | 7.9 ± 0.4 | 0.04 ± 0.00 | 0.005 | [2] |
| 6-O-methyl-N-deacetylisoipecoside | 12.0 ± 1.1 | 0.13 ± 0.00 | 0.011 | [2] | |
| Deacetylipecoside Synthase (DIS) | Dopamine | 700 | - | - | [10][11] |
| Secologanin | 900 | - | - | [10][11] |
Note: The kinetic data for IpeOMT1, IpeOMT2, and IpeOMT3 were determined using recombinant enzymes. The data for Deacetylipecoside Synthase represents apparent K_m_ values.
Alkaloid Content in Psychotria ipecacuanha
The concentrations of emetine and cephaeline vary in different organs of the P. ipecacuanha plant.
| Plant Organ | Emetine Content (mg/g dry weight) | Cephaeline Content (mg/g dry weight) | Reference |
| Roots | 3.9 - 6.65 | 4.65 - 8.35 | [1][12] |
| Stems | 2.75 | 3.7 | [1] |
| Leaves | - | - | [1] |
Note: The reported values can vary depending on the plant's age, geographical origin, and analytical method used.
Experimental Protocols
Extraction and Quantification of Emetine and Cephaeline
Objective: To extract and quantify the major alkaloids from P. ipecacuanha plant material.
Materials:
-
Dried and powdered plant material (roots, stems, or leaves)
-
Methanol
-
0.1 M NaOH
-
Ultrasonic bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector
-
Emetine and cephaeline standards
Procedure:
-
Weigh 100 mg of the powdered plant material.
-
Add 3.0 mL of 70% (v/v) aqueous methanol and 0.5 mL of 0.1 M NaOH.[12]
-
Sonicate the mixture at 25°C for 10 minutes.[12]
-
Centrifuge at 1840 x g for 10 minutes and collect the supernatant.[12]
-
Repeat the extraction process two more times on the plant material pellet.[12]
-
Combine the supernatants and adjust the final volume to 10 mL with the extraction solution.[12]
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
Perform HPLC analysis using a C18 column. A mobile phase of acetonitrile, methanol, and 0.1% phosphoric acid (e.g., 9:3:88 v/v/v) can be used for isocratic elution.
-
Set the detector wavelength to 285 nm for UV detection or use fluorescence detection with excitation at 285 nm and emission at 316 nm for higher sensitivity.[1]
-
Identify emetine and cephaeline peaks by comparing their retention times with those of the standards.
-
Quantify the alkaloids by constructing a calibration curve using known concentrations of the standards.
Enzyme Assay for O-Methyltransferases (OMTs)
Objective: To determine the activity of recombinant IpeOMTs.
Materials:
-
Purified recombinant IpeOMT enzyme
-
Substrate (e.g., cephaeline for IpeOMT1, 7'-O-demethylcephaeline for IpeOMT2, N-deacetylisoipecoside for IpeOMT3)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Reaction quenching solution (e.g., methanol or acid)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and SAM at appropriate concentrations.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the purified recombinant enzyme.
-
Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture by HPLC to separate and quantify the methylated product.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
For kinetic analysis, vary the substrate concentration while keeping the SAM concentration saturating, and determine the initial reaction velocities. Fit the data to the Michaelis-Menten equation to calculate K_m_ and V_max_.
Visualizations
Biosynthetic Pathway of Emetine and Cephaeline
Caption: Biosynthetic pathway of emetine and cephaeline from precursors.
Experimental Workflow for Alkaloid Extraction and Analysis
References
- 1. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 2. Three New O-Methyltransferases Are Sufficient for All O-Methylation Reactions of Ipecac Alkaloid Biosynthesis in Root Culture of Psychotria ipecacuanha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of emetine and cephaeline by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new beta-D-glucosidase in terpenoid-isoquinoline alkaloid biosynthesis in Psychotria ipecacuanha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibitory effect of anthocyanins from Cinnamomum camphora fruit: Inhibition kinetics and mechanistic insights through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grant Details | Paper Digest [paperdigest.org]
- 8. Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of the ipecac alkaloids cephaeline and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is a metabolic enzyme complex involved in the efficient and accurate control of Ipecac alkaloid biosynthesis in Psychotria ipecacuanha? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.org.co [scielo.org.co]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Irreversible Protein Synthesis Inhibition by Emetine in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of protein synthesis in HeLa cells by the natural alkaloid, emetine. This document details the mechanism of action, quantitative effects, and downstream cellular consequences, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
Emetine exerts its potent cytotoxic effects primarily by targeting the machinery of protein synthesis. It specifically binds to the 40S subunit of the eukaryotic ribosome, effectively stalling the elongation phase of translation.[1] This binding is considered irreversible in HeLa cells, leading to a complete and sustained shutdown of protein production.[1] The primary consequence of this inhibition is the induction of apoptosis, or programmed cell death.[1]
Quantitative Data on Emetine's Effects
Table 1: Inhibitory and Cytotoxic Concentrations of Emetine
| Cell Line | Parameter | Concentration | Reference |
| Gastric Cancer (MGC803) | IC50 (Cell Viability) | 0.0497 µM | [2] |
| Gastric Cancer (HGC-27) | IC50 (Cell Viability) | 0.0244 µM | [2] |
| HepG2 | IC50 (Protein Synthesis) | 2200 ± 1400 nM | [3] |
| HepG2 | CC50 (Cytotoxicity) | 81 ± 9 nM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro. The data from other cancer cell lines suggest that emetine is effective in the nanomolar to low micromolar range.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the effects of emetine on HeLa cells.
Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)
This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
[³⁵S]-Methionine
-
Emetine hydrochloride
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Protocol:
-
Cell Seeding: Seed HeLa cells in multi-well plates and culture to the desired confluency (typically 70-80%).
-
Methionine Starvation: Gently wash the cells with pre-warmed PBS and then incubate in methionine-free medium for 1-2 hours to deplete intracellular methionine pools.
-
Emetine Treatment: Add emetine at various concentrations to the methionine-free medium and incubate for the desired duration (e.g., 30 minutes to 24 hours). Include a vehicle-only control.
-
Radiolabeling: Add [³⁵S]-Methionine to each well at a final concentration of 1-10 µCi/mL and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer.
-
Precipitate the proteins by adding an equal volume of cold 20% TCA.
-
Incubate on ice for 30 minutes.
-
-
Quantification:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the pellet with 10% TCA and then with ethanol or acetone.
-
Air-dry the pellet and dissolve it in a suitable solvent (e.g., 0.1 M NaOH).
-
Transfer the dissolved protein to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in the control (untreated) cells.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Emetine Treatment: Treat the cells with a range of emetine concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Incubation:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed HeLa cells and treat with emetine at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for compensation and to set the gates.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex processes involved in emetine's action.
Caption: Mechanism of Emetine-Induced Apoptosis in HeLa Cells.
Caption: Workflow for Protein Synthesis Inhibition Assay.
References
- 1. [Cytopathological effects of protein synthesis inhibitor emetine on HeLa cells and their nucleoli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Emetine Hydrochloride in Antiviral Efficacy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride, a natural isoquinoline alkaloid derived from the roots of Cephaelis ipecacuanha, has a long history of medicinal use, primarily as an emetic and for treating amoebiasis.[1] In recent years, emetine has garnered significant attention for its potent, broad-spectrum antiviral activities against a range of DNA and RNA viruses, often at nanomolar concentrations.[1][2][3] These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound, methodologies for assessing its cytotoxicity, and an overview of its known mechanisms of action and associated signaling pathways.
Mechanism of Antiviral Action
Emetine exhibits a multi-faceted approach to inhibiting viral replication, primarily by targeting host cellular machinery essential for viral propagation. This host-centric mechanism presents a high barrier to the development of viral resistance.[1]
The primary mechanism is the potent inhibition of host cell protein synthesis.[1] Emetine binds to the 40S subunit of the host ribosome, which stalls the translation elongation step and effectively halts the production of viral proteins.[1]
Additional antiviral mechanisms of emetine include:
-
Inhibition of Viral Polymerase: Emetine has been shown to directly inhibit the RNA-dependent RNA polymerase (RdRp) of certain viruses, such as Zika virus.[1][4]
-
Disruption of Viral Entry: For some viruses, emetine can interfere with the entry process into host cells.[4][5]
-
Inhibition of Translation Initiation: Specifically against SARS-CoV-2, emetine has been demonstrated to disrupt the interaction of viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a critical component for the initiation of protein translation.[6][7]
-
Anti-inflammatory Effects: Emetine can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which may contribute to its therapeutic effect in viral diseases associated with significant inflammation.[1][8]
Quantitative Antiviral Efficacy and Cytotoxicity Data
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound against a variety of viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: Antiviral Efficacy and Cytotoxicity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 0.000147 | 1.6038 | 10910.4 | [1] |
| SARS-CoV-2 | Vero | 0.007 | 1.96 | 280 | [2] |
| SARS-CoV-2 | - | 0.00771 | - | - | [1] |
| SARS-CoV | Vero E6 | 0.051 | - | - | [1] |
| MERS-CoV | Vero E6 | 0.014 | - | - | [2] |
| MERS-CoV | Vero | - | >25 | >312.5 | [2] |
| HCoV-OC43 | - | 0.30 | 2.69 | - | [2] |
| HCoV-NL63 | - | 1.43 | 3.63 | - | [2] |
| MHV-A59 | - | 0.12 | 3.51 | - | [2] |
Table 2: Antiviral Efficacy of this compound against Other Viruses
| Virus | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | HEK293 | 0.0264 (IC50) | - | - | [1] |
| Zika Virus (ZIKV) | SNB-19 | 0.00311 (IC50) | - | - | [1] |
| Ebola Virus (EBOV) | Vero E6 | 0.02218 (IC50) | - | - | [1] |
| Human Cytomegalovirus (HCMV) | HFF | 0.040 (EC50) | 8 | 200 | [9] |
| Enterovirus A71 (EV-A71) | RD | 0.049 (EC50) | 10 | - | [2] |
| Enterovirus D68 | - | 0.019 (EC50) | - | - | [2] |
| Echovirus-6 | - | 0.045 (EC50) | - | - | [2] |
| Coxsackievirus A16 | - | 0.083 (EC50) | - | - | [2] |
| Coxsackie B | - | 0.051 (EC50) | - | - | [2] |
Experimental Protocols
General Antiviral Efficacy and Cytotoxicity Assay
This protocol provides a general framework for assessing the antiviral activity and cytotoxicity of this compound. Specific parameters such as cell line, virus strain, and incubation times should be optimized for the virus under investigation.
Materials:
-
This compound
-
Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock of known titer
-
96-well cell culture plates
-
Reagents for quantifying viral inhibition (e.g., crystal violet for plaque assays, reagents for qRT-PCR)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
For antiviral efficacy (EC50 determination): Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the serial dilutions of this compound to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
For cytotoxicity (CC50 determination): In parallel plates without virus, add the same serial dilutions of this compound to the cells.
-
-
Incubation: Incubate the plates for a period appropriate for the viral replication cycle (typically 24-72 hours).
-
Quantification of Viral Inhibition (EC50): Measure the extent of viral inhibition using one of the following methods:
-
Plaque Reduction Assay: Fix and stain the cells with crystal violet to visualize and count viral plaques. The percentage of plaque reduction relative to the virus control is calculated.
-
qRT-PCR: Quantify the amount of viral RNA in the cell culture supernatant.
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the virus-induced CPE and determine the concentration of emetine that reduces CPE by 50%.
-
-
Quantification of Cytotoxicity (CC50): Measure cell viability in the non-infected plates using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the EC50 and CC50 values using non-linear regression analysis. Determine the Selectivity Index (SI = CC50 / EC50).
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay assesses the direct inhibitory effect of emetine on viral RdRp activity.
Procedure:
-
Reaction Setup: In a reaction plate, combine the viral RdRp enzyme, a template RNA, and NTPs (including a biotin-labeled UTP and a DIG-labeled CTP).
-
Compound Addition: Add serial dilutions of this compound to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for 90 minutes to allow for RNA synthesis.
-
Detection:
-
Coat a separate plate with streptavidin to capture the newly synthesized biotinylated RNA.
-
Add an anti-DIG-HRP antibody, followed by a chemiluminescent substrate.
-
-
Signal Measurement: Measure the chemiluminescent signal, which is proportional to RdRp activity, using a plate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of RdRp inhibition against the this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for determining the antiviral efficacy and cytotoxicity of this compound.
Caption: Multifaceted antiviral mechanisms of action of this compound.
Caption: Emetine inhibits SARS-CoV-2 replication by targeting the ERK/MNK1/eIF4E signaling pathway.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
Emetine Hydrochloride: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, a natural alkaloid derived from the ipecacuanha plant, has long been recognized for its therapeutic properties.[1] While historically used as an anti-protozoal agent, recent research has unveiled its potent anticancer activities across a variety of human carcinoma cell lines.[2][3] Emetine exerts its effects through a multi-faceted mechanism, primarily by inhibiting protein biosynthesis, which leads to the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][2][4] Its ability to sensitize cancer cells to conventional chemotherapeutics like cisplatin and targeted agents like TRAIL highlights its potential as a combination therapy agent.[5][6]
These application notes provide a comprehensive overview of emetine hydrochloride's use in cancer cell line research, summarizing its efficacy, mechanisms of action, and detailed protocols for experimental validation.
Mechanism of Action
Emetine's primary anticancer effect stems from its potent inhibition of protein synthesis. It binds to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[4] This fundamental action triggers a cascade of downstream cellular events:
-
Induction of Apoptosis: By inhibiting the synthesis of short-lived anti-apoptotic proteins like Mcl-1, emetine sensitizes cancer cells to programmed cell death.[5] This is a key mechanism in its synergistic activity with TRAIL in pancreatic cancer cells.[5] Emetine also promotes apoptosis by inhibiting glycolysis, which leads to the accumulation of reactive oxygen species (ROS).[7]
-
Modulation of Signaling Pathways: Emetine has been shown to interfere with multiple critical signaling pathways that drive cancer progression.[1]
-
Wnt/β-catenin Pathway: In breast and gastric cancer cells, emetine inhibits this pathway by reducing the phosphorylation of key components like LRP6 and DVL2, leading to decreased levels of active β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1).[1][3][5][8]
-
MAPK Pathway: Emetine exhibits complex, context-dependent effects on the MAPK pathway. In gastric cancer, it reduces the phosphorylation of ERK while increasing the phosphorylation of pro-apoptotic p38 and JNK.[1] In hepatocellular carcinoma, it inactivates JNK and p38 to suppress mesenchymal properties.[9]
-
PI3K/AKT Pathway: Emetine inhibits the PI3K/AKT signaling cascade in gastric cancer cells, a pathway crucial for promoting proliferation and inhibiting apoptosis.[1]
-
Hippo/YAP Pathway: A novel finding in gastric cancer research is emetine's ability to suppress the expression of the downstream effector YAP1, an oncoprotein involved in cancer cell survival.[1]
-
HIF-1α Suppression: Emetine can reduce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein for tumor survival in hypoxic environments.[7]
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of emetine required to inhibit the proliferation of various cancer cell lines by 50% after a 72-hour treatment period, as determined by MTT assay.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Gastric Cancer | MGC803 | 0.0497 | [1][8] |
| Gastric Cancer | HGC-27 | 0.0244 | [1][8] |
| Prostate Cancer | LNCaP | ~0.03 | [10] |
| Prostate Cancer | PC3 | ~0.03 | [10] |
| Breast Cancer | MCF7 | ~0.03 | [10] |
| Breast Cancer | MDA-MB-231 | ~0.03 | [10] |
Table 2: Apoptosis Induction in Gastric Cancer Cells
The following data illustrates the percentage of apoptotic cells (Annexin V-positive) in two gastric cancer cell lines after 48 hours of treatment with varying concentrations of emetine.
| Cell Line | Emetine Conc. (µM) | Apoptosis Rate (%) | Reference |
| MGC803 | 0.1 | 7.63 | [1] |
| MGC803 | 0.3 | 10.43 | [1] |
| MGC803 | 1.0 | 19.63 | [1] |
| HGC-27 | 0.1 | 16.27 | [1] |
| HGC-27 | 0.3 | 19.31 | [1] |
| HGC-27 | 1.0 | 23.17 | [1] |
Visualizations: Pathways and Workflows
Experimental Protocols
General Reagent Preparation
This compound Stock Solution: this compound is soluble in water (up to 100 mg/ml).
-
To prepare a 10 mM stock solution, dissolve 5.54 mg of this compound (MW: 553.57 g/mol ) in 1 mL of sterile, nuclease-free water.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of emetine and calculate its IC50 value.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% w/v SDS in 50% N,N-dimethylformamide, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.[1][3] The optimal density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of emetine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of emetine (e.g., 0, 10, 25, 50, 100, 200 nM). Include wells with medium only (no cells) for background control and wells with untreated cells as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[1][3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[1][3]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of emetine concentration and use non-linear regression to determine the IC50 value.
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of emetine for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in key signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-LRP6, anti-β-catenin, anti-p-ERK, anti-p-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with emetine for the desired time (e.g., 18-24 hours), wash them with ice-cold PBS and lyse them with ice-cold RIPA buffer.[1]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[1][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound is a potent natural compound with significant anticancer activity demonstrated across numerous cancer cell lines. Its ability to inhibit protein synthesis and modulate multiple oncogenic signaling pathways makes it a valuable tool for cancer research and a promising candidate for further development, particularly in combination therapies. The protocols provided herein offer standardized methods for researchers to investigate and validate the effects of emetine in their specific cancer models.
References
- 1. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emetine dihydrochloride: a novel therapy for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
Emetine Hydrochloride: A Powerful Tool for Elucidating mRNA Translation Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride is a potent inhibitor of protein synthesis in eukaryotic cells, making it an invaluable tool for researchers studying the dynamics of mRNA translation.[1][2] As an alkaloid derived from the ipecac root, emetine irreversibly blocks the translocation step of elongation, effectively trapping ribosomes on the mRNA transcripts they are actively translating.[2] This property allows for the precise capture of translational snapshots within a cell, enabling a variety of powerful downstream analyses. These application notes provide an overview of emetine's mechanism of action, its utility in key experimental techniques, and detailed protocols for its use in studying mRNA translation dynamics.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the 40S ribosomal subunit.[1][2] This binding event specifically interferes with the movement of the ribosome along the mRNA molecule, a process known as translocation.[2] By preventing translocation, emetine effectively freezes ribosomes in place, leading to an accumulation of polysomes (mRNAs with multiple ribosomes) and a decrease in single ribosomes.[2] This irreversible inhibition of protein synthesis allows researchers to stabilize ribosome-mRNA complexes for subsequent analysis.[2]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The effective concentration and experimental conditions for this compound can vary depending on the cell type and the specific application. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell Type/System | Application | Reference |
| Maximal Translation Inhibition | 1 µM | Not specified | General Translation Inhibition | [3] |
| Ribosome Profiling | 20 µg/ml | Mouse Embryonic Stem Cells | Ribosome Footprinting | [4] |
| Polysome Profiling | 100 µM | Sea Urchin Embryos | Polysome Stabilization | [5] |
| Ribo-Puromycylation Method (RPM) | 45 µM | RiboTag Glioma Cells | In situ Puromycylation | [3] |
| Ribo-Puromycylation Method (RPM) | 208 µM | HeLa Cells | In situ Puromycylation | [6] |
| Antiviral Studies (SARS-CoV-2) | EC50 = 0.147 nM | Vero Cells | Inhibition of Viral Replication | [7] |
| Antiviral Studies (Enterovirus A71) | EC50 = 0.04 µM | RD Cells | Inhibition of Viral Replication | [8] |
| Inhibition of HIF-2α | IC50 ≤1 µM | Not specified | Inhibition of Protein Stability |
Key Applications and Experimental Protocols
This compound is a versatile tool for several key techniques aimed at studying mRNA translation.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a specific moment. Emetine is used to arrest translating ribosomes, allowing for the nuclease digestion of unprotected mRNA. The resulting ribosome-protected fragments (RPFs) are then sequenced to reveal the precise locations of active translation.
Experimental Workflow:
Caption: Ribosome Profiling Experimental Workflow.
Protocol: Ribosome Profiling using Emetine
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound (e.g., 20 µg/ml for mouse embryonic stem cells) for a short period (e.g., 5-10 minutes) at 37°C to arrest translation.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing emetine at the same concentration used for treatment.
-
Lyse cells in a polysome lysis buffer containing emetine.
-
-
Nuclease Digestion:
-
Treat the lysate with an RNase (e.g., RNase I) to digest mRNA that is not protected by ribosomes. The concentration of RNase should be optimized for the specific cell type and lysate concentration.
-
-
Monosome Isolation:
-
Load the digested lysate onto a sucrose density gradient (e.g., 10-50%).
-
Centrifuge at high speed to separate monosomes from other cellular components.
-
Fractionate the gradient and collect the monosome peak.
-
-
Ribosome-Protected Fragment (RPF) Extraction:
-
Extract the RNA from the monosome fraction. This will contain the RPFs, which are typically 28-30 nucleotides in length.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified RPFs. This typically involves ligation of adapters to the 3' and 5' ends of the RPFs, reverse transcription, and PCR amplification.
-
Perform deep sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to the transcriptome to determine the density and position of ribosomes on each mRNA.
-
Polysome Profiling
Polysome profiling separates mRNAs based on the number of associated ribosomes using sucrose gradient centrifugation. This technique allows for the assessment of the translational status of individual mRNAs or the global translational state of the cell. Emetine is crucial for preserving the integrity of polysomes during cell lysis and centrifugation.[5]
Protocol: Polysome Profiling using Emetine
-
Cell Treatment:
-
Treat cultured cells with this compound (e.g., 100 µM for sea urchin embryos) for 5 minutes prior to harvesting.[5]
-
-
Cell Lysis:
-
Harvest and lyse cells in a lysis buffer containing emetine to prevent ribosome run-off.[5]
-
-
Sucrose Gradient Centrifugation:
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to free ribosomal subunits, monosomes, and polysomes.
-
RNA can be extracted from each fraction for downstream analysis (e.g., qRT-PCR, microarray, or RNA-seq) to determine the distribution of specific mRNAs across the gradient.
-
Ribo-Puromycylation Method (RPM)
RPM is an imaging-based technique to visualize and quantify actively translating ribosomes in situ. It utilizes puromycin, an antibiotic that mimics an aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination. Emetine is used to enhance the puromycylation signal by stalling ribosomes and allowing for the accumulation of puromycylated nascent chains.[6]
Protocol: Ribo-Puromycylation Method (RPM) with Emetine Enhancement
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
-
Emetine Pre-treatment:
-
Puromycin Labeling:
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100 or digitonin).
-
-
Immunofluorescence Staining:
-
Incubate the cells with a primary antibody against puromycin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Co-stain for other cellular markers.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the cells using fluorescence microscopy.
-
The fluorescence intensity of the puromycin signal corresponds to the level of active translation.
-
Concluding Remarks
This compound is a robust and versatile tool for investigating the intricate dynamics of mRNA translation. Its ability to irreversibly stall ribosomes on mRNA has made it a cornerstone reagent in powerful techniques such as ribosome profiling and polysome profiling. The detailed protocols provided herein offer a starting point for researchers to employ emetine in their studies, with the understanding that optimization for specific cell types and experimental goals is often necessary. By providing a means to freeze the act of translation, emetine continues to facilitate significant discoveries in the fields of molecular biology, cell biology, and drug development.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emetine protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysome Fractionation and Analysis of Mammalian Translatomes on a Genome-wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
Application of Emetine Hydrochloride in Ribosome Profiling Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (RPFs). This method allows for the precise mapping of ribosome positions on transcripts, offering insights into protein synthesis, translational control, and the identification of novel translated regions. The accuracy of ribosome profiling heavily relies on the effective immobilization of ribosomes on mRNA transcripts during cell lysis and subsequent experimental steps. Emetine hydrochloride, a well-characterized translation elongation inhibitor, serves as a valuable tool in these studies.
Emetine acts by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1] This action effectively freezes ribosomes in their current positions on the mRNA, preserving the in vivo translational landscape for downstream analysis. Compared to other translation inhibitors like cycloheximide, emetine can offer advantages in certain experimental contexts, such as enhanced puromycylation signals in related techniques.[2] However, its effects on ribosome footprint length and potential off-target effects on cellular signaling pathways necessitate careful consideration and optimization.
These application notes provide a comprehensive guide to the use of this compound in ribosome profiling experiments, including detailed protocols, quantitative data summaries, and an overview of relevant signaling pathways.
Mechanism of Action of this compound
Emetine is an irreversible inhibitor of translation elongation in eukaryotes.[2] Its primary mechanism of action involves binding to the E-site of the 40S ribosomal subunit.[1] This binding event prevents the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site, thus halting the movement of the ribosome along the mRNA. This "freezing" of ribosomes on the transcript is the key property exploited in ribosome profiling to capture a high-resolution picture of the translatome.
Quantitative Data Summary
The use of emetine as a pre-treatment in ribosome profiling can influence the resulting data. The following tables summarize quantitative comparisons between emetine, cycloheximide (another commonly used translation inhibitor), and no-drug controls from published studies.
Table 1: Comparison of Ribosome Footprint Characteristics
| Parameter | Emetine Treatment | Cycloheximide Treatment | No Drug Control | Reference |
| Ribosome Footprint Length | Slightly longer footprints | Standard footprint length (~28-30 nt) | Variable, can be shorter | [3] |
| Ribosome Footprint Density | Good correlation with cycloheximide and no-drug controls | High correlation with no-drug controls | Baseline | [3] |
| Standard Deviation of log2 Ratio (vs. No Drug) | 0.41 | 0.20 | N/A | [3] |
| Standard Deviation of log2 Ratio (vs. Cycloheximide) | 0.40 | N/A | N/A | [3] |
Table 2: Recommended Concentrations and Treatment Times
| Application | Cell Type | This compound Concentration | Treatment Time | Reference |
| Ribosome Profiling | Mouse Embryonic Stem Cells | 20 µg/ml | Brief pre-treatment | [3] |
| Ribo-Puromycylation Method (RPM) | HeLa cells | 208 µM | 15 minutes | [2] |
| Puromycin Labeling Assay | General | 45 µM | 5 minutes | [1] |
| General Translation Inhibition | General | 1 µM (for maximal inhibition) | Variable | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a ribosome profiling experiment using this compound for ribosome immobilization.
Protocol 1: Ribosome Profiling with Emetine Pre-treatment
This protocol is adapted from established ribosome profiling methodologies and incorporates the use of emetine to arrest translation.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound solution (stock solution, e.g., 10 mg/mL in water or DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL emetine, RNase inhibitors)
-
Sucrose solutions for gradient ultracentrifugation (10% and 50% w/v)
-
RNase I
-
Proteinase K
-
TRIzol reagent
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Culture and Emetine Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Add this compound to the culture medium to a final concentration of 20-100 µg/mL. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C to allow for translation arrest.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS containing 100 µg/mL emetine.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 rpm for 10 minutes at 4°C.
-
-
Nuclease Footprinting:
-
Transfer the supernatant to a new tube.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I needs to be determined empirically.
-
Incubate for 45 minutes at room temperature with gentle agitation.
-
Stop the digestion by adding an RNase inhibitor (e.g., SUPERase-In).
-
-
Ribosome Monosome Isolation:
-
Layer the RNase I-treated lysate onto a 10-50% sucrose gradient.
-
Perform ultracentrifugation to separate the 80S monosomes.
-
Fractionate the gradient and collect the fractions corresponding to the 80S peak.
-
-
RNA Extraction from Ribosome Footprints:
-
Add Proteinase K to the collected 80S fractions to digest ribosomal proteins and incubate.
-
Extract the RNA using TRIzol or a similar phenol-chloroform-based method.
-
Precipitate the RNA with isopropanol.
-
-
Ribosome-Protected Fragment (RPF) Purification:
-
Resuspend the RNA pellet in RNase-free water.
-
Run the RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Excise the gel slice corresponding to the expected size of RPFs (typically 28-32 nucleotides).
-
Elute the RNA from the gel slice.
-
-
Library Preparation and Sequencing:
-
Ligate 3' and 5' adapters to the purified RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Purify the PCR products and submit for next-generation sequencing.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Remove adapter sequences.
-
Align the reads to the reference genome or transcriptome.
-
Calculate ribosome footprint density and translation efficiency.
-
Analyze differential translation between experimental conditions.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a ribosome profiling experiment utilizing this compound.
Caption: Overview of the ribosome profiling workflow using this compound.
Data Analysis Workflow
The bioinformatics pipeline for analyzing ribosome profiling data is a critical component of the overall workflow.
Caption: Bioinformatic workflow for the analysis of ribosome profiling data.
Signaling Pathways Influenced by Emetine
Emetine, beyond its direct effect on the ribosome, has been shown to modulate several cellular signaling pathways. Researchers should be aware of these potential off-target effects, as they could influence the interpretation of ribosome profiling data, especially in studies investigating cellular responses to stimuli.
Caption: Signaling pathways modulated by this compound.
Note on Signaling Pathways: Emetine has been shown to activate p38 MAPK and JNK signaling, while inhibiting the ERK pathway in some cell types.[4] It can also suppress the NF-κB signaling pathway, which has anti-inflammatory implications.[5][6] These effects should be considered when designing experiments and interpreting results, as they may contribute to the observed changes in the translatome.
Conclusion
This compound is a potent and effective tool for immobilizing ribosomes in ribosome profiling studies. Its irreversible binding to the 40S ribosomal subunit provides a stable snapshot of in vivo translation. However, researchers must be mindful of its potential to alter ribosome footprint characteristics and influence cellular signaling pathways. Careful optimization of experimental conditions, including emetine concentration and treatment duration, is crucial for obtaining high-quality, reproducible data. By following the detailed protocols and considering the information provided in these application notes, researchers can confidently employ this compound to gain valuable insights into the complexities of the translatome.
References
- 1. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Inducing Cell Cycle Arrest with Emetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride is a well-established inhibitor of protein synthesis in eukaryotic cells. By binding to the 40S ribosomal subunit, it effectively halts the elongation phase of translation. This primary mechanism of action has profound downstream effects on cellular processes that are highly dependent on the rapid synthesis of key regulatory proteins, most notably cell cycle progression. The controlled induction of cell cycle arrest is a critical technique in cell biology research and a foundational concept in the development of anti-proliferative therapeutics. These application notes provide detailed protocols for utilizing this compound to induce cell cycle arrest, along with methods for its characterization.
Mechanism of Action
This compound's primary effect is the potent and rapid inhibition of protein synthesis.[1][2] This blockade of new protein production is the direct cause of its downstream effects on the cell cycle. The progression through the cell cycle is tightly regulated by the sequential expression and degradation of a family of proteins called cyclins, which in turn activate cyclin-dependent kinases (CDKs). Many of these cyclins are short-lived proteins, and their constant replenishment is necessary for the cell to pass through the various cell cycle checkpoints.
By inhibiting the synthesis of these crucial cyclins and other regulatory proteins, emetine effectively creates a bottleneck in the cell cycle, leading to arrest at specific phases. The exact phase of arrest (G1, S, or G2/M) has been observed to be dependent on the cell type and the specific proteins with the highest turnover rates that are critical for progression in that particular cell line.
Data Presentation
The following table summarizes the observed effects of this compound on cell cycle distribution in different cell lines. It is important to note that the effective concentration and the specific phase of arrest can vary significantly between cell types.
| Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle Distribution | Reference |
| Human Bladder Cancer (T24) | 80 µM, 160 µM | 48 hours | Dose-dependent increase in G2/M phase population with a corresponding decrease in G1 and S phases.[3] | [3] |
| Acute Myeloid Leukemia (KG-1a) | 0.5 µM, 1 µM, 2 µM | 12, 24, 48, 72 hours | Proportional decrease in the percentage of cells in G0/G1, S, and G2/M phases, with a time-dependent increase in DNA fragmentation (sub-G1).[4] | [4] |
| Mouse Thymocytes | Not specified | Not specified | Arrest in the early S phase of the cell cycle.[5] | [5] |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce cell cycle arrest.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. E2375 or equivalent)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in appropriate cell culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
-
Preparation of Emetine Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the emetine-containing medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or PBS).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell line's doubling time and the desired endpoint.
-
-
Harvesting and Analysis:
-
Following incubation, cells can be harvested for downstream analysis, such as cell cycle analysis by flow cytometry (Protocol 2) or protein analysis by Western blotting (Protocol 3).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in emetine-treated cells using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.
Materials:
-
Emetine-treated and control cells (from Protocol 1)
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. For suspension cells, directly transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel (typically around 617 nm).
-
Acquire at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins, such as p21 and Cyclin D1, in emetine-treated cells by Western blotting.
Materials:
-
Emetine-treated and control cells (from Protocol 1)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for inducing and analyzing cell cycle arrest with emetine.
Caption: Signaling pathway of emetine-induced cell cycle arrest.
References
- 1. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytometric analysis of DNA replication inhibited by emetine and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Emetine Hydrochloride to Elucidate Protein Degradation Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride, a natural alkaloid derived from the ipecac root, is a potent and irreversible inhibitor of protein synthesis in eukaryotic cells.[1][2] Its mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[3] This property makes emetine an invaluable tool for studying post-translational events, particularly protein degradation. By arresting the synthesis of new proteins, researchers can specifically track the disappearance of pre-existing proteins over time, a technique commonly known as a chase assay. These application notes provide a comprehensive guide to utilizing this compound for the investigation of protein degradation pathways, including detailed experimental protocols and data interpretation.
Mechanism of Action
Emetine exerts its effect by binding to the E-site of the 40S ribosomal subunit, which prevents the movement of peptidyl-tRNA from the A-site to the P-site, thus halting peptide chain elongation.[4] Unlike some other protein synthesis inhibitors, the effects of emetine on protein and DNA synthesis are often irreversible.[5] This complete and lasting inhibition of translation is crucial for accurately measuring the degradation rates of cellular proteins without the confounding variable of new protein synthesis.
Applications in Protein Degradation Studies
This compound is primarily used in "emetine chase" assays, which are analogous to the more commonly known cycloheximide (CHX) chase assays.[6][7] These experiments are fundamental for determining the half-life of a protein of interest and for investigating the cellular machinery responsible for its degradation, such as the ubiquitin-proteasome system and the autophagy-lysosome pathway.
Key applications include:
-
Determination of Protein Half-Life: By monitoring the decrease in the amount of a specific protein over time after treating cells with emetine, its intrinsic stability can be quantified.
-
Identification of Degradation Pathways: Combining emetine treatment with inhibitors of specific degradation pathways (e.g., proteasome inhibitors like MG132 or lysosomal inhibitors like bafilomycin A1) can reveal the primary mechanism of a protein's turnover.
-
Studying the Ubiquitin-Proteasome System: Emetine can be used to demonstrate that the accumulation of ubiquitinated proteins is dependent on new protein synthesis. Treatment with emetine prevents the buildup of ubiquitinated species that occurs upon proteasome inhibition, indicating that these modified proteins are primarily newly synthesized.[8]
-
Analysis of Protein Stability Mutants: Researchers can compare the degradation rates of wild-type versus mutant proteins to identify specific amino acid residues or domains that are critical for protein stability.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and experimental conditions. It is crucial to determine the optimal concentration that provides maximal protein synthesis inhibition with minimal off-target effects or cytotoxicity.
| Parameter | Cell Line | Value | Reference |
| IC50 (Protein Synthesis Inhibition) | HeLa | 4 x 10⁻⁸ M | [9] |
| HepG2 | 2200 ± 1400 nM | [8] | |
| Primary Rat Hepatocytes | 620 ± 920 nM | [8] | |
| CC50 (Cytotoxicity) | HepG2 | 81 ± 9 nM | [8] |
| Primary Rat Hepatocytes | 180 ± 700 nM | [8] | |
| IC50 (Anti-viability) | MGC803 (Gastric Cancer) | 0.0497 µM | |
| HGC-27 (Gastric Cancer) | 0.0244 µM |
Experimental Protocols
Protocol 1: Determination of Protein Half-Life using Emetine Chase Assay and Western Blotting
This protocol outlines the steps for a typical emetine chase experiment to determine the half-life of a protein of interest in cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing the protein of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in water or DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against the protein of interest
-
Primary antibody against a stable loading control protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentration (typically in the range of 10-100 µg/mL, but should be optimized for your cell line).
-
Aspirate the old medium from the cells and replace it with the emetine-containing medium. This is your "time 0" (T₀) point.
-
Immediately harvest the cells from the T₀ well.
-
-
Time Course Collection:
-
Incubate the remaining plates at 37°C and 5% CO₂.
-
Harvest cells at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours). The duration of the time course will depend on the expected stability of the protein of interest.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the total protein amount for each sample (e.g., 20-40 µg per lane).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the protein of interest and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control for each time point.
-
Plot the normalized protein levels (as a percentage of T₀) against time.
-
Determine the protein half-life (t₁/₂) by identifying the time it takes for the protein level to decrease by 50%.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine - Wikipedia [en.wikipedia.org]
- 4. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Ubiquitin-Proteasome Activity Prevents Glutamate Transporter Degradation and Morphine Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Emetine Hydrochloride Concentration for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride, an alkaloid derived from the ipecac root, is a potent inhibitor of protein synthesis with a long history of medicinal use, including as an anti-protozoal agent.[1][2] In contemporary biomedical research, emetine has garnered significant interest for its diverse in vitro activities, including anti-cancer, antiviral, and anti-inflammatory properties.[3][4] Its primary mechanism of action involves binding to the 40S subunit of the ribosome, thereby blocking protein synthesis.[1][2] Furthermore, emetine has been shown to modulate multiple signaling pathways crucial for cell survival and proliferation, such as MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP.[3][5]
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro experiments. The document includes a summary of effective concentrations in different cell lines, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the duration of exposure, and the specific biological endpoint being measured. The following table summarizes reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various in vitro studies.
| Cell Line/Virus | Assay Type | Effective Concentration (IC50/EC50) | Reference |
| MGC803 (Gastric Cancer) | MTT Assay | 0.0497 µM | [3] |
| HGC-27 (Gastric Cancer) | MTT Assay | 0.0244 µM | [3] |
| Human Foreskin Fibroblasts (HFFs) | HCMV Inhibition | 40 ± 1.72 nM | [6] |
| SARS-CoV-2 (in Vero cells) | Viral Replication Inhibition | 0.007 µM | [7] |
| SARS-CoV-2 | Viral Replication Inhibition | 460 nM | |
| ZIKV | Viral Replication Inhibition | 52.9 nM | |
| CHO (Chinese Hamster Ovary) | Cytotoxicity | 0.02411 µg/ml | [8] |
| Rat Myocardium | Protein Synthesis Inhibition | 0.5 µM (5 x 10⁻⁷ M) | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide researchers in determining the optimal this compound concentration for their specific experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[3]
-
Acidified SDS (20% w/v) or DMSO[3]
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-3,000 cells/well and incubate overnight.[3]
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve emetine).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3 hours at 37°C.[3]
-
Dissolve the formazan crystals by adding 50 µL of acidified SDS (20% w/v) and incubating overnight, or by adding 150 µL of MTT solvent and mixing.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Apoptosis Assay (Annexin V-PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing various non-lethal concentrations of this compound (determined from cell viability assays).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in closure compared to the control indicates an inhibitory effect on cell migration.[3]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by emetine and a general workflow for determining its optimal concentration.
Caption: Workflow for optimizing emetine concentration.
Caption: Emetine's inhibitory effects on signaling pathways.
The optimal in vitro concentration of this compound is highly dependent on the experimental context. A systematic approach, starting with broad-range cell viability assays and progressing to more specific functional assays with refined concentrations, is crucial for obtaining reliable and reproducible data. The provided protocols and diagrams serve as a valuable resource for researchers utilizing this compound in their in vitro studies. It is recommended to consult the primary literature for cell-type-specific nuances and to empirically determine the optimal conditions for each new experimental system.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 7. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Standard Treatment Duration for Emetine Hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride, a natural alkaloid derived from the ipecac root, is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3] Its primary mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1][2][4] This irreversible inhibition of protein synthesis makes emetine a valuable tool in cell biology research for a variety of applications, including the study of protein degradation, apoptosis induction, and the investigation of cellular signaling pathways.[1][5][6][7] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on standard treatment durations for common experimental goals.
Mechanism of Action
Emetine exerts its biological effects by targeting the machinery of protein synthesis. It specifically binds to the 40S subunit of the eukaryotic ribosome, preventing the movement of the ribosome along the messenger RNA (mRNA) transcript.[1][4] This action effectively halts the elongation of the polypeptide chain, leading to a rapid and potent cessation of protein production.[2][6]
Data Presentation: this compound Concentration and Treatment Duration
The optimal concentration and treatment duration of this compound are highly dependent on the cell type and the specific experimental objective. The following tables summarize typical working concentrations and incubation times reported in the literature for various applications.
Table 1: Inhibition of Protein Synthesis
| Cell Line | Concentration | Duration | Outcome | Reference |
| HeLa | < 10⁻⁶ M | Not Specified | 50% inhibition of protein synthesis | [3] |
| HeLa cell-free extract | 8 x 10⁻⁵ M | Not Specified | 50% inhibition of protein synthesis | [3] |
| Reticulocyte cell-free extract | 2 x 10⁻⁵ M | Not Specified | 50% inhibition of protein synthesis | [3] |
| BEC-hACE2 | 0.1 µM | Not Specified | 30% protein synthesis inhibition | [8] |
| BEC-hACE2 | 0.3 µM | Not Specified | 80% protein synthesis inhibition | [8] |
| BEC-hACE2 | 1 µM | Not Specified | 97% protein synthesis inhibition | [8] |
| BEC-hACE2 | 10 µM | Not Specified | 100% protein synthesis inhibition | [8] |
| Chinese hamster ovary (CHO) | 0.3-3.0 µg/ml | Not Specified | Partially reversible inhibition | [9] |
| Murine thymocytes | 10⁻⁸ M | Not Specified | Inhibition of protein biosynthesis | [10] |
Table 2: Cytotoxicity and Apoptosis Induction
| Cell Line | Concentration | Duration | Outcome | Reference |
| MGC803 (gastric cancer) | 0.0497 µM (IC50) | 72 h | Cell growth inhibition | [5] |
| HGC-27 (gastric cancer) | 0.0244 µM (IC50) | 72 h | Cell growth inhibition | [5] |
| MGC803 and HGC-27 | Varies | 18 h | Proliferation inhibition (EdU assay) | [5] |
| MGC803 and HGC-27 | Varies | 24 h | Apoptosis induction (Annexin V-FITC/PI) | [5] |
| KG-1a (AML) | 0.5 µM | 12 h | 31.4% viability reduction | [11] |
| KG-1a (AML) | 0.5 µM | 24 h | 54.3% viability reduction | [11] |
| KG-1a (AML) | 1 µM | 12 h | 53.4% viability reduction | [11] |
| KG-1a (AML) | 1 µM | 24 h | 66.2% viability reduction | [11] |
| Jurkat | 500 nM | 48 h | 46% cell death | [12] |
| PaCa3 (pancreatic cancer) | Varies | 72 h | Dose- and time-dependent cytotoxicity | [13] |
Table 3: Antiviral Activity
| Virus | Cell Line | Concentration (EC50/IC50) | Reference |
| SARS-CoV-2 | Vero | 0.007 µM (EC50) | [14] |
| SARS-CoV-2 | Caco-2 | 0.47 µM (IC50) | [14] |
| MERS-CoV | Not Specified | 0.08 µM (IC50) | [14] |
| SARS-CoV-2 | Not Specified | 460 nM (EC50) | [15] |
| ZIKV | Not Specified | 52.9 nM (IC50) | [15] |
Experimental Protocols
Protocol 1: Inhibition of Protein Synthesis
This protocol is designed to assess the inhibition of protein synthesis in cultured cells using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
Complete cell culture medium
-
Cultured cells of interest
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents
-
Antibody against a short-lived protein (e.g., c-Myc, Cyclin D1) or a housekeeping protein (e.g., β-actin, GAPDH)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of emetine. Include a vehicle-treated control.
-
Incubate the cells for the desired duration. For rapid protein synthesis inhibition, a treatment time of 2-6 hours is often sufficient. For longer-term studies, treatment can extend up to 24 hours or more, but cell viability should be monitored.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable protein lysis buffer and collect the lysates.
-
Quantify the protein concentration in each lysate.
-
Perform SDS-PAGE and Western blotting to analyze the expression levels of a short-lived protein. A decrease in the level of a short-lived protein will indicate inhibition of protein synthesis. A housekeeping protein can be used as a loading control.
Protocol 2: Induction of Apoptosis
This protocol outlines a method to induce and assess apoptosis in cultured cells following treatment with this compound.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Cultured cells of interest
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and culture overnight.
-
Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours).[5] Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Analyze the cells by flow cytometry within one hour.[5] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Signaling Pathways Affected by Emetine
Caption: Signaling pathways modulated by emetine-induced protein synthesis inhibition.
Experimental Workflow for Assessing Emetine's Effect on Cell Viability
Caption: Workflow for evaluating the cytotoxic and anti-proliferative effects of emetine.
Logical Relationship for Apoptosis Induction by Emetine
Caption: Logical flow of emetine-induced apoptosis.
Conclusion
This compound is a versatile and potent tool for cell culture experiments. The standard treatment duration is not fixed but rather is contingent upon the specific research question and the cell line being investigated. For studies on protein synthesis inhibition, short incubation times of a few hours are generally sufficient. In contrast, for cytotoxicity and apoptosis assays, longer treatment durations of 24 to 72 hours are commonly employed. Researchers should empirically determine the optimal concentration and duration for their specific experimental system, using the information provided in these notes as a guide.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of emetine on T-2 toxin-induced inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effect of emetine and chloroquine on the macromolecular biosynthesis of murine thymus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auajournals.org [auajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emetine dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
Application Notes: In Vivo Experimental Design Using Emetine Hydrochloride in Mouse Models
Introduction
Emetine, a natural product derived from the ipecac root, is an FDA-approved drug historically used as an anti-protozoal agent and emetic.[1][2] Its primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit.[3] Recent research has repurposed emetine as a potent agent in various therapeutic areas, demonstrating significant antiviral and anti-cancer activities in preclinical models. These application notes provide a comprehensive guide for researchers on the design and execution of in vivo experiments using emetine hydrochloride in mouse models, focusing on its applications in oncology and virology.
Mechanism of Action
Emetine exerts its biological effects through several mechanisms:
-
Inhibition of Protein Synthesis: It irreversibly binds to the 40S ribosomal subunit, halting the translocation step of polypeptide chain elongation.[3]
-
Modulation of Signaling Pathways: Emetine influences multiple key cellular signaling pathways. In cancer models, it has been shown to regulate the MAPK, Wnt/β-catenin, Hippo, and PI3K/AKT signaling axes.[4][5] It can stimulate the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK and JNK pathways.[6]
-
Inhibition of NF-κB: Emetine can reduce inflammation by inhibiting NF-κB activation.[6][7]
-
Induction of Oxidative Stress: In some cancer cells, emetine induces the accumulation of reactive oxygen species (ROS), leading to apoptosis.[8]
-
Antiviral Mechanisms: Beyond general protein synthesis inhibition, emetine can specifically inhibit viral internal ribosome entry site (IRES)-driven translation and disrupt the interaction of viral mRNA with the host's eIF4E protein.[9][10]
Data Presentation: Dosage and Administration
The selection of an appropriate dose, route, and schedule is critical for the success of in vivo studies with emetine, as toxicity is a significant concern at higher concentrations. The following tables summarize quantitative data from various mouse model studies.
Table 1: Summary of In Vivo Dosages and Administration of this compound in Mouse Models
| Application | Mouse Strain | Dose | Route | Dosing Schedule | Key Observations / Toxicity | Reference(s) |
|---|---|---|---|---|---|---|
| Antiviral (MCMV) | BALB/c | 0.1 or 1.0 mg/kg | Oral | Every 3 days, starting 24h or 72h post-infection | Well-tolerated, effectively suppressed MCMV replication.[11] | [11] |
| Antiviral (EV-A71) | ICR mice | 0.20 mg/kg | Oral | Twice a day | Completely prevented disease and death; reduced viral loads.[9] | [9] |
| Antiviral (ZIKV) | SJL & Ifnar1-/- | 1 mg/kg/day | Retro-orbital | Daily for 6 days | Reduced circulating ZIKV levels by ~10-fold.[12] | [12] |
| Antiviral (ZIKV) | Ifnar1-/- | 2 mg/kg/day | Intraperitoneal (IP) | Daily | Significantly decreased NS1 protein and ZIKV RNA in serum and liver.[12] | [12] |
| Antiviral (EBOV) | BALB/c | 1 mg/kg/day | Intraperitoneal (IP) | Daily for 8 days (starting 3h pre-infection) | Provided protection in a mouse-adapted Ebola virus model.[12] | [12] |
| Anti-Cancer (Gastric) | BALB/c nude | 10 mg/kg | Intraperitoneal (IP) | Every other day for 3 weeks | 57.52% tumor growth inhibition; no significant weight loss or organ pathology observed.[4] | [4] |
| Anti-Cancer (AML) | NSG | 10 mg/kg | Not Specified | Daily for 2 weeks | Significantly reduced xenograft leukemic growth; no significant toxicity noted.[7] | [7] |
| Anti-Cancer (Pancreatic) | Nude | 20-200 mg/kg | Intraperitoneal (IP) | Three times weekly for 4 weeks | Dose-dependent reduction in tumor weight and volume.[13] | [13] |
| Toxicity (MTD) | BALB/c | 8 mg/kg | Intravenous (IV) | Single dose | Maximum Tolerable Dose (MTD).[3] | [3] |
| Toxicity (Lethality) | BALB/c | 16 mg/kg | Intravenous (IV) | Single dose | Produced convulsions and death within 1 minute.[3] | [3] |
| Toxicity (Bioassay) | B6C3F1 | 1.6, 3.2, 6.4 mg/kg | Intraperitoneal (IP) | Three times per week | High mortality at 3.2 and 6.4 mg/kg; poor survival even at 1.6 mg/kg over long-term study.[14] |[14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways affected by emetine and a typical experimental workflow for an in vivo study.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emetine protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 12. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioassay of emetine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emetine Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, an alkaloid derived from the ipecacuanha plant, is a potent inhibitor of protein synthesis with a history of use as an emetic and antiprotozoal agent.[1][2] In recent years, its antiviral and anticancer properties have garnered significant interest within the research community.[3][4] Preclinical evaluation of emetine hydrochloride in animal models is a critical step in exploring its therapeutic potential and understanding its toxicological profile. The route of administration is a key determinant of the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall toxicity.[5][6]
These application notes provide a consolidated resource on the primary routes of administration for this compound in animal studies—including oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC)—summarizing quantitative data and detailing standardized protocols to ensure experimental reproducibility and animal welfare.
Quantitative Data Summary: Toxicity and Dosing
The toxicity of this compound varies significantly depending on the administration route. The following table summarizes acute toxicity data (LD50) and provides examples of dosing regimens used in recent animal studies. Oral administration is markedly more toxic than parenteral routes.[1][7]
| Route of Administration | Animal Model | Parameter | Value | Reference / Notes |
| Oral (PO) | Rat | LD50 | 0.012 mg/kg (12 µg/kg) | [1][7] |
| Mouse | LD50 | 0.015 mg/kg (15 µg/kg) | [1] | |
| Rat, Mouse | PK Study Dose | 1 mg/kg | [8] Study to assess lung tissue accumulation. | |
| Intraperitoneal (IP) | Rat | LD50 | 17 mg/kg | [1] |
| Mouse | Anti-cancer Study | 10 mg/kg | [3] Administered every other day for 3 weeks in a xenograft model. | |
| Rat | Cytotoxicity Study | 10 mg/kg | [9] Sublethal dose administered at 12 and 24-hour intervals. | |
| Subcutaneous (SC) | Rat | Cardiotoxicity Study | 1 mg/kg | [10] Administered five times weekly for up to 7 weeks. |
| Intravenous (IV) | Mouse | PK Study Dose | 1 mg/kg | [4] Single dose to determine tissue distribution. |
Experimental Workflows and Signaling
General In Vivo Experimental Workflow
A typical workflow for an in vivo study involving this compound administration is outlined below. Proper planning, including ethical approval and adherence to animal welfare guidelines, is paramount.
Caption: Workflow for a typical in vivo emetine study.
Emetine's Mechanism of Action
Emetine primarily exerts its cytotoxic and antiviral effects by inhibiting protein synthesis. It binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation. This disruption of protein synthesis can lead to cell cycle arrest and apoptosis.
Caption: Emetine inhibits protein synthesis by targeting the 40S ribosome.
Detailed Experimental Protocols
4.1 Preparation of this compound Solution
-
Chemicals and Reagents: Emetine dihydrochloride powder, Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of emetine dihydrochloride powder.
-
Dissolve the powder in sterile saline or PBS to the desired stock concentration. Gentle vortexing may be required.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light as per manufacturer recommendations. For study-specific doses, dilute the stock solution with the same sterile vehicle.
-
4.2 Oral Gavage (PO) Administration
Oral gavage ensures precise dosing directly into the stomach but requires proper technique to prevent injury.[11]
-
Animal Model: Mouse or Rat
-
Materials: Appropriate size gavage needles (e.g., 20-22G for mice, 16-18G for rats), syringe.[12]
-
Protocol:
-
Weigh the animal to calculate the exact volume for administration. The maximum recommended volume is typically 10 mL/kg.[11][12]
-
Properly restrain the animal to align the head, neck, and body in a straight line.[11]
-
Pre-measure the insertion depth by holding the gavage needle alongside the animal, from the mouth to the last rib.[13][14]
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the needle enters the esophagus.[11][13]
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once at the pre-measured depth, slowly depress the syringe plunger to administer the solution.
-
Gently withdraw the needle and return the animal to its cage. Monitor for any signs of distress, such as labored breathing.[14]
-
4.3 Intraperitoneal (IP) Injection
IP injection allows for rapid absorption due to the large surface area of the peritoneal cavity.[15]
-
Animal Model: Mouse or Rat
-
Materials: 25-27G needle, syringe.
-
Protocol:
-
Restrain the animal securely, tilting it into a head-down position to allow abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right abdominal quadrant to avoid the bladder and cecum.[16]
-
Insert the needle (bevel up) at a 30-40° angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution. The maximum recommended volume is typically 10 mL/kg.[5]
-
Withdraw the needle and return the animal to its cage.
-
4.4 Subcutaneous (SC) Injection
SC administration provides a slower, more sustained absorption compared to IP or IV routes.
-
Animal Model: Mouse or Rat
-
Materials: 25-27G needle, syringe.
-
Protocol:
-
Restrain the animal.
-
Lift the loose skin over the back or neck to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to check for blood.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and return the animal to its cage.
-
4.5 Intravenous (IV) Injection
IV injection provides 100% bioavailability and the most rapid onset of action. The lateral tail vein is the most common site in rodents.[17]
-
Animal Model: Mouse or Rat
-
Materials: 27-30G needle, syringe, restraining device, heat lamp (optional).
-
Protocol:
-
Place the animal in a restraining device, allowing access to the tail.
-
Warming the tail with a heat lamp can cause vasodilation, making the lateral veins more visible and accessible.
-
Clean the tail with an alcohol wipe.
-
Insert the needle (bevel up) into one of the lateral tail veins, starting distally (towards the tip).[17]
-
Successful entry may be confirmed by a "flash" of blood in the needle hub.
-
Slowly inject the solution. The vein should blanch, and there should be no resistance.[17] If a bulge appears, the injection is extravascular; stop immediately and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor.
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of this compound in the kidney of Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.vt.edu [research.vt.edu]
Emetine Hydrochloride: Application Notes and Protocols for High-Throughput Screening in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, an alkaloid originally isolated from the ipecac root, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent.[1][2] Its potent biological activity stems from its primary mechanism of action as a protein synthesis inhibitor in eukaryotic cells, achieved by binding to the 40S ribosomal subunit.[1][3] This fundamental activity gives emetine a broad spectrum of effects, including potent antiviral and anticancer properties, making it a valuable tool and lead compound in drug discovery. High-throughput screening (HTS) campaigns have repeatedly identified emetine as a hit compound against various targets, underscoring its potential in modern therapeutic development.[4][5][6]
These application notes provide a comprehensive overview of the use of emetine hydrochloride in HTS for drug discovery, detailing its applications in antiviral and anticancer research, summarizing its efficacy, and providing detailed protocols for relevant HTS assays.
Mechanism of Action and Signaling Pathways
Emetine's primary molecular action is the inhibition of protein synthesis, which subsequently impacts numerous cellular signaling pathways. This broad activity profile is responsible for its efficacy in diverse disease models.
Key Signaling Pathways Modulated by Emetine:
-
Antiviral Activity: Emetine has demonstrated potent, sub-micromolar activity against a range of RNA and DNA viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Zika, and Ebola.[4][7][8] Its antiviral effects are attributed to both host- and virus-targeted mechanisms. By inhibiting host cell protein synthesis, it effectively blocks viral replication, which is critically dependent on the host's translational machinery.[9] Some studies also suggest emetine can interfere with viral entry.[5]
-
Anticancer Activity: Emetine exhibits significant cytotoxicity against various cancer cell lines.[10][11] Its anticancer effects are mediated through the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion.[10] Emetine has been shown to modulate several key cancer-related signaling pathways, including:
-
NF-κB Signaling: Emetine can inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, a critical step in NF-κB activation. This leads to reduced inflammation and may contribute to its anticancer and antiviral effects.[4][5]
-
MAPK Pathway: It has been shown to inhibit the activation of ERK while stimulating p38 MAPK, influencing cellular processes like proliferation and apoptosis.[5][10]
-
Wnt/β-catenin Pathway: Emetine can inhibit this pathway, which is often dysregulated in cancer, leading to decreased proliferation and stemness in cancer cells.[10][12]
-
PI3K/AKT and Hippo/YAP Pathways: In gastric cancer cells, emetine has been found to inhibit these crucial pathways for cell growth and survival.[10][11]
-
-
Other Therapeutic Areas: HTS has also identified emetine as a potential therapeutic for conditions like pulmonary arterial hypertension by inhibiting the proliferation of pulmonary arterial smooth muscle cells through modulation of the Rho-kinase/CyPA/Bsg signaling pathway.[5][13]
Data Presentation: Efficacy of this compound in HTS Assays
The following tables summarize the quantitative data from various high-throughput screening studies, demonstrating the potent activity of this compound across different disease models.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| MERS-CoV | Vero-E6 | Viral CPE | 0.014 | >25 | >1785 | [4] |
| SARS-CoV | Vero-E6 | Viral CPE | 0.051 | >25 | >490 | [4] |
| MERS-CoV (South Korean isolate) | Vero | Viral CPE | 0.08 | >25 | >312.5 | [4] |
| SARS-CoV-2 | Caco-2 | High-Content Screening (Cytopathicity) | 0.52 | 1.13 | 2.17 | [4] |
| SARS-CoV-2 | Vero | Viral CPE | 0.007 | - | - | [14] |
| Hantavirus (HTNV) | Vero E6 | Pseudovirus Entry | - | >7 x 10^7:1 (TI) | - | [15] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50); CPE: Cytopathic Effect; TI: Therapeutic Index.
Table 2: Anticancer Activity of this compound
| Cancer Type | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Gastric Cancer | MGC803 | MTT Assay | 0.0497 | [10][11] |
| Gastric Cancer | HGC-27 | MTT Assay | 0.0244 | [10][11] |
| Prostate Cancer (PSA-producing) | LNCaP | Cytotoxicity Assay | 0.075 | [3] |
| Prostate Cancer (PSA-producing) | CWR22Rv1 | Cytotoxicity Assay | 0.059 | [3] |
IC50: Half-maximal inhibitory concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Emetine's multifaceted impact on cellular signaling pathways.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Experimental Protocols
The following are detailed protocols for key HTS assays relevant to the study of this compound. These protocols are designed for a 96- or 384-well format and can be adapted for specific cell lines and research questions.
Protocol 1: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is suitable for screening compound libraries to identify agents that protect host cells from virus-induced cell death. Emetine serves as a potent positive control.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium (e.g., MEM with 2% FBS, Pen/Strep)
-
Virus stock of known titer
-
Compound library plates (with compounds dissolved in DMSO)
-
This compound (positive control)
-
DMSO (vehicle control)
-
96- or 384-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of compounds from the library plates to the assay plates. The final concentration should typically be in the range of 1-20 µM.
-
Include wells with Emetine (e.g., at a final concentration of 1 µM) as a positive control and DMSO as a vehicle control.
-
-
Virus Inoculation:
-
Dilute the virus stock in culture medium to achieve a multiplicity of infection (MOI) that causes >80% cell death within the assay timeframe (e.g., MOI of 0.002 for SARS-CoV-2 in a 72-hour assay).[16]
-
Add 25 µL of the diluted virus to all wells except for the uninfected cell control wells. Add medium only to the control wells.
-
-
Incubation:
-
Incubate the assay plates for the pre-determined time required for CPE development (e.g., 72 hours) at 37°C, 5% CO₂.[16]
-
-
Cell Viability Measurement:
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Data is typically normalized to the controls:
-
% Inhibition = [(Signal_Compound - Signal_VirusControl) / (Signal_CellControl - Signal_VirusControl)] * 100
-
-
Calculate Z'-factor to assess assay quality. Hits are identified based on a pre-defined activity threshold.
-
Protocol 2: Anticancer Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used in HTS to screen for cytotoxic compounds.
Materials:
-
Cancer cell line of interest (e.g., MGC803 gastric cancer cells)
-
Complete cell culture medium
-
Compound library plates
-
This compound (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density that ensures they are in an exponential growth phase at the end of the assay (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add various concentrations of test compounds and Emetine (as a positive control, e.g., 0.01 to 1 µM) to the wells. Include vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.[18]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength between 550 and 600 nm.[8]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 value for each compound.
-
Protocol 3: High-Throughput Cell Migration (Scratch/Wound Healing) Assay
This assay assesses the effect of compounds on the ability of a cell monolayer to close a mechanically created "wound".
Materials:
-
Cancer cell line (e.g., HGC-27)
-
Complete cell culture medium
-
Compound library plates
-
This compound (positive control)
-
96- or 384-well plates
-
Automated or manual multi-channel scratching tool
-
Automated imaging system/microscope
Procedure:
-
Cell Seeding:
-
Seed cells at a high density to form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Compound Treatment:
-
Replenish the wells with fresh medium containing the test compounds, Emetine (as a positive control, e.g., at a non-cytotoxic concentration), and vehicle controls.
-
-
Image Acquisition:
-
Immediately after adding compounds, acquire the initial (T=0) images of the wounds using an automated microscope.
-
Incubate the plate at 37°C, 5% CO₂.
-
Acquire images of the same wound areas at subsequent time points (e.g., 12, 24, 48 hours).[19]
-
-
Data Analysis:
-
Use image analysis software to quantify the area of the wound at each time point.
-
Calculate the rate of wound closure for each condition.
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Identify compounds that significantly inhibit or enhance cell migration compared to the vehicle control.
-
Conclusion
This compound is a potent and versatile molecule that has been consistently identified as a hit in high-throughput screening campaigns for various diseases, particularly viral infections and cancer. Its well-defined mechanism as a protein synthesis inhibitor, coupled with its ability to modulate multiple key signaling pathways, makes it an invaluable tool for drug discovery research. The protocols and data presented in these application notes provide a framework for researchers to utilize emetine as a reference compound and to design and execute HTS assays aimed at discovering novel therapeutics with similar or improved pharmacological profiles. While emetine's clinical use has been limited by toxicity concerns, it remains a powerful lead compound for the development of new, safer, and more effective drugs.[2][5]
References
- 1. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focus.gbo.com [focus.gbo.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Video: A Device for Performing Cell Migration/Wound Healing in a 96-Well Plate [jove.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Viral ToxGlo™ Assay Technical Manual [promega.jp]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. ibidi.com [ibidi.com]
Investigating Viral Entry Mechanisms with Emetine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine hydrochloride, an alkaloid derived from the ipecacuanha plant, has a long history of medicinal use as an anti-protozoal agent. Recent research has unveiled its potent broad-spectrum antiviral activity against a range of DNA and RNA viruses, including Ebola virus (EBOV), Zika virus (ZIKV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). A key aspect of emetine's antiviral action is its ability to interfere with the early stages of the viral life cycle, particularly viral entry into the host cell. This application note provides a comprehensive overview of the use of this compound as a tool to investigate and inhibit viral entry, complete with detailed experimental protocols and a summary of its effects on various viruses. Emetine's mechanisms of action are multifaceted, including the inhibition of viral replication and the disruption of lysosomal function, which is critical for the entry of many viruses.[1][2]
Data Presentation: Efficacy of this compound in Inhibiting Viral Entry and Replication
The following table summarizes the quantitative data on the efficacy of this compound against various viruses, focusing on its impact on viral entry and overall viral replication.
| Virus | Assay Type | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | Virus-Like Particle (VLP) Entry Assay | HeLa | 10.2 µM (IC50) | - | - | [1] |
| Live Virus Infection | Vero E6 | 16.9 nM (IC50) | - | - | [1] | |
| Zika Virus (ZIKV) | NS1 Protein Secretion Assay | HEK293 | 52.9 nM (IC50) | 180 nM | >3.4 | [1] |
| Viral Replication Assay | Vero | 8.74 nM (IC50) | - | - | [1] | |
| SARS-CoV-2 | Viral Replication Assay | Vero | 0.007 µM (EC50) | 1.96 µM | 280 | [3] |
| Viral Entry Assay | Vero | 0.019 µM (EC50) | - | - | [4] | |
| Viral Replication Assay | Vero | 0.147 nM (EC50) | 1603.8 nM | 10910.4 | [5] | |
| SARS-CoV | Viral Replication Assay | Vero E6 | 0.051 µM (EC50) | >10 µM | >196 | [3] |
| MERS-CoV | Viral Replication Assay | Vero E6 | 0.014 µM (EC50) | >10 µM | >714 | [3] |
| Human Cytomegalovirus (HCMV) | Luciferase Reporter Assay | Human Foreskin Fibroblasts | 40 nM (EC50) | 8 µM | 200 | |
| Newcastle Disease Virus (NDV) | Viral Entry Assay | Vero | - | - | - | [6] |
| Bovine Herpesvirus 1 (BHV-1) | Viral Entry Assay | MDBK | - | - | - | [6] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate the role of this compound in inhibiting viral entry.
Ebola Virus-Like Particle (VLP) Entry Assay
This assay measures the ability of emetine to block the entry of non-infectious VLPs that mimic the entry process of live Ebola virus.
Materials:
-
HeLa cells
-
Ebola VLPs (containing a reporter gene, e.g., luciferase or beta-lactamase)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO or water)
-
96-well cell culture plates
-
Reporter gene assay system (e.g., Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. A typical concentration range to test would be from 0.01 µM to 50 µM. Include a vehicle control (DMSO or water).
-
Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound or vehicle control to the respective wells. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of Ebola VLPs (at a pre-determined optimal dilution) to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Measure the reporter gene expression according to the manufacturer's instructions. For luciferase, lyse the cells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the reporter signal to the vehicle control. Plot the percentage of inhibition against the emetine concentration and calculate the IC50 value using a non-linear regression analysis.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay utilizes a safe, replication-deficient pseudovirus expressing the SARS-CoV-2 Spike protein to quantify the inhibitory effect of emetine on viral entry.
Materials:
-
HEK293T-ACE2 cells (HEK293T cells stably expressing the ACE2 receptor)
-
SARS-CoV-2 Spike-pseudotyped lentiviral or retroviral particles (encoding a reporter like luciferase or GFP)
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase substrate and plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed 2 x 10^4 HEK293T-ACE2 cells per well in a 96-well plate and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.
-
Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted emetine and the SARS-CoV-2 pseudovirus suspension. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the seeded cells and add 100 µL of the virus-emetine mixture to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout:
-
Luciferase: Lyse the cells and measure luciferase activity.
-
GFP: Visualize and quantify GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Analysis: Calculate the percentage of entry inhibition relative to the virus-only control and determine the EC50 value.
Plaque Reduction Assay
This assay determines the effect of emetine on the production of infectious viral particles, which is an outcome of successful entry and replication.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Live virus stock (e.g., SARS-CoV-2, Zika virus)
-
Minimum Essential Medium (MEM) with 2% FBS
-
This compound
-
Agarose or other overlay medium (e.g., methylcellulose)
-
Crystal violet solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free MEM.
-
Infection: Remove the growth medium from the cells and inoculate with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Emetine Treatment and Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each emetine concentration.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This method quantifies the amount of viral RNA that has entered the cell, providing a direct measure of entry inhibition.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Live virus
-
This compound
-
TRIzol or other RNA extraction reagent
-
Reverse transcription kit
-
qPCR master mix with SYBR Green or a specific probe
-
Primers and probe specific to a viral gene
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. The next day, pre-treat the cells with different concentrations of emetine for 1 hour.
-
Synchronized Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) for 1-2 hours at 4°C to allow attachment but not entry.
-
Entry Induction: Wash the cells with cold PBS to remove unbound virus. Add fresh medium containing emetine and shift the temperature to 37°C to allow synchronized entry.
-
RNA Extraction: At various time points post-infection (e.g., 2, 4, 6 hours), wash the cells to remove any remaining extracellular virus and extract total RNA using TRIzol.
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA and perform qPCR using primers and probes specific for a viral gene.
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene. Compare the levels of viral RNA in emetine-treated cells to the vehicle-treated control to determine the extent of entry inhibition.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Emetine in the Context of Viral Infection
Emetine has been shown to modulate several host signaling pathways that can impact viral entry and replication. Notably, it can inhibit the NF-κB signaling pathway, which is often activated by viral infections and plays a role in the inflammatory response.[3] Additionally, emetine can stimulate the p38 MAPK pathway while inhibiting the ERK and JNK pathways.[7]
Caption: Emetine's modulation of NF-κB and MAPK signaling pathways.
Experimental Workflow for Investigating Viral Entry Inhibition by Emetine
The following diagram illustrates a typical workflow for studying the effect of emetine on viral entry.
Caption: Workflow for assessing emetine's viral entry inhibition.
Logical Relationship of Emetine's Multi-modal Antiviral Action
Emetine exhibits a multi-pronged approach to inhibiting viral infection, targeting both host and viral factors.
Caption: Emetine's multifaceted antiviral mechanisms of action.
References
- 1. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Emetine Hydrochloride-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emetine hydrochloride.
General Information and Handling FAQs
Q1: How should I properly store and handle this compound powder?
A1: this compound powder should be stored in tight, light-resistant containers at a controlled room temperature.[1] It is a white or slightly yellowish crystalline powder that is odorless.[2] Exposure to light, heat, and humidity can cause degradation, leading to a yellow discoloration.[1][2][3]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is freely soluble in water (up to 100 mg/ml) and ethanol.[2][4] To prepare a sterile stock solution for cell culture experiments, dissolve the powder in sterile water for injection or a suitable buffer. For an injectable solution, it has been prepared by dissolving in sterile water and adjusting the pH to 2.7-3.3 with a 10% sodium hydroxide or hydrochloric acid solution, followed by sterile filtration.[1] Aqueous solutions are not recommended to be stored for more than one day. For longer-term storage of stock solutions, it is advisable to aliquot and freeze at -20°C, where they can be stable for up to three months.[5]
Q3: What are the primary mechanisms of action of this compound?
A3: this compound is a potent inhibitor of protein synthesis in eukaryotic cells. It achieves this by binding to the 40S subunit of the ribosome, which in turn inhibits the translocation step of protein synthesis.[3][6][7] This action irreversibly blocks the movement of ribosomes along the mRNA.[5] Additionally, emetine has been shown to interfere with DNA replication and can modulate various signaling pathways within the cell.
Troubleshooting Experimental Issues
Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Seeding and Health: Ensure a homogenous cell suspension before and during plating to have consistent cell numbers in each well.[2] The health and passage number of your cells can also significantly impact their response to treatment.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[2]
-
Compound Preparation and Handling: As emetine is sensitive to light and heat, ensure that stock solutions and dilutions are handled appropriately to prevent degradation.[1][3]
-
Incubation Times: Ensure consistent incubation times for both drug treatment and assay development.
Q5: My emetine-treated cells are showing unexpected morphological changes or cytotoxicity at concentrations that are not consistent with the literature. Why might this be happening?
A5: This could be due to a few reasons:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to emetine. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Solvent Effects: If you are using a solvent other than water, ensure that the final concentration of the solvent in your culture medium is not causing toxicity. Always include a vehicle control in your experiments.
-
Compound Purity and Integrity: Verify the purity of your this compound. Degradation of the compound can lead to altered activity.
-
Off-Target Effects: At higher concentrations, emetine can have off-target effects that may contribute to unexpected cytotoxicity. Chronic use has been associated with myopathy.[8]
Q6: I am not observing the expected inhibition of my target signaling pathway after emetine treatment. What should I check?
A6: If you are not seeing the expected downstream effects on signaling pathways, consider the following:
-
Treatment Duration and Concentration: The effect of emetine on signaling pathways can be time and concentration-dependent. You may need to optimize the treatment duration and concentration of emetine for your specific experimental setup.
-
Cellular Context: The signaling network of a cell can be complex and can vary between cell types. The effect of emetine on a particular pathway may be influenced by the specific cellular context.
-
Protein Expression Levels: Check the basal expression levels of the proteins in your signaling pathway of interest in your cell line.
-
Antibody Quality: If you are using Western blotting to assess pathway inhibition, ensure the quality and specificity of your primary and secondary antibodies.
Experimental Protocols and Data
This compound Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various applications.
| Application | Cell Line/Virus | IC50 / EC50 | Reference |
| Anti-cancer | MGC803 (Gastric Cancer) | 0.0497 µM | [9] |
| HGC-27 (Gastric Cancer) | 0.0244 µM | [9] | |
| LNCaP (Prostate Cancer) | 31.6 nM | [10] | |
| Antiviral | Human Cytomegalovirus (HCMV) | 40 ± 1.72 nM | [11] |
| Enterovirus A71 (EV-A71) | 49 nM | [12] | |
| Enterovirus D68 | 19 nM | [12] | |
| Echovirus-6 | 45 nM | [12] | |
| Coxsackievirus A16 | 83 nM | [12] | |
| Coxsackie B | 51 nM | [12] | |
| SARS-CoV-2 | 0.007 µM | [12] |
Detailed Experimental Methodologies
1. MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound on adherent cells.
-
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve emetine, if any) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
-
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the emetine-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
Emetine can inhibit the Wnt/β-catenin signaling pathway by targeting upstream components like LRP6 and DVL, leading to a decrease in the levels of active β-catenin.[6] This results in the downregulation of Wnt target genes.[6]
Caption: Emetine inhibits the Wnt/β-catenin pathway.
MAPK and PI3K/Akt Signaling Pathways
Emetine has a complex effect on the MAPK pathway, reducing the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK.[7] It also inhibits the PI3K/Akt signaling cascade by reducing the phosphorylation of Akt.[7]
Caption: Emetine's effects on MAPK and PI3K/Akt pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of Emetine HCl.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Emetine Hydrochloride in Your Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing emetine hydrochloride in their experiments. Emetine, a potent inhibitor of protein synthesis, is a valuable tool in various research applications, but its inherent cytotoxicity to normal cells necessitates careful handling and experimental design. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the molecular pathways of its cytotoxic effects to help you assess and minimize its impact on non-cancerous cells.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in cytotoxicity results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and verify cell counts for each experiment. |
| Incomplete dissolution of this compound. | Prepare fresh stock solutions and ensure complete dissolution before diluting to working concentrations. Use a vortex or sonication if necessary.[1] | |
| Fluctuation in incubation time. | Standardize the duration of emetine exposure across all experiments. | |
| Lower than expected cytotoxicity | Incorrect storage of emetine solution. | Aqueous solutions of emetine are not recommended for storage for more than one day. For longer storage, prepare aliquots and store at -20°C for up to a month.[2] |
| Cell line resistance. | Different cell lines exhibit varying sensitivity to emetine. Consider using a different, more sensitive cell line if appropriate for your experimental goals. | |
| High cytotoxicity in control (normal) cells | Emetine concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your target cells while minimizing toxicity in normal cells. |
| Prolonged exposure time. | Shorten the incubation period with emetine to reduce its toxic effects on normal cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound's primary cytotoxic mechanism is the irreversible inhibition of protein synthesis. It binds to the 40S subunit of the eukaryotic ribosome, which interferes with the translocation step of polypeptide chain elongation. This disruption of protein production ultimately leads to cell death.
Q2: How does this compound induce apoptosis?
A2: Emetine induces apoptosis primarily through the mitochondrial pathway. The inhibition of protein synthesis leads to a decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-xL.[3][4] This shifts the balance towards pro-apoptotic proteins, resulting in mitochondrial membrane depolarization, caspase activation (including caspase-3, -8, and -9), and subsequent programmed cell death.[5]
Q3: What are some strategies to minimize emetine's toxicity in normal cells during my experiments?
A3: Minimizing cytotoxicity in normal cells is crucial. Here are a few lab-based strategies:
-
Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course experiments to identify the lowest effective concentration and shortest exposure time required to achieve your desired experimental outcome in target cells while sparing normal cells.
-
Utilize a Selectivity Index: When comparing the effect on cancer cells versus normal cells, calculate the selectivity index (SI). The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[6][7]
-
Co-treatment with Protective Agents: While specific agents for emetine are still under investigation, the principle of co-administering cytoprotective agents is a valid approach. For instance, antioxidants like N-acetylcysteine (NAC) have been shown to partially prevent emetine-induced apoptosis by mitigating oxidative stress.[7]
-
Develop Resistant Cell Lines (for specific applications): For ongoing experiments requiring a resistant normal cell line, gradual exposure to increasing concentrations of emetine can be used to select for resistant populations.
Q4: What are the recommended storage and handling procedures for this compound solutions?
A4: this compound is soluble in water. For cell culture experiments, it is recommended to prepare fresh aqueous solutions. If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q5: Are there known off-target effects of this compound?
A5: Besides its primary role as a protein synthesis inhibitor, emetine has been reported to affect multiple signaling pathways, including the Wnt/β-catenin, Hippo, PI3K/AKT, and MAPK pathways.[8][9] It's important to consider these potential off-target effects when interpreting your experimental results. Additionally, at higher concentrations, emetine can exhibit cardiotoxic effects by blocking L-type calcium channels.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines. Below is a summary of reported IC50 values for some normal human cell lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| MRC-5 | Human lung fibroblast | 3.79 | 72 |
| BJ | Human foreskin fibroblast | 3.74 | 72 |
| PBMCs | Peripheral blood mononuclear cells | 2.44 | 72 |
Data compiled from a study by Kaewpiboon et al.[6]
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Emetine-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Detailed Experimental Protocols
Here are detailed protocols for common assays used to assess this compound cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of emetine. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
This compound
-
Cell culture medium
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include wells with untreated cells for spontaneous LDH release and wells with lysis buffer for maximum LDH release controls.
-
Incubate the plate for the desired duration.
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction solution to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour, using appropriate controls to set compensation and gates. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. Emetine enhances the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis of pancreatic cancer cells by downregulation of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing emetine hydrochloride concentration to reduce off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of emetine hydrochloride, focusing on strategies to minimize off-target effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It achieves this by binding to the 40S subunit of the ribosome, which disrupts the elongation process of protein synthesis.[1][2][3] Additionally, emetine has been shown to inhibit DNA replication and interfere with nucleic acid metabolism.[2][4]
Q2: What are the major known off-target effects and toxicities associated with emetine?
A2: Emetine is a potent and non-specific cellular toxin with a narrow therapeutic index.[3][5] The most significant off-target effect is cardiotoxicity, which can manifest as hypotension, tachycardia, and cardiac arrhythmias.[6][7] This cardiotoxicity may be linked to its stimulatory effect on the p38 MAPK signaling pathway and potential blockade of calcium channels.[6] Due to these toxicities, clinical trials for cancer in the 1970s were discontinued.[5][8]
Q3: Which cellular signaling pathways are most significantly affected by emetine?
A3: Emetine modulates multiple critical signaling pathways, which contributes to both its therapeutic and off-target effects. It has been reported to inhibit the MAPK/ERK, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades.[9][10] Conversely, it can stimulate the p38 MAPK pathway.[6][11] Emetine also impacts inflammatory pathways by inhibiting NF-κB and can regulate apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic markers.[8][11]
Caption: Signaling pathways modulated by this compound.
Troubleshooting Guide
Q4: My cells are showing high levels of cytotoxicity even at what I expect to be therapeutic concentrations. What should I do?
A4: High cytotoxicity is a known issue with emetine.[3] First, verify your concentration range. Emetine can be effective at nanomolar concentrations for some applications (e.g., IC50 values from ~24 nM to 50 nM in certain cancer cell lines).[9][10] If cytotoxicity is still too high, consider the following troubleshooting steps outlined in the diagram below. It is also crucial to ensure the cell density is appropriate for your experiment, as this has been shown to influence emetine's activity.[12]
Caption: Troubleshooting logic for unexpectedly high cytotoxicity.
Q5: I am observing inconsistent IC50 values for emetine across my experiments. How can I improve reproducibility?
A5: Inconsistencies in IC50 values can arise from several factors.[13] To improve reproducibility, strictly standardize your protocols. Pay close attention to:
-
Cell Culture Conditions: Use the same media, serum concentration, and passage number for your cells in all experiments.
-
Cell Density: Plate the same number of cells for each experiment, as cell confluency can alter emetine's efficacy.[12]
-
Assay Method: Be aware that emetine's potential autofluorescence may interfere with fluorometric assays. Validate your findings with an orthogonal method, such as an ATP-based viability assay (e.g., CellTiter-Glo®), to ensure accuracy.[13]
-
Statistical Analysis: Report confidence intervals for your IC50 values and use appropriate statistical tests (e.g., ANOVA) to compare datasets.[13]
Data and Protocols
Q6: What are some reported effective concentrations (IC50/EC50) for emetine in different experimental models?
A6: The effective concentration of emetine is highly dependent on the cell type and the biological effect being measured. The following table summarizes a range of reported values to serve as a starting point for experimental design.
| Application Area | Cell Line / Model | Reported Value (IC50/EC50/GI50) | Reference |
| Anti-cancer | MGC803 (Gastric Cancer) | 49.7 nM | [9][10] |
| Anti-cancer | HGC-27 (Gastric Cancer) | 24.4 nM | [9][10] |
| Anti-cancer | LNCaP (Prostate Cancer) | 31.6 nM | [3] |
| Anti-cancer | NCI 60 Cell Screen (General) | 27.0 nM (Average GI50) | [3] |
| Anti-viral | Human Cytomegalovirus (HCMV) | 40.0 nM | [12] |
| Anti-viral | SARS-CoV-2 | ~500 nM | [14] |
| Cytotoxicity (CC50) | Human Foreskin Fibroblasts | 8.0 µM | [12] |
| Cytotoxicity (IC50) | Human Fibroblasts | 10 - 50 µM | [13] |
Q7: What is a standard protocol for determining the optimal concentration range of emetine using an MTT assay?
A7: A dose-response experiment is critical for determining the optimal concentration. The following is a generalized protocol.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dehydrothis compound? [synapse.patsnap.com]
- 3. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 13. This compound | 14198-59-5 | Benchchem [benchchem.com]
- 14. Emetine Is Not Ipecac: Considerations for Its Use as Treatment for SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying off-target effects of emetine hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and understanding the off-target effects of emetine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis even at low concentrations of this compound. Is this an off-target effect?
A1: Yes, this is a known off-target effect. While emetine's primary action is the inhibition of protein synthesis, it can induce apoptosis through various signaling pathways independent of its effect on translation.[1][2] Studies have shown that emetine can activate pro-apoptotic proteins and modulate survival signals within the cell.
Troubleshooting:
-
Confirm Apoptosis: Utilize multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm the apoptotic phenotype.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which apoptosis is induced and compare it to the concentration required for protein synthesis inhibition in your cell line.
-
Pathway Analysis: Investigate the involvement of specific signaling pathways known to be affected by emetine, such as the MAPK and PI3K/AKT pathways, using techniques like western blotting for phosphorylated proteins.
Q2: I am observing changes in gene expression that are unrelated to protein synthesis inhibition. What could be the cause?
A2: this compound is known to modulate several signaling pathways that can lead to widespread changes in gene expression.[1][3] These off-target effects can significantly impact transcriptional regulation. For instance, emetine has been shown to inhibit the Wnt/β-catenin and Hippo/YAP signaling pathways, both of which have profound effects on gene transcription.[1][3][4]
Troubleshooting:
-
RNA Sequencing Analysis: If you have performed RNA sequencing, analyze the differentially expressed genes for enrichment in specific signaling pathways using bioinformatics tools.
-
Validate Key Genes: Validate the expression of key downstream targets of pathways like Wnt/β-catenin (e.g., c-Myc, Cyclin D1) and Hippo/YAP (e.g., CTGF, CYR61) using qRT-PCR.
-
Inhibitor Studies: Use specific inhibitors of the suspected off-target pathways in conjunction with emetine to see if the unexpected gene expression changes are rescued.
Q3: My experimental results are inconsistent, particularly regarding cell viability. What could be contributing to this variability?
A3: The off-target effects of emetine on various signaling pathways can lead to context-dependent cellular responses, contributing to experimental variability. The genetic background of your cell line and the specific experimental conditions can influence which off-target effects predominate. For example, the activation of the pro-apoptotic p38 MAPK pathway and simultaneous inhibition of the pro-survival ERK pathway can create a delicate balance that is sensitive to minor experimental fluctuations.[2][5]
Troubleshooting:
-
Cell Line Characterization: Be aware of the baseline activity of key signaling pathways in your cell line.
-
Standardize Experimental Conditions: Ensure strict adherence to protocols, including cell density, passage number, and media composition.
-
Control for Off-Target Effects: When possible, include control experiments that can help distinguish between on-target and off-target effects. This might involve using another protein synthesis inhibitor with a different mechanism of action.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest
Symptoms: You observe cell cycle arrest at a phase not typically associated with protein synthesis inhibition (e.g., G2/M).
Possible Cause: Emetine can influence cell cycle progression through its off-target effects on signaling pathways that regulate cell cycle checkpoints, such as the PI3K/AKT and MAPK pathways.[1][6]
Resolution Workflow:
Caption: Troubleshooting workflow for unexpected cell cycle arrest.
Issue 2: Contradictory Results with Other Protein Synthesis Inhibitors
Symptoms: You are using emetine as a protein synthesis inhibitor, but your results differ from those obtained with other inhibitors like cycloheximide.
Possible Cause: Emetine's off-target effects on signaling pathways can produce phenotypes that are independent of its impact on protein synthesis.[7] For instance, emetine's modulation of the NF-κB pathway can have significant anti-inflammatory effects not directly linked to protein synthesis inhibition.[5][8]
Logical Relationship Diagram:
Caption: Emetine's dual impact on cellular phenotype.
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Effects
| Effect | Cell Line / System | IC50 Value | Reference |
| Protein Synthesis Inhibition | BEC-hACE2 cells | ~0.12 µM | [9] |
| Protein Synthesis Inhibition | Vero E6 cells | ~0.11 µM | [9] |
| Protein Synthesis Inhibition | Rabbit reticulocyte lysate | 1.2 µM | [9] |
| Anti-HCoV-OC43 Activity | Vero E6 cells | 40 nM | [9] |
| Anti-SARS-CoV-2 Activity | Vero cells | 0.007 µM | [8] |
| Anti-SARS-CoV-2 Activity | Caco-2 cells | 0.47 µM | [8] |
| Anti-MERS-CoV Activity | Vero-E6 cells | 0.014 µM | [8] |
| Anti-SARS-CoV Activity | Vero-E6 cells | 0.051 µM | [8] |
| Gastric Cancer Cell Viability | MGC803 cells | 0.0497 µM | [1][3] |
| Gastric Cancer Cell Viability | HGC-27 cells | 0.0244 µM | [1][3] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK, PI3K/AKT, and Wnt/β-catenin signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK/ERK, p-AKT/AKT, active-β-catenin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: RNA Sequencing for Global Gene Expression Analysis
Objective: To identify global changes in gene expression in response to this compound treatment and identify affected signaling pathways.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with a chosen concentration of this compound and a vehicle control for a specific duration. Extract total RNA using a commercially available kit, ensuring high quality and integrity (RIN > 8).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression: Identify differentially expressed genes (DEGs) between emetine-treated and control samples.
-
Functional Enrichment Analysis: Perform GO and KEGG pathway enrichment analysis on the DEGs to identify overrepresented biological processes and signaling pathways.
-
Signaling Pathway Diagrams
Caption: Emetine's differential effects on the MAPK pathway.
Caption: Emetine's inhibition of the Wnt/β-catenin pathway.
Caption: Emetine's inhibitory effect on the PI3K/AKT pathway.
References
- 1. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emetine: Advances in Pharmacology, Toxicology, and Chromatographic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The translational inhibitor and amnestic agent emetine also suppresses ongoing hippocampal neural activity similarly to other blockers of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in emetine hydrochloride experiments
Welcome to the technical support center for ensuring reproducibility in experiments involving emetine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A: this compound powder should be stored in tightly sealed, light-resistant containers at controlled room temperature.[1][2] The powder and its solutions are sensitive to light and heat, which can cause them to turn yellow and degrade.[1][3] For cell culture experiments, a stock solution can be made by dissolving this compound in sterile water (solubility is high, e.g., 100 mg/mL).[4][5] It is highly recommended to prepare aqueous solutions fresh for each experiment.[4][6] If storage is necessary, solutions can be stored at -20°C for up to one month, but they should be equilibrated to room temperature and checked for precipitates before use.[6]
Q2: What is the primary mechanism of action of emetine?
A: Emetine's primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[3][7] It binds to the 40S ribosomal subunit, which irreversibly blocks the translocation step of peptide chain elongation, thereby halting the movement of the ribosome along the mRNA strand.[5][7] It does not inhibit protein synthesis in prokaryotes.[3] While it also inhibits DNA replication, this is considered a secondary effect resulting from the blockade of protein synthesis, which is essential for DNA replication.[8]
Q3: Is the hydrate form of this compound important?
A: Yes, this compound can exist in different hydrate forms, such as pentahydrate or heptahydrate.[2] The specific hydrate form will affect the molecular weight of the compound. For preparing solutions of a specific molarity, it is crucial to use the batch-specific molecular weight provided on the certificate of analysis.[9]
Q4: What are the known cellular signaling pathways modulated by emetine?
A: Emetine has been shown to regulate multiple signaling pathways. It inhibits the activation of extracellular signal-regulated kinase (ERK) while stimulating p38 MAPK activation.[10] It also demonstrates inhibitory effects on the Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades.[11][12] Additionally, emetine can inhibit NF-κB signaling, which contributes to its anti-inflammatory properties.[4][10]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my assay.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of emetine dilutions.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
-
Edge Effects: Avoid using the outer wells of 96-well plates as they are prone to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or water to maintain humidity.[13]
-
Compound Mixing: Ensure thorough but gentle mixing of emetine dilutions before adding them to the wells.
-
Issue 2: Emetine shows lower-than-expected potency or inconsistent activity.
-
Possible Cause: Degradation of the compound due to improper storage or handling, or issues with the age of the prepared solutions.
-
Troubleshooting Steps:
-
Light and Heat Protection: this compound is sensitive to light and heat.[3] Always store the solid compound and solutions in light-resistant containers. Minimize exposure to ambient light during experimental setup.
-
Fresh Solutions: The stability of emetine in aqueous solution can be limited. It is best practice to prepare fresh solutions for each experiment from a solid, properly stored source.[4][6] Avoid using aqueous solutions that have been stored for more than a day unless frozen.[4]
-
Purity Check: Ensure the purity of the this compound being used. The presence of related alkaloids like cephaëline can be checked using methods like thin-layer chromatography.[14]
-
Issue 3: I am observing an unexpected increase in signal in my MTT/MTS viability assay at certain concentrations.
-
Possible Cause: The compound may be chemically interfering with the assay reagents or causing cellular stress responses that increase metabolic activity before inducing cell death.
-
Troubleshooting Steps:
-
Assay Interference Control: Run a control experiment in cell-free wells containing media, your emetine concentrations, and the MTT/MTS reagent to see if the compound directly reduces the tetrazolium salt.[15]
-
Microscopic Examination: Visually inspect the cells under a microscope to correlate the assay signal with cell morphology and confluence.
-
Alternative Cytotoxicity Assay: If interference is suspected, switch to a different cytotoxicity assay that relies on an alternative mechanism, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay (measures cell viability via ATP content).[13]
-
Issue 4: My experimental results are not reproducible between different batches of this compound.
-
Possible Cause: Differences in the hydrate state or purity between batches.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CofA): Always refer to the CofA for each new batch. Pay close attention to the purity and the specified molecular weight, which will account for the degree of hydration.[9]
-
Standardize Solution Preparation: Recalculate the mass needed to prepare your stock solution based on the batch-specific molecular weight to ensure consistent molar concentrations.
-
Perform Quality Control: If reproducibility issues persist, consider performing an analytical check, such as HPLC, to confirm the concentration and purity of your stock solution.[16]
-
Quantitative Data Summary
The biological activity of this compound can vary significantly depending on the cell line and the virus being studied. The following tables summarize its potency from various studies.
Table 1: Antiviral Activity of Emetine
| Virus | Cell Line | Parameter | Value (µM) | Citation |
| SARS-CoV-2 | Vero E6 | EC50 | 0.46 | [4] |
| SARS-CoV-2 | Vero E6 | EC50 | 0.46 | [17] |
| MERS-CoV | Vero E6 | EC50 | 0.014 | [17] |
| SARS-CoV | Vero E6 | EC50 | 0.051 | [17] |
| Zika Virus (ZIKV) | N/A | IC50 | 0.0529 | [9] |
| Enterovirus A71 (EV-A71) | RD | EC50 | 0.049 | [17] |
| Enterovirus D68 | N/A | EC50 | 0.019 | [17] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Table 2: Anti-Cancer Activity of Emetine
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| MGC803 | Gastric Cancer | IC50 | 0.0497 | [12] |
| HGC-27 | Gastric Cancer | IC50 | 0.0244 | [12] |
| ME180 | N/A | EC50 | 1.1 | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration for caspase-3/7 activity.
Table 3: Protein Synthesis Inhibition
| Cell System | Parameter | Value (µM) | Citation |
| BEC-hACE2 Cells | IC50 | ~ 0.12 | [18] |
| Vero E6 Cells | IC50 | ~ 0.11 | [18] |
| HeLa Cell-Free Extract | 50% Inhibition | 80 | [19] |
| Reticulocyte Cell-Free Extract | 50% Inhibition | 20 | [19] |
Experimental Protocols & Workflows
Protocol: Protein Synthesis Inhibition Assay (General)
This protocol provides a general method for measuring the inhibition of protein synthesis using O-propargyl-puromycin (OPP), which is incorporated into newly translated proteins.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
OPP Labeling: Add OPP labeling reagent to each well and incubate for 30-60 minutes under normal culture conditions.
-
Fixation and Permeabilization: Remove the labeling medium, wash the cells with PBS, and then fix and permeabilize the cells.
-
Click-iT® Reaction: Prepare the fluorescent azide reaction cocktail and add it to the cells. Incubate for 30 minutes in the dark. This reaction conjugates the fluorescent dye to the incorporated OPP.
-
Washing & Staining: Wash the cells. If desired, counterstain the nuclei with a DNA dye like Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the fluorescence intensity per cell to determine the level of protein synthesis. Calculate the IC50 value for emetine's inhibition of protein synthesis.[8]
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[20]
-
Compound Treatment: Expose cells to a range of concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for cytotoxicity) for the desired duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength appropriate for the formazan product (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Emetine | Protein synthesis inhibitor | Hello Bio [hellobio.com]
- 7. This compound | 14198-59-5 | Benchchem [benchchem.com]
- 8. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emetine dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]
- 17. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Emetine Hydrochloride Experimental Protocols: Technical Support Center
Welcome to the technical support center for emetine hydrochloride experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results
-
Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent after this compound treatment. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors. This compound is a potent protein synthesis inhibitor, and its effects can be highly dependent on experimental conditions.[1][2]
-
Compound Solubility: Ensure complete solubilization of this compound. It is freely soluble in water (100 mg/ml).[3] Prepare fresh solutions and sterile filter before use.[4][5]
-
Cell Seeding Density: Optimal cell density is crucial. High or low cell numbers can lead to variability. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Treatment Duration: Emetine's cytotoxic effects are time-dependent. Short incubation times may not be sufficient to observe a significant decrease in viability. Typical treatment durations in studies range from 24 to 72 hours.[6][7]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. To rule this out, include control wells with this compound in cell-free media to check for any direct reduction of the assay reagent.[8][9]
-
Edge Effects: Evaporation from wells on the edge of a multi-well plate can concentrate this compound, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[8]
-
Issue 2: Unexpected Cell Morphology Changes
-
Question: I'm observing unusual cell morphology changes that don't correlate with apoptosis after this compound treatment. What's happening?
-
Answer: this compound can induce cellular stress responses that may lead to morphological changes independent of apoptosis, especially at sub-lethal concentrations.
-
Autophagy: Emetine has been shown to prevent induced autophagy in some cell types.[10] Depending on the cellular context, this could lead to the accumulation of cellular components and altered morphology.
-
Cell Cycle Arrest: As an inhibitor of DNA replication, emetine can cause cells to arrest in the S-phase of the cell cycle, which may result in an enlarged or flattened appearance.[2][10]
-
Cytotoxicity vs. Cytostasis: At lower concentrations, emetine may be cytostatic rather than cytotoxic, halting proliferation without immediately inducing cell death. This can lead to changes in cell size and shape over time.
-
Issue 3: Difficulty in Detecting Apoptosis
-
Question: I am not detecting a significant increase in apoptosis (e.g., via Annexin V staining) even at concentrations of this compound that reduce cell viability. Why might this be?
-
Answer: While emetine is known to induce apoptosis, the timing and magnitude of the apoptotic response can vary between cell lines.[11][12]
-
Delayed Apoptosis: The apoptotic cascade may be initiated later than the inhibition of protein synthesis. Consider performing a time-course experiment, analyzing apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) after treatment.[13]
-
Mitochondrial Pathway Dependence: Emetine-induced apoptosis is often mediated through the mitochondrial pathway.[11] Cell lines with high levels of anti-apoptotic proteins like Bcl-2 may be more resistant.[11]
-
Alternative Cell Death Mechanisms: At high concentrations, emetine may induce other forms of cell death, such as necrosis, which would not be detected by assays specific for apoptosis. Consider using a viability dye (like Propidium Iodide or 7-AAD) in conjunction with Annexin V to distinguish between apoptotic and necrotic cells.
-
Caspase Activation: Emetine treatment leads to the activation of caspases-3, -6, -8, and -9.[11] Ensure your apoptosis detection method is sensitive to these caspases.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
-
Question 1: What is the primary mechanism of action of this compound?
-
Answer: this compound is a well-established and irreversible inhibitor of protein synthesis in eukaryotic cells.[3][14] It acts by binding to the 40S ribosomal subunit, which interferes with the translocation step of elongation, thereby halting the production of new proteins.[1][3][15] This disruption of protein synthesis is the primary driver of its cytotoxic and antiviral effects.
-
Question 2: How should I prepare and store this compound solutions?
-
Answer: this compound powder is typically a white to slightly yellowish crystalline powder.[4]
-
Preparation: It is freely soluble in water.[4] For cell culture experiments, dissolve in sterile water or a suitable buffer like PBS to create a concentrated stock solution (e.g., 10-100 mM). To ensure sterility, filter the stock solution through a 0.22 µm filter.[5]
-
Storage: Protect the powder and solutions from light and heat, as they can cause degradation, indicated by a yellowing of the substance.[4][16] Store stock solutions in aliquots at -20°C.[14] Stock solutions are reported to be stable for up to 3 months when stored at -20°C.[14]
-
-
Question 3: What are the typical working concentrations for in vitro experiments?
-
Answer: The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. IC50 values are often in the nanomolar to low micromolar range.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
-
Question 4: What are the key signaling pathways affected by this compound?
-
Answer: this compound has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival.[6]
-
Inhibition: It can inhibit the PI3K/AKT, Hippo/YAP, and Wnt/β-catenin signaling pathways.[6]
-
Modulation of MAPKs: Emetine can reduce the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK, which can contribute to apoptosis.[6]
-
NF-κB Inhibition: It has been shown to inhibit the NF-κB pathway by preventing IκBα phosphorylation.[17]
-
Smad3 Signaling: Emetine can block the Smad3 signaling pathway.[18]
-
-
Question 5: Are there known off-target effects of this compound?
-
Answer: While its primary target is the ribosome, this compound can have other effects. It has been reported to interfere with DNA replication and RNA synthesis, although at concentrations that may differ from those required for protein synthesis inhibition.[2][10] It can also induce hypotension by blocking adrenoreceptors.[14] Researchers should be mindful of these potential off-target effects when interpreting their data.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / EC50 | Treatment Duration | Reference |
| MGC803 (Gastric Cancer) | MTT | 0.0497 µM | 72 h | [6] |
| HGC-27 (Gastric Cancer) | MTT | 0.0244 µM | 72 h | [6] |
| Vero (Kidney Epithelial) | Antiviral (SARS-CoV-2) | EC50 = 0.007 µM | N/A | [17][19] |
| Vero (Kidney Epithelial) | Cytotoxicity (CC50) | 1.96 µM | N/A | [17][19] |
| RD (Rhabdomyosarcoma) | Antiviral (EV-A71) | EC50 = 49 nM | N/A | [17] |
| Human Foreskin Fibroblasts | Antiviral (HCMV) | EC50 = 40 nM | 72 h | [7] |
| Human Foreskin Fibroblasts | Cytotoxicity (CC50) | 8 µM | 72 h | [7] |
| CHO (Chinese Hamster Ovary) | Cytotoxicity | IC50 = 0.02411 µg/ml | N/A | [20] |
| LNCaP (Prostate Cancer) | Cytotoxicity | IC50 = 31.6 nM | 3 days | [21] |
| PC3 (Prostate Cancer) | Cytotoxicity | IC50 < 100 nM | 3 days | [21] |
| T47D (Breast Cancer) | HIF-1 Activation | IC50 = 0.11 µM | N/A | [10] |
| CEM (T-cell lymphoblast-like) | Cytotoxicity | EC50 = 0.05 µM | N/A | [10] |
| HL-60 (Promyelocytic leukemia) | Cytotoxicity | EC50 = 0.09 µM | N/A | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-3,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with vehicle control (e.g., sterile water or PBS) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., acidified SDS or DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or are necrotic.
Protocol 3: Western Blot Analysis
-
Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., antibodies against p-ERK, total ERK, cleaved caspase-3, Bcl-2) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: Workflow for a typical cell viability (MTT) assay.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. compoundingtoday.com [compoundingtoday.com]
- 6. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamopen.com [benthamopen.com]
- 11. Characteristics of apoptosis induction by the alkaloid emetine in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Emetine, Dihydrochloride [sigmaaldrich.com]
- 15. What is the mechanism of Dehydrothis compound? [synapse.patsnap.com]
- 16. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emetine dihydrochloride alleviated radiation-induced lung injury through inhibiting EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Emetine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emetine and encountering resistance in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with emetine.
Problem 1: Decreased Emetine Efficacy in Long-Term Cultures
Question: We have been treating our cancer cell line with emetine, and while it was initially effective, we are now observing a decrease in its cytotoxic effects. What could be the cause, and how can we troubleshoot this?
Answer:
This phenomenon is likely due to the development of acquired resistance to emetine. Here are some potential causes and troubleshooting steps:
-
Possible Cause 1: Alterations in the Ribosomal Machinery. Resistance to emetine in some cell lines, particularly Chinese hamster ovary (CHO) cells, has been linked to mutations in the 40S ribosomal protein S14.[1][2][3][4] While this is a known mechanism, the specifics in human cancer cell lines are still under investigation.
-
Troubleshooting:
-
Sequence Ribosomal Protein Genes: If you have developed a resistant cell line, consider sequencing the gene for the 40S ribosomal protein S14 (RPS14) to identify any potential mutations.
-
Cross-Resistance Testing: Test your resistant cell line against other protein synthesis inhibitors to see if there is cross-resistance. This can help determine if the resistance mechanism is specific to emetine's binding site.
-
-
-
Possible Cause 2: Upregulation of Pro-Survival Signaling Pathways. Cancer cells can adapt to treatment by upregulating signaling pathways that promote survival and inhibit apoptosis.
-
Troubleshooting:
-
Pathway Analysis: Use Western blotting or other protein analysis techniques to examine the expression and phosphorylation status of key proteins in survival pathways such as PI3K/AKT and MAPK/ERK.[5][6][7] An increase in the activity of these pathways in your resistant cells compared to the parental line could indicate this as a resistance mechanism.
-
Combination Therapy: Consider co-treating your resistant cells with emetine and an inhibitor of the upregulated survival pathway. For example, if you observe increased AKT phosphorylation, a PI3K or AKT inhibitor may re-sensitize the cells to emetine.
-
-
-
Possible Cause 3: Increased Expression of Anti-Apoptotic Proteins. Emetine induces apoptosis, and resistance can arise from the overexpression of anti-apoptotic proteins like Bcl-xL and Mcl-1.
-
Troubleshooting:
-
Protein Expression Analysis: Compare the protein levels of Bcl-2 family members (e.g., Bcl-xL, Mcl-1, Bcl-2) in your sensitive and resistant cell lines using Western blotting.
-
Synergistic Drug Combinations:
-
Cisplatin: Co-treatment with cisplatin has been shown to be synergistic with emetine in ovarian and non-small cell lung cancer cells, partly by downregulating Bcl-xL.[8]
-
TRAIL: Emetine can sensitize pancreatic cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by downregulating Mcl-1.[9][10]
-
-
-
Problem 2: High Toxicity of Emetine in Control Cell Lines
Question: We are observing significant toxicity in our non-cancerous control cell lines at concentrations required to kill the cancer cells. How can we improve the therapeutic window of emetine?
Answer:
Emetine's high intrinsic cytotoxicity is a known challenge.[6] Here are some strategies to address this:
-
Strategy 1: Combination Therapy to Reduce Emetine Concentration. By combining emetine with another synergistic agent, you can often use a lower, less toxic concentration of emetine to achieve the desired anti-cancer effect.
-
Experimental Approach:
-
Determine the IC50 of emetine and the synergistic agent (e.g., cisplatin, TRAIL) individually in your cancer cell line.
-
Perform a combination index (CI) analysis to determine the optimal ratio and concentrations for synergistic effects. The Chou-Talalay method is a standard approach for this.[11]
-
-
-
Strategy 2: Investigate Emetine Prodrugs. Prodrugs are inactive compounds that are converted into their active form under specific conditions, such as the tumor microenvironment. Emetine prodrugs have been designed to be activated by enzymes that are overexpressed in certain cancers, like prostate-specific antigen (PSA) or fibroblast activation protein (FAP).[12][13][14][15]
-
Experimental Approach:
-
If you are working with a cancer type known to overexpress a specific enzyme (e.g., PSA in prostate cancer), consider synthesizing or obtaining an emetine prodrug that is a substrate for that enzyme.
-
Test the cytotoxicity of the prodrug on both your cancer cell line and control cell lines. You should observe significantly lower toxicity in the control cells that do not express the activating enzyme.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of emetine in cancer cells?
A1: Emetine's primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit.[16] This leads to a cascade of downstream effects, including the induction of apoptosis.[6][17][18] Emetine has also been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and migration, such as the Wnt/β-catenin, PI3K/AKT, and MAPK pathways.[6][7][18][19][20]
Q2: How can I determine if my cancer cell line is resistant to emetine?
A2: You can determine emetine resistance by performing a dose-response assay, such as an MTT or AlamarBlue assay, to calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to a sensitive control cell line indicates resistance.
Q3: Are there any known clinical trials involving emetine for cancer treatment?
A3: Phase I and II clinical trials of emetine as a single agent for various solid tumors were conducted in the past. However, these were largely discontinued due to its narrow therapeutic index and significant side effects, including cardiotoxicity.[6][17] More recent research has focused on combination therapies and the development of less toxic derivatives and prodrugs to improve its clinical potential.[17] There have also been recent clinical trials investigating low-dose emetine for viral diseases like COVID-19.[5][21][22]
Q4: Can emetine be effective against cancer stem cells (CSCs)?
A4: Yes, studies have shown that emetine can target cancer stem cells. It has been demonstrated to inhibit the stemness of glioblastoma and breast cancer stem cells.[19] The mechanisms for this are thought to involve the inhibition of key signaling pathways that are crucial for CSC maintenance, such as the Wnt/β-catenin and Hedgehog pathways.[19]
Q5: What are some key signaling pathways to investigate when studying emetine's effects?
A5: Key signaling pathways to investigate include:
-
Wnt/β-catenin Pathway: Emetine has been shown to inhibit this pathway, which is often dysregulated in cancer and is important for cancer stem cell survival.[19][20]
-
PI3K/AKT Pathway: This is a major survival pathway in many cancers, and its modulation by emetine has been observed.[5]
-
MAPK Pathway (ERK, p38, JNK): Emetine can regulate the activity of these kinases, which are involved in cell proliferation, differentiation, and apoptosis.[6][7]
-
TRAIL-induced Apoptosis Pathway: Emetine can enhance apoptosis through this pathway by downregulating the anti-apoptotic protein Mcl-1.[9][10]
Quantitative Data Summary
Table 1: IC50 Values of Emetine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | [5][18][23] |
| HGC-27 | Gastric Cancer | 0.0244 | [5][18][23] |
| A549 | Non-Small Cell Lung Cancer | Varies by study | [11][24] |
| H1299 | Non-Small Cell Lung Cancer | Varies by study | [11][24] |
| Jurkat | Leukemia | Varies by study | [24] |
| PaCa3 | Pancreatic Ductal Carcinoma | Dose- and time-dependent | [25][26] |
| LNCaP (PSA-producing) | Prostate Cancer | 75 nM (for PSA-activated prodrug) | [13] |
| CWR22Rv1 (PSA-producing) | Prostate Cancer | 59 nM (for PSA-activated prodrug) | [13] |
Table 2: In Vivo Tumor Growth Inhibition by Emetine
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition Rate | Reference |
| MGC803 Xenograft | Emetine | 10 mg/kg (every other day) | 57.52% | [5] |
| MGC803 Xenograft | 5-Fluorouracil (control) | 30 mg/kg (every other day) | 43.59% | [5] |
| PaCa3 Xenograft | Emetine | Dose-dependent | Significant reduction in tumor weight and volume | [25] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of emetine and/or other compounds. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1][27][10][12][21]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[11][13][17][28]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. MTT (Assay protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Wnt Pathway Library - Enamine [enamine.net]
- 4. TRAIL-activated stress kinases suppress apoptosis through transcriptional upregulation of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emetine inhibits migration and invasion of human non-small-cell lung cancer cells via regulation of ERK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Emetine regulates the alternative splicing of caspase 9 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. kumc.edu [kumc.edu]
Emetine Hydrochloride In Vivo Efficacy Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of emetine hydrochloride. This guide addresses common challenges and frequently asked questions through a structured question-and-answer format, offering detailed experimental protocols, quantitative data summaries, and visual aids to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity and off-target effects in our animal models at what should be therapeutic doses of this compound. How can we mitigate this?
A1: this compound has a narrow therapeutic index, and cardiotoxicity is a well-documented side effect.[1] To address this, consider the following strategies:
-
Dose Reduction with Combination Therapy: Combining emetine with other chemotherapeutic agents, such as cisplatin, can allow for a lower, less toxic dose of emetine while achieving a synergistic anti-tumor effect.[2][3]
-
Prodrug Strategies: Utilizing a prodrug approach, where emetine is chemically modified to be inactive until it reaches the tumor microenvironment, can significantly reduce systemic toxicity.[1][4][5] For example, prodrugs that are activated by prostate-specific antigen (PSA) have been developed for targeted release in prostate cancer models.[1][4][5]
-
Nanoformulation: Encapsulating emetine in nanoparticles or liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy organs.
Q2: Our this compound formulation shows poor solubility and stability for in vivo administration. What are the recommended formulation strategies?
A2: this compound is soluble in water.[6] However, for sustained release or targeted delivery, more advanced formulations are necessary. Liposomal and nanoemulsion formulations can improve solubility, stability, and bioavailability.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, a hydrophilic drug, it can be loaded into the aqueous core of liposomes.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can enhance the oral bioavailability of drugs.[7][8]
Q3: We are not observing the expected anti-tumor efficacy in our xenograft model. What are the potential reasons and troubleshooting steps?
A3: Several factors can contribute to a lack of efficacy in xenograft models. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for poor in vivo efficacy of emetine.
Q4: What are the key signaling pathways affected by emetine that we should monitor in our pharmacodynamic studies?
A4: Emetine has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration. Monitoring the components of these pathways can provide valuable insights into its mechanism of action.
Caption: Emetine's inhibitory effects on Wnt/β-catenin and MAPK pathways.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo efficacy and toxicity data for this compound and its derivatives.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | [9] |
| HGC-27 | Gastric Cancer | 0.0244 | [9] |
| LNCaP | Prostate Cancer | 0.0316 | [1] |
| CWR22Rv1 | Prostate Cancer | ~0.03 | [1] |
| A549 | Lung Cancer | Varies | [2] |
| CL1-0 | Lung Cancer | Varies | [2] |
Table 2: In Vivo Toxicity of Emetine and its Prodrugs in Mice
| Compound | Administration Route | Maximum Tolerated Dose (MTD) | Observations at Higher Doses | Reference |
| Emetine | IV | 8 mg/kg | Convulsions and death within 1 min at 16 mg/kg | [1] |
| Prodrug 10 | IV | 32 mg/kg | - | [1] |
| Prodrug 14 | IV | 50 mg/kg | - | [1] |
| Prodrug 16 | IV | 25 mg/kg | Acute distress with recovery within 1 hour | [1] |
| N-2' Modified Derivatives | IV | ≥ 100 mg/kg | Significantly less toxic than emetine | [1] |
Table 3: Synergistic Effect of Emetine and Cisplatin in Lung Cancer Cell Lines
| Cell Line | Combination Index (CI) at ED50 | Interpretation | Reference |
| A549 | < 1 | Synergistic | [2] |
| CL1-0 | < 1 | Synergistic | [2] |
| CL1-5 | < 1 | Synergistic | [2] |
| H1355 | < 1 | Synergistic | [2] |
| H1437 | < 1 | Synergistic | [2] |
| H358 | < 1 | Synergistic | [2] |
| H647 | < 1 | Synergistic | [2] |
| H1299 | ≈ 1 | Additive | [2] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Detailed Experimental Protocols
1. Protocol for In Vivo Xenograft Efficacy Study
This protocol is adapted for a subcutaneous xenograft model using the MGC803 gastric cancer cell line.[9]
Caption: Workflow for a typical in vivo xenograft efficacy study.
-
Cell Culture: Culture MGC803 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 4-6 week old female BALB/c nude mice.
-
Tumor Growth and Measurement: Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg, dissolved in saline) intraperitoneally every other day. The control group should receive an equivalent volume of the vehicle.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 2-3 weeks). At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Perform histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 and TUNEL) on tumor tissues. Monitor animal body weight and general health throughout the study to assess toxicity.
2. Protocol for In Vivo Acute Toxicity Study
This protocol is a general guideline for determining the Maximum Tolerated Dose (MTD) of this compound in mice.[1]
-
Animals: Use healthy, 6-8 week old mice of a single strain (e.g., BALB/c).
-
Dose Formulation: Prepare a stock solution of this compound in sterile saline. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate the dose in subsequent groups of mice (n=3-5 per group). A common dose escalation scheme is the modified Fibonacci sequence.
-
Administration: Administer a single intravenous (IV) or intraperitoneal (IP) injection.
-
Observation: Closely monitor the animals for signs of toxicity (e.g., changes in appearance, behavior, convulsions) immediately after injection and for up to 14 days. Record body weight daily for the first week and then weekly.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.
3. Protocol for Liposome Preparation (Thin-Film Hydration Method)
This is a general protocol for preparing liposomes encapsulating this compound.
-
Lipid Film Formation: Dissolve a mixture of lipids (e.g., DSPC and cholesterol in a 3:2 molar ratio) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated emetine by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in tumor growth | - Inconsistent number of viable cells injected- Variation in injection technique- Poor animal health | - Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection.- Standardize the injection procedure and site.- Use healthy animals of similar age and weight. |
| Drug precipitation in formulation | - Poor solubility of the drug in the chosen vehicle- Incorrect preparation method | - Test different vehicles or co-solvents.- For this compound, sterile saline or PBS should be sufficient. If using other formulations, ensure proper solubilization techniques are followed. |
| No significant anti-tumor effect observed | - Insufficient dosage- Inappropriate administration schedule- Tumor model is resistant- Poor drug bioavailability | - Perform a dose-escalation study to determine the MTD.- Test different administration schedules (e.g., daily vs. every other day).- Confirm the sensitivity of your cell line to emetine in vitro.- Consider nanoformulations to improve drug delivery to the tumor. |
| Unexpected animal mortality | - Drug toxicity- Complications from the tumor burden- Infection | - Re-evaluate the MTD and consider dose reduction.- Euthanize animals when tumors reach the predetermined endpoint size.- Ensure aseptic techniques during all procedures. |
| Difficulty in establishing xenografts | - Low tumorigenicity of the cell line- Insufficient cell number- Poor cell viability | - Co-inject cells with Matrigel to enhance tumor formation.- Increase the number of injected cells.- Use cells in the logarithmic growth phase with high viability. |
References
- 1. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoemulsion‐Loaded Capsules for Controlled Delivery of Lipophilic Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Emetine Hydrochloride Toxicology in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the documented side effects of emetine hydrochloride in animal models.
Cardiotoxicity
Frequently Asked Questions (FAQs)
-
What are the most common cardiotoxic effects of this compound observed in animal models? In rats, this compound has been shown to cause a range of dose-dependent cardiotoxic effects. These primarily manifest as electrocardiogram (EKG) abnormalities, including prolongation of the PR and QRS intervals, and flattening of the T wave.[1] Additionally, a decrease in cardiac output and heart weight has been observed with prolonged treatment.[1] In guinea pigs, emetine has been shown to reduce the force of contraction in isolated papillary muscles and decrease the spontaneous activity of sinoatrial and atrioventricular nodes.[2][3]
-
What is the proposed mechanism of emetine-induced cardiotoxicity? The cardiotoxicity of emetine is believed to be multifactorial. A primary mechanism is the inhibition of protein synthesis in myocardial cells.[4] Emetine has also been shown to block L-type calcium channels, which can contribute to its cardiac side effects.[2][3] More recent research suggests the involvement of the p38 MAPK signaling pathway, which can lead to cellular damage and apoptosis in cardiac cells.
-
Are there any known interventions that can mitigate emetine's cardiotoxicity in animal models? Studies in isolated perfused rat hearts have explored several interventions. Fructose-1,6-bisphosphate (FBP) was found to significantly increase the time to ventricular asystole and decrease the release of lactate dehydrogenase (LDH), a marker of cell damage.[5] Atropine also showed some protective effects by reducing LDH release.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Action |
| Unexpectedly high incidence of arrhythmias in study animals. | Emetine is known to induce EKG changes. The dose administered may be too high or the administration frequency excessive for the chosen animal model. | Review the dosing regimen. Consider reducing the dose or frequency of administration. Ensure continuous EKG monitoring is in place to capture transient events. |
| Significant decrease in cardiac function (e.g., ejection fraction) in treated animals. | Emetine's negative inotropic effects, potentially through calcium channel blockade and protein synthesis inhibition, can lead to reduced cardiac contractility.[2][3] | Incorporate functional cardiac assessments (e.g., echocardiography) into the study protocol to monitor changes over time. Consider co-administration of cardioprotective agents like FBP for mechanistic studies.[5] |
| Inconsistent EKG results between conscious and anesthetized animals. | Anesthetics can have their own effects on cardiac electrophysiology, potentially masking or exacerbating the effects of emetine. A study in rats noted that a decrease in T wave voltage was not observed under urethane anesthesia, unlike in conscious rats.[1] | Whenever feasible, perform EKG recordings in conscious, acclimatized animals to avoid confounding effects of anesthesia. If anesthesia is necessary, use a consistent anesthetic regimen and include an anesthetic-only control group. |
Quantitative Data Summary: Cardiotoxicity in Rats
| Parameter | Dose | Animal Model | Observed Effect | Study Duration |
| EKG Changes | 1 mg/kg, s.c. | Rat | Prolongation of QRS interval (from day 5), flattening of T wave (from week 4), prolongation of PR interval (from end of week 4).[1] | 7 weeks |
| Cardiac Output | 1 mg/kg, s.c. | Rat | Significant decrease.[1] | 5 and 7 weeks |
| Heart Weight | 1 mg/kg, s.c. | Rat | Significant reduction.[1] | 5 and 7 weeks |
| Blood Pressure & Heart Rate | 1 mg/kg, s.c. | Rat | No significant change.[1] | 7 weeks |
Experimental Protocol: Subacute Cardiotoxicity Assessment in Rats
This protocol is based on the methodology described by Schoepke et al. (1980).
-
Animals: Female rats.
-
Drug Administration: this compound (1 mg/kg) administered subcutaneously five times a week for up to 7 weeks.
-
EKG Monitoring:
-
Conscious Animals: Record electrocardiograms at baseline and at regular intervals throughout the study.
-
Anesthetized Animals (Terminal Studies): Anesthetize animals with urethane for final cardiovascular assessments.
-
-
Hemodynamic Measurements (Terminal Studies):
-
Measure blood pressure and cardiac output.
-
Assess the response to intravenous norepinephrine and epinephrine.
-
-
Histopathology: At the end of the study, collect heart tissue for light microscopy to evaluate for structural lesions.
Signaling Pathway and Mechanism Diagrams
References
- 1. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiotoxicity of emetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pharmacological interventions on emetine cardiotoxicity in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Emetine Hydrochloride Cardiotoxicity in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emetine hydrochloride. The information is designed to help mitigate the cardiotoxic effects of emetine in various research models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: High Variability in In Vitro Cardiomyocyte Viability Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our cardiomyocyte viability assays (e.g., MTT, LDH) after emetine treatment. What could be the cause, and how can we improve consistency?
Answer:
High variability in cell-based assays can obscure the true effect of emetine. Several factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.
-
Cell Passage Number: Use cardiomyocytes with a consistent and low passage number. High passage numbers can lead to phenotypic changes and altered responses to drug treatment.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Incomplete Drug Solubilization: Ensure that the this compound stock solution is fully dissolved and that the working dilutions are thoroughly mixed into the cell culture medium before adding to the cells.
-
Washing and Filtering Bias: During cell preparation, washing and filtering steps can inadvertently select for smaller, potentially less mature or healthy cardiomyocytes. Standardize these procedures to avoid biasing your cell population.
Issue 2: Noisy or Inconsistent ECG Recordings in In Vivo Models
Question: Our ECG recordings from emetine-treated rats show significant noise and artifacts, making it difficult to accurately measure intervals like QRS and PR. How can we improve the quality of our ECG data?
Answer:
ECG signal quality is crucial for assessing emetine-induced cardiotoxicity. Here are some common causes of noise and potential solutions:
-
Electrode Placement and Contact: Ensure proper placement of ECG electrodes according to established protocols for rodent models. Use electrode gel to ensure good contact with the skin and minimize impedance.
-
Animal Movement: Anesthesia is typically required for stable ECG recordings in rodents. However, the depth of anesthesia can affect cardiovascular parameters. Use a consistent and appropriate anesthetic regimen. If conscious recordings are necessary, allow for an acclimatization period to minimize stress-induced artifacts.
-
Electromyogram (EMG) Interference: Muscle tremors can introduce high-frequency noise. Ensure the animal is in a relaxed position and that the electrodes are not placed directly over large muscle masses.
-
Power Line Interference: This typically appears as a 50 or 60 Hz hum. Ensure proper grounding of the ECG equipment. Using a Faraday cage can also help shield the animal and equipment from external electrical noise.
-
Baseline Wander: Slow, drifting changes in the baseline can be caused by respiration. Proper filtering during data acquisition or post-processing can help correct for this.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding emetine cardiotoxicity and its mitigation.
Mechanisms of Cardiotoxicity
Q1: What are the primary molecular mechanisms of emetine-induced cardiotoxicity?
A1: Emetine's cardiotoxicity is multifactorial and involves several key mechanisms:
-
Inhibition of Protein Synthesis: Emetine is a potent inhibitor of protein synthesis in eukaryotic cells, which can disrupt the production of essential proteins for cardiomyocyte function and survival.[1]
-
Disruption of Ion Channels: It can interfere with the normal functioning of cardiac ion channels, particularly L-type calcium channels, leading to altered intracellular calcium levels and impaired contractility.[2]
-
Mitochondrial Dysfunction: Emetine can impair mitochondrial function, leading to decreased ATP production and increased oxidative stress.[3] This may involve the inhibition of mitochondrial protein synthesis and specific complexes of the electron transport chain.
-
Induction of Oxidative Stress: Emetine can lead to the production of reactive oxygen species (ROS), causing cellular damage and promoting inflammation in the heart.[3]
-
Activation of p38 MAPK Signaling: Emetine can activate the p38 MAPK signaling pathway, which is associated with cardiac cell damage, inflammation, and fibrosis.[4]
Mitigation Strategies
Q2: What are some potential agents that can be used to mitigate emetine's cardiotoxic effects in research models?
A2: Several agents have shown promise in mitigating emetine-induced cardiotoxicity:
-
Fructose-1,6-bisphosphate (FBP): This glycolytic intermediate has demonstrated cardioprotective effects by improving energy metabolism and potentially reducing oxidative stress.[5]
-
p38 MAPK Inhibitors: Since emetine activates the p38 MAPK pathway, inhibitors like Losmapimod and Dilmapimod are theoretical candidates for protecting against emetine-induced cardiac complications.[4]
-
Antioxidants: Given the role of oxidative stress in emetine's cardiotoxicity, antioxidants may offer a protective strategy, although specific studies in the context of emetine are limited.
Experimental Models and Assays
Q3: What are common in vivo models for studying emetine cardiotoxicity?
A3: The rat is a commonly used in vivo model. A subacute toxicity model involves administering this compound (e.g., 1 mg/kg, subcutaneously) five times a week for several weeks.[6] Key parameters to monitor include ECG changes (QRS and PR interval prolongation), cardiac output, and heart weight.[6]
Q4: What in vitro assays are suitable for assessing emetine's cardiotoxicity and the efficacy of mitigating agents?
A4: A variety of in vitro assays can be employed:
-
Cardiomyocyte Viability Assays: MTT, LDH release, and ATP-based assays can quantify general cytotoxicity.
-
Mitochondrial Function Assays: High-resolution respirometry (e.g., using a Seahorse XF Analyzer) can measure oxygen consumption rate (OCR) to assess the impact on mitochondrial respiration.
-
Oxidative Stress Assays: Measurement of ROS levels, lipid peroxidation, and antioxidant enzyme activity can provide insights into oxidative damage.
-
Electrophysiology Assays: Patch-clamp techniques can be used to study the effects on specific ion channels in isolated cardiomyocytes.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vero E6 | Kidney epithelial | ~0.11 | [7] |
| BEC-hACE2 | Bronchial epithelial | ~0.12 | [7] |
Table 2: Effect of Mitigating Agents on Emetine-Induced Cardiotoxicity Markers in Isolated Rat Hearts
| Mitigating Agent | Concentration | Parameter Measured | Effect | Reference |
| Fructose-1,6-bisphosphate (FBP) | 300 µM | LDH Release | Decreased | [5] |
| Fructose-1,6-bisphosphate (FBP) | 1 mM | LDH Release | Decreased | [5] |
| Fructose-1,6-bisphosphate (FBP) | 1 mM | Time to Ventricular Asystole | Significantly Increased | [5] |
| Atropine | 47 µM | LDH Release | Decreased | [5] |
| ICRF-187 | Not specified | LDH Release | No effect | [5] |
| ICRF-187 | Not specified | Time to Ventricular Asystole | No effect | [5] |
Experimental Protocols
Protocol 1: Induction of Subacute Emetine Cardiotoxicity in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
This compound Preparation: Dissolve this compound in sterile saline to a final concentration for subcutaneous injection.
-
Administration: Administer this compound at a dose of 1 mg/kg subcutaneously, five times a week, for up to 7 weeks.[6]
-
Monitoring:
-
ECG: Record ECGs from unanesthetized or lightly anesthetized animals at baseline and at regular intervals (e.g., weekly). Pay close attention to the PR and QRS intervals.[6]
-
Cardiac Function: At the end of the study, perform terminal cardiovascular studies under anesthesia to measure parameters like cardiac output and blood pressure.[6]
-
Histopathology: After euthanasia, collect heart tissue for histological analysis to assess for any structural lesions.
-
Protocol 2: Assessment of Mitochondrial Respiration in Emetine-Treated Cardiomyocytes using Seahorse XF Analyzer
-
Cell Culture: Seed cardiomyocytes (e.g., primary neonatal rat cardiomyocytes or iPSC-derived cardiomyocytes) in a Seahorse XF cell culture microplate.
-
Emetine Treatment: Treat the cells with the desired concentrations of this compound for a specified duration.
-
Assay Preparation:
-
One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: The assay measures the oxygen consumption rate (OCR) in real-time. From the OCR profile, key parameters of mitochondrial function can be calculated, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in this compound-induced cardiotoxicity.
Caption: Experimental workflow for evaluating agents to mitigate emetine cardiotoxicity.
References
- 1. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cardiotoxicity of emetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pharmacological interventions on emetine cardiotoxicity in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Emetine hydrochloride solubility and stock solution preparation
Emetine Hydrochloride: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stock solution preparation, and troubleshooting for this compound.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
This compound is a white to slightly yellow crystalline powder that is freely soluble in water and ethanol.[1][2] Its solubility can vary slightly depending on the specific salt form (e.g., dihydrochloride, hydrate) and supplier. For quantitative details, please refer to the data summary table below.
2. How should I prepare a stock solution of this compound?
An aqueous stock solution can be prepared by dissolving this compound powder in sterile water for injection.[1] For higher concentration stocks, ensure the amount does not exceed the solvent's maximum capacity (e.g., up to 100 mg/mL in water).[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[4] For a detailed step-by-step guide, see the Experimental Protocols section.
3. What is the stability of this compound powder and its solutions?
The solid powder is sensitive to light and heat and should be stored in a tightly sealed, light-resistant container.[1] this compound solutions can also turn yellow upon exposure to light and heat. It is recommended to prepare aqueous solutions fresh for use.[4][5] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one to three months.[5][6] Before use, stored solutions should be brought to room temperature and checked for any precipitation.[5]
4. What are the recommended storage conditions for the powder and stock solutions?
-
Powder: Store in a tightly closed, light-resistant container at controlled room temperature or refrigerated at 2-8°C.[1][6][7] Protect from moisture.[2][7]
-
Aqueous Stock Solutions: While fresh preparation is ideal, solutions can be stored in aliquots at -20°C for up to 3 months.[5][6] One supplier advises against storing aqueous solutions for more than one day.[4]
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Freely soluble; 1 g in ~7 mL | [1] |
| Water | ~100 mg/mL | [3][4] |
| Water | 55.36 mg/mL (100 mM) | |
| Water | 20 mg/mL | [6] |
| Ethanol | Freely soluble | [1][2] |
| Chloroform | ~1 mg/mL | [4] |
| DMSO | Soluble (specific data not available) | [8] |
Note: Solubility can vary between different forms and batches of the compound.
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Source |
| Solid Powder | Tightly sealed, light-resistant container | ≥ 4 years | [4] |
| Controlled room temperature or 2-8°C | [1][6][7] | ||
| Aqueous Solution | -20°C, in aliquots | Up to 3 months | [6] |
| -20°C, in aliquots | Up to 1 month | [5] | |
| Aqueous solution use | Prepare fresh; do not store > 1 day | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of Emetine Dihydrochloride
This protocol is based on a molecular weight of 553.57 g/mol for emetine dihydrochloride. The batch-specific molecular weight may vary due to hydration, so adjust calculations accordingly.
Materials:
-
Emetine dihydrochloride powder (CAS: 316-42-7)
-
Sterile, nuclease-free water
-
Inert gas (e.g., nitrogen or argon)
-
Sterile conical tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter
Methodology:
-
Weighing: Accurately weigh 55.36 mg of emetine dihydrochloride powder.
-
Solvent Preparation: Dispense approximately 0.9 mL of sterile water into a suitable container. Purge the water with an inert gas for several minutes to remove dissolved oxygen, which can degrade the compound.[4]
-
Dissolution: Add the weighed powder to the water. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 1.0 mL with sterile water to achieve a final concentration of 100 mM.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-resistant, tightly sealed vials. Store immediately at -20°C.
Troubleshooting Guide
Q1: My this compound powder won't fully dissolve in water, even at concentrations reported to be soluble. What should I do?
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility (up to 100 mg/mL).[3][4]
-
Check pH: The natural pH of a 20 mg/mL this compound solution in water is 5.6.[1] Adjusting the pH to a more acidic range (e.g., 3 to 5) might aid dissolution, as is done for injection formulations.[1]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) and vortex. However, be cautious as emetine is sensitive to heat, which can cause degradation and a color change to yellow.[1][9]
-
Sonication: Use a bath sonicator for brief periods to aid dissolution. Avoid probe sonication, which can generate excessive local heat.
Q2: My stock solution has turned yellow. Is it still usable?
A yellow color indicates potential degradation of the compound, which is often caused by exposure to light or heat.[1][9] Using a degraded solution can lead to inconsistent and unreliable experimental results. It is strongly recommended to discard the yellowed solution and prepare a fresh stock, ensuring it is protected from light and stored properly.
Q3: I observe precipitation in my stock solution after thawing it from -20°C. What is the cause and how can I fix it?
Precipitation upon thawing can occur if the solution was not fully dissolved initially or if the concentration is very high.
-
Re-dissolve: Before use, allow the vial to equilibrate to room temperature completely.[5] Vortex the solution thoroughly to see if the precipitate redissolves. You may need to warm it gently.
-
Centrifugation: If the precipitate does not redissolve, it may consist of insoluble impurities or degraded compound. In this case, pellet the precipitate by centrifugation and carefully transfer the supernatant to a new tube. Re-evaluate the concentration of the clarified stock solution if possible.
-
Prepare Fresh: To ensure accurate concentration and avoid confounding factors, the safest approach is to discard the solution and prepare a new one.
Q4: My experimental results are inconsistent when using this compound. What are the potential sources of variability?
-
Solution Instability: As aqueous solutions have limited stability, always prepare them fresh or use aliquots from a recently prepared frozen stock.[4] Avoid multiple freeze-thaw cycles.
-
Degradation: Ensure both the powder and solutions are protected from light and heat at all stages of handling and storage.[1][2]
-
Inaccurate Concentration: Verify the molecular weight from your specific batch's Certificate of Analysis and ensure your stock solution was prepared accurately.
-
Adsorption to Plastics: Although not specifically reported for emetine, some small molecules can adsorb to certain plastics. If you suspect this, consider using low-adhesion microcentrifuge tubes.
Visualizations
Experimental Workflow: Stock Solution Preparation
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. cdn.who.int [cdn.who.int]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Emetine | Protein synthesis inhibitor | Hello Bio [hellobio.com]
- 6. Emetine, Dihydrochloride [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | CAS:14198-59-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ribosome Profiling with Emetine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using emetine hydrochloride in ribosome profiling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during ribosome profiling experiments involving this compound.
Issue 1: Altered Ribosome Footprint Density at Start and Stop Codons
-
Question: My ribosome profiling data shows an unusual accumulation or depletion of ribosome footprints at the start and stop codons when using emetine. What could be the cause and how can I address it?
-
Answer: This is a known artifact associated with the use of translation elongation inhibitors like emetine. Emetine irreversibly binds to the 40S ribosomal subunit, inhibiting translocation.[1] This can lead to a distortion in the distribution of ribosome footprints, particularly an excess of ribosomes at the initiation site and a depletion at the stop codon.[2]
-
Troubleshooting Steps:
-
Metagene Analysis: Perform a metagene analysis to visualize the average ribosome density around the start and stop codons across all translated genes. This will help confirm if the observed effect is a global artifact.
-
Compare with Controls: If possible, compare your emetine-treated samples with untreated ("no drug") or cycloheximide-treated samples. While cycloheximide can also introduce artifacts, comparing the profiles may help distinguish drug-specific effects.[2][3]
-
Optimize Emetine Concentration and Incubation Time: The concentration and duration of emetine treatment can influence the severity of artifacts. While maximal translation inhibition is achieved at 1 µM, concentrations up to 208 µM have been used in different protocols.[1][4][5] It is crucial to titrate the concentration and minimize the incubation time to what is necessary to arrest translation in your specific system.
-
Data Interpretation: Be cautious when interpreting ribosome density at the very beginning and end of coding sequences in emetine-treated samples. The measurements of overall translation levels for a given gene are generally considered reliable.[2][3]
-
-
Issue 2: Variation in Ribosome-Protected Fragment (RPF) Length
-
Question: The length distribution of my ribosome footprints from emetine-treated cells is different from my other samples. Is this expected?
-
Answer: Yes, footprints derived from emetine-treated cells can be slightly longer than those from untreated or cycloheximide-treated cells.[2] This suggests that emetine may stabilize a different ribosomal conformation that protects a larger mRNA fragment.[2]
-
Troubleshooting Steps:
-
Analyze RPF Length Distribution: Plot the length distribution of your RPFs. A shift towards longer fragments in the emetine-treated sample is a documented effect.
-
Filter by RPF Length: During data analysis, you may need to adjust the size selection of RPFs to account for this shift. However, be aware that excluding certain fragment lengths could introduce bias.
-
Quality Control: Ensure that the observed length variation is not due to issues with RNase digestion. Inadequate or overly aggressive digestion can also affect RPF size.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in ribosome profiling?
A1: this compound is a translation elongation inhibitor. It acts by irreversibly binding to the E site of the 40S ribosomal subunit, which in turn prevents the translocation of the tRNA-mRNA complex.[4][5] This effectively freezes ribosomes on the mRNA transcripts they are translating.
Q2: What are the common artifacts introduced by emetine in ribosome profiling?
A2: The primary artifacts include:
-
An accumulation of ribosome density at the 5' end of coding regions and a depletion near the 3' end (stop codon).[2]
-
A slight increase in the length of ribosome-protected fragments.[2]
-
Potential stabilization of a subset of short-lived transcripts, which could alter their apparent abundance in ribosome profiling data.[6]
Q3: What are the recommended concentrations and incubation times for emetine treatment?
A3: The optimal concentration and incubation time can vary between cell types and experimental goals. Published protocols have used a range of concentrations. For example, some studies use 45 µM for 5 minutes, while others have used up to 208 µM for 15 minutes.[1][4][5] It is generally recommended to use the lowest effective concentration and the briefest incubation time that sufficiently inhibits translation to minimize off-target effects and artifacts.
Q4: Should I use emetine or another translation inhibitor like cycloheximide?
A4: The choice of inhibitor depends on the specific research question. Both emetine and cycloheximide are elongation inhibitors, but they have different mechanisms and can produce distinct artifacts.[2] Cycloheximide binds to the E-site of the 60S subunit.[4] Some studies suggest that brief treatment with either inhibitor does not significantly distort the overall measurement of which transcripts are being translated.[2][3] However, for studies focusing on the dynamics of translation initiation or termination, a "no drug" approach, where cells are rapidly lysed in a buffer that inhibits elongation, might be preferable to avoid inhibitor-induced artifacts.[2]
Q5: Can emetine affect mRNA stability?
A5: Recent research suggests that emetine treatment can lead to the stabilization of a distinct group of short-lived transcripts, many of which encode C2H2 zinc finger proteins.[6] This is an important consideration, as it means that changes in ribosome footprint density for these specific transcripts may not solely reflect changes in translation but also changes in mRNA abundance.
Data Summary Tables
Table 1: Comparison of Translation Inhibitors in Ribosome Profiling
| Feature | This compound | Cycloheximide | No Drug |
| Mechanism of Action | Irreversibly binds 40S subunit E site, prevents translocation[1][4][5] | Binds 60S subunit E site, stalls elongation[4] | Rapid lysis in buffer that stops elongation |
| Effect on RPF Length | Slightly longer footprints[2] | Generally 28-30 nt in yeast[7] | Varies, considered baseline |
| Start/Stop Codon Artifacts | Accumulation at start, depletion at stop[2] | Can cause ribosome accumulation at start codons[8][9] | Minimized artifacts at initiation/termination |
| Reported Concentrations | 45 µM - 208 µM[1][4][5] | 100 µg/ml[2] | N/A |
| Reported Incubation Times | 5 - 15 minutes[1][4][5] | 3 minutes[7] | N/A |
Experimental Protocols
Protocol 1: Emetine Treatment for Ribosome Profiling
This protocol is a synthesis of methodologies described in the literature.[1][2][4][5] Researchers should optimize concentrations and times for their specific cell type and experimental setup.
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%).
-
Emetine Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Emetine Treatment:
-
Dilute the emetine stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 45 µM).
-
Remove the existing medium from the cells and replace it with the emetine-containing medium.
-
Incubate the cells at 37°C for a short period (e.g., 5 minutes).
-
-
Cell Lysis:
-
Immediately after incubation, place the culture dish on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS containing the same concentration of emetine.
-
Add ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, and the working concentration of emetine) to the cells.
-
Scrape the cells and collect the lysate.
-
-
Proceed with Ribosome Profiling: Continue with the standard ribosome profiling protocol, including RNase footprinting, monosome isolation, library preparation, and sequencing.
Visualizations
Caption: Experimental workflow for ribosome profiling using this compound.
Caption: Mechanism of action of this compound on the 80S ribosome.
References
- 1. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Translation elongation inhibitors stabilize select short-lived transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Translation inhibitors cause abnormalities in ribosome profiling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translation inhibitors cause abnormalities in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Emetine Hydrochloride & Cellular Signaling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of emetine hydrochloride in cellular signaling pathway research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3] It binds to the 40S ribosomal subunit, which interferes with the translocation step of polypeptide chain elongation.[1][4] This disruption of protein synthesis is a key contributor to its various biological effects, including its anticancer and antiviral properties.[5][6]
Q2: Which cellular signaling pathways are known to be affected by emetine?
A2: Emetine has been shown to modulate multiple signaling pathways, often in a cell-type-dependent manner. Key pathways include:
-
MAPK Pathway: Emetine can have opposing effects on members of the MAPK family. It has been observed to potently reduce the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK, which is associated with the induction of apoptosis.[6]
-
PI3K/AKT Pathway: Emetine often displays inhibitory activity against the PI3K/AKT signaling cascade, reducing the phosphorylation of AKT.[5][6] This pathway is crucial for cell survival and proliferation.[7]
-
Wnt/β-catenin Pathway: Emetine can act as an antagonist of this pathway by suppressing the phosphorylation of upstream components like LRP6 and DVL2, leading to the inhibition of Wnt target gene expression.[5][6][8]
-
NF-κB Pathway: Emetine can inhibit the NF-κB signaling axis by reducing the phosphorylation of IκB-α and downregulating the IKK-β subunit, which is involved in the canonical NF-κB pathway.[9][10]
-
Hippo/YAP Pathway: Inhibition of the Hippo/YAP signaling cascade by emetine has been reported, particularly in gastric cancer cells.[5][6][11]
-
Apoptosis Signaling: Emetine is a known inducer of apoptosis.[5][6][11] It can downregulate anti-apoptotic proteins like Mcl-1, sensitizing cancer cells to apoptosis-inducing agents like TRAIL.[12][13][14]
-
Autophagy Signaling: Emetine has been shown to interrupt autophagy, leading to the accumulation of autophagosomes.[15]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of emetine can vary significantly depending on the cell line and the duration of the experiment. IC50 values (the concentration that inhibits 50% of cell viability) are often in the nanomolar range for many cancer cell lines.[6][16][17] For example, IC50 values of 0.0497 µM in MGC803 and 0.0244 µM in HGC-27 gastric cancer cells have been reported.[6][11] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in water (up to 100 mg/ml).[1] It is recommended to prepare fresh dilutions for each experiment.[18] Stock solutions can be stored at -20°C for short-term storage, but it is important to protect them from light and heat as the compound can turn yellow upon exposure.[3][19]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity at Low Concentrations | Cell line is highly sensitive to emetine. | Perform a more detailed dose-response curve starting from very low nanomolar concentrations to find the optimal working range. Reduce the treatment duration. |
| Inconsistent or No Effect on Target Pathway | 1. Drug Instability: Emetine may have degraded. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cell Density: The anti-viral activity of emetine has been shown to be cell-density dependent.[20] | 1. Prepare fresh emetine solutions for each experiment from a reliable stock.[18] 2. Perform a dose-response experiment to determine the effective concentration for your cell line. 3. Ensure consistent cell seeding densities across experiments. Test different densities to see if it impacts your results. |
| Unexpected Activation/Inhibition of a Signaling Pathway | 1. Off-Target Effects: At higher concentrations, emetine may have off-target effects.[18] 2. Crosstalk Between Pathways: Inhibition of one pathway may lead to compensatory activation of another. For example, emetine inhibits ERK but activates p38 and JNK.[6] | 1. Use the lowest effective concentration possible to minimize off-target effects.[18] 2. Analyze multiple components of related signaling pathways to understand the broader impact of emetine treatment. |
| High Background in Western Blots for Phospho-Proteins | 1. Non-specific Antibody Binding. 2. Issues with Cell Lysis/Sample Prep. | 1. Optimize antibody concentrations and blocking conditions. 2. Use lysis buffers containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | [6][11] |
| HGC-27 | Gastric Cancer | 0.0244 | [6][11] |
| UMUC3 | Bladder Cancer | 0.063 | [17] |
| HT1376 | Bladder Cancer | 0.026 | [17] |
| HCT116 | Colon Cancer | 0.06 | [16] |
| B16-F10 | Melanoma | 4.35 | [16] |
| LNCaP | Prostate Cancer | 0.0316 | [4] |
| CWR22Rv1 | Prostate Cancer | ~0.0375 | [4] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on gastric and breast cancer cells.[6][8]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the emetine-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][18]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Western Blot Analysis of Signaling Proteins
This protocol is a general guide based on methods used to study emetine's effect on various signaling pathways.[6][9]
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, β-catenin, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Emetine's interference with key cellular signaling pathways.
Caption: Troubleshooting workflow for emetine-related experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 14198-59-5 | Benchchem [benchchem.com]
- 6. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Emetine enhances the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis of pancreatic cancer cells by downregulation of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. auajournals.org [auajournals.org]
- 18. benchchem.com [benchchem.com]
- 19. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
Validation & Comparative
A Comparative Guide to Protein Synthesis Inhibition: Emetine Hydrochloride vs. Cycloheximide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, the precise control of cellular processes is paramount. Protein synthesis, a fundamental aspect of cell function, is a frequent target for modulation in experimental settings. This guide provides a comprehensive comparison of two widely used protein synthesis inhibitors: emetine hydrochloride and cycloheximide. By examining their mechanisms of action, experimental performance, and potential off-target effects, this document aims to equip researchers with the knowledge to select the appropriate tool for their specific research needs.
At a Glance: Emetine vs. Cycloheximide
| Feature | This compound | Cycloheximide |
| Primary Mechanism | Binds to the 40S ribosomal subunit, inhibiting the translocation step of elongation.[1] | Binds to the E-site of the 60S ribosomal subunit, interfering with the translocation step of elongation.[2][3] |
| Reversibility | Generally considered irreversible, particularly regarding its effects on DNA and protein synthesis.[4] | Reversible; its effects can be washed out from cell cultures.[5] |
| Reported IC50 (Protein Synthesis) | ~0.11 - 0.12 µM (Vero E6 and BEC-hACE2 cells)[6], 2.2 µM (HepG2 cells)[7][8] | ~0.03 µM (Vero E6 cells)[6], 31 nM (in rabbit reticulocyte lysate)[6], 6.6 µM (HepG2 cells)[7][8] |
| Reported CC50 (Cytotoxicity) | 81 nM (HepG2 cells)[7][8], 1.52 µM (Vero E6 cells)[6] | 570 nM (HepG2 cells)[7][8] |
| Key Applications | Studies of protein degradation, ribosome profiling, antiviral research.[9][10][11] | Protein half-life studies (CHX chase), ribosome profiling, studies of nonsense-mediated decay.[2][12][13][14] |
| Known Off-Target Effects | Can inhibit DNA and RNA synthesis, particularly at higher concentrations.[10] | Can induce a transcriptional stress response, affecting the levels of certain mRNAs.[15][16] May have secondary effects on processes like gluconeogenesis.[17] |
Delving Deeper: Mechanism of Action
Both emetine and cycloheximide halt protein synthesis at the elongation stage, but they achieve this through distinct interactions with the ribosome.
This compound: This alkaloid primarily targets the 40S ribosomal subunit. By binding to this smaller subunit, emetine physically obstructs the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively freezing the ribosome on the mRNA transcript.[1]
Cycloheximide: Produced by the bacterium Streptomyces griseus, cycloheximide interacts with the E-site (exit site) on the 60S ribosomal subunit. This binding event interferes with the release of the deacylated tRNA from the E-site, which in turn stalls the translocation of the ribosome along the mRNA.[2][3]
Experimental Protocols for Comparative Analysis
To directly compare the efficacy and cellular effects of this compound and cycloheximide, a series of well-controlled experiments are necessary. Below are detailed protocols for assessing protein synthesis inhibition and cytotoxicity.
Protocol 1: Measuring Protein Synthesis Inhibition via Puromycin Labeling
This protocol utilizes the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains, which can then be detected by Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cycloheximide stock solution (e.g., 100 mg/mL in DMSO)
-
Puromycin stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound or cycloheximide for a predetermined time (e.g., 30 minutes to 2 hours). Include a vehicle-only control (DMSO).
-
Puromycin Pulse: Add puromycin to each well to a final concentration of 1-10 µg/mL and incubate for 10-15 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-puromycin antibody, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the puromycin signal in each lane. Normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein synthesis inhibition relative to the vehicle-treated control.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and cycloheximide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or cycloheximide for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (the concentration that causes 50% reduction in cell viability).
Off-Target Effects and Other Considerations
While both emetine and cycloheximide are potent protein synthesis inhibitors, they are not without off-target effects that researchers must consider.
This compound: At concentrations used to inhibit protein synthesis, emetine has also been shown to inhibit DNA and viral RNA synthesis.[10] This is a critical consideration in studies where the specific inhibition of protein synthesis is desired without confounding effects on nucleic acid metabolism.
Cycloheximide: A well-documented off-target effect of cycloheximide is the induction of a transcriptional stress response.[15][16] This can lead to changes in the abundance of specific mRNAs, which could complicate the interpretation of experiments aimed at studying translational regulation. Additionally, cycloheximide can have secondary metabolic effects, such as increasing gluconeogenesis in the liver.[17]
Reversibility: A key practical difference is the reversibility of their inhibitory effects. Cycloheximide's inhibition is generally reversible upon its removal from the culture medium.[5] This property is leveraged in cycloheximide chase assays to study protein degradation rates. In contrast, the effects of emetine are often considered irreversible, which may be advantageous for applications requiring a complete and sustained shutdown of protein synthesis.[4]
Applications in Research
Both inhibitors have found widespread use in various research applications.
Cycloheximide is the classic choice for cycloheximide (CHX) chase assays , a standard method for determining the half-life of a protein.[12][13][14] By blocking new protein synthesis, researchers can monitor the degradation of a pre-existing pool of a protein of interest over time. It is also frequently used in ribosome profiling to arrest ribosomes on mRNA, although some studies suggest it can introduce biases in certain organisms like yeast.[2]
Emetine is also utilized in ribosome profiling , sometimes in comparison to cycloheximide, to assess inhibitor-specific artifacts.[9] Its potent antiviral properties have made it a subject of interest in virology research .[10][11] Furthermore, its irreversible nature can be beneficial in studies of protein degradation where a complete and lasting block of synthesis is required.
Conclusion
The choice between this compound and cycloheximide for protein synthesis inhibition depends critically on the specific experimental goals and context. Cycloheximide, with its reversible action, is well-suited for dynamic studies such as determining protein half-lives. Emetine offers a more permanent inhibition, which can be advantageous in other experimental designs. Researchers must be mindful of the potential off-target effects of each compound and design their experiments with appropriate controls to ensure the accurate interpretation of their results. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and to rigorously investigate the roles of protein synthesis in their biological systems of interest.
References
- 1. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial inhibition and recovery of protein synthesis in cycloheximide-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 8. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of cycloheximide on protein degradation and gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Emetine and Puromycin in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two widely used protein synthesis inhibitors: emetine and puromycin. By presenting supporting experimental data, detailed methodologies, and clear visual diagrams, this document aims to serve as a valuable resource for researchers in molecular biology, pharmacology, and drug development.
Introduction
Emetine, an alkaloid derived from the ipecac root, and puromycin, an aminonucleoside antibiotic from Streptomyces alboniger, are both potent inhibitors of protein synthesis.[1][2][3] Despite their shared overall effect, their molecular mechanisms, binding sites on the ribosome, and the ultimate fate of the nascent polypeptide chain differ significantly. Understanding these distinctions is crucial for the precise application of these compounds in experimental settings, from studying the dynamics of translation to their potential therapeutic uses.
Mechanism of Action: A Head-to-Head Comparison
The primary difference between emetine and puromycin lies in the specific stage of translation elongation they disrupt.
Puromycin: The Chain Terminator
Puromycin's structure mimics the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[4][5] This structural similarity allows it to enter the aminoacyl (A) site of the ribosome during active translation.[1][4] The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain (located in the P-site) and the amino group of puromycin.[4]
Unlike a true aminoacyl-tRNA, puromycin contains a stable amide linkage instead of an ester linkage.[1] This modification, coupled with its lack of a tRNA body, prevents translocation to the P-site. Consequently, the puromycylated nascent peptide dissociates prematurely from the ribosome, leading to the termination of translation.[4][5] This mechanism is effective in both prokaryotic and eukaryotic systems.[6][7]
Emetine: The Translocation Blocker
Emetine, in contrast, acts by stalling the ribosome during the elongation cycle. It binds to the 40S subunit of the eukaryotic ribosome, specifically at or near the E-site (exit site).[3][5][8] This binding event interferes with the translocation step, which is the coordinated movement of tRNAs and mRNA through the ribosome.[2][7] By preventing the peptidyl-tRNA from moving from the A-site to the P-site, emetine effectively freezes the ribosome on the mRNA template.[7] This action traps the nascent polypeptide chain, still attached to its tRNA, within the ribosomal complex.[9] Emetine's inhibitory activity is primarily directed against eukaryotic cells.[3][7]
Comparative Data
Quantitative analysis of the inhibitory potential of these compounds is essential for experimental design. The following table summarizes reported 50% inhibitory concentration (IC₅₀) values for protein synthesis inhibition in different cell lines.
| Compound | Cell Line | IC₅₀ for Protein Synthesis Inhibition (nM) | Reference |
| Emetine | HepG2 | 2200 ± 1400 | [10] |
| Puromycin | HepG2 | 1600 ± 1200 | [10] |
| Emetine | Primary Rat Hepatocytes (PRH) | 620 ± 920 | [10] |
| Puromycin | Primary Rat Hepatocytes (PRH) | 2000 ± 2000 | [10] |
Note: The large standard deviations highlight the variability in experimental conditions and cell-type specific responses.
Visualizing the Mechanisms of Action
To clarify the distinct molecular interactions, the following diagrams illustrate the mechanisms of puromycin and emetine.
Caption: Mechanism of Puromycin Action.
Caption: Mechanism of Emetine Action.
Experimental Protocols
Accurate comparison and characterization of protein synthesis inhibitors rely on robust experimental methodologies. Below are protocols for key assays used in this field.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system, such as rabbit reticulocyte lysate.
Methodology:
-
Reaction Setup: Prepare reaction mixtures in nuclease-free tubes on ice. Each reaction should contain rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [³⁵S]-methionine, and a template mRNA (e.g., luciferase mRNA).
-
Inhibitor Addition: Add emetine or puromycin at a range of concentrations to the respective experimental tubes. Include a no-inhibitor control and a no-mRNA control.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Termination: Stop the reactions by adding an RNase solution and incubating further.
-
Quantification: Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA). Collect the precipitates on glass fiber filters.
-
Analysis: Measure the radioactivity of the filters using a scintillation counter. The amount of incorporated [³⁵S]-methionine is proportional to the level of protein synthesis. Calculate the percentage of inhibition relative to the no-inhibitor control to determine IC₅₀ values.
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a genome-wide snapshot of ribosome positions on mRNA, revealing where ribosomes stall or accumulate in the presence of an inhibitor.[11][12]
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of emetine or a control vehicle. Puromycin is not suitable for standard Ribo-Seq as it causes ribosome drop-off. For specific applications like visualizing initiation, a brief pre-treatment with harringtonine can be used.[12][13]
-
Lysis and Nuclease Footprinting: Lyse the cells in a buffer containing a translocation inhibitor like cycloheximide to preserve ribosome-mRNA complexes.[13] Digest the lysate with RNase I, which will degrade mRNA not protected by ribosomes.
-
Ribosome Recovery: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose density gradient centrifugation.[12][14]
-
Footprint Extraction: Extract the RNA footprints (typically ~28-30 nucleotides) from the purified monosome fraction.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA footprints, perform reverse transcription to create a cDNA library, and amplify the library via PCR.
-
Deep Sequencing: Sequence the resulting cDNA library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at specific locations reveals the positions of the stalled ribosomes, allowing for a detailed analysis of emetine's effect on translocation.
Caption: Ribosome Profiling Experimental Workflow.
Cell Viability Assay (e.g., CCK-8/MTT)
This assay measures the cytotoxic effects of the inhibitors on cultured cells, which is crucial for distinguishing specific inhibition of protein synthesis from general toxicity.[15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of emetine or puromycin. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions. Live cells will metabolize the reagent to produce a colored formazan product.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This data can be used to determine the 50% cytotoxic concentration (CC₅₀).
Conclusion
Emetine and puromycin, while both powerful tools for studying protein synthesis, operate through fundamentally different mechanisms. Puromycin acts as a molecular mimic, hijacking the ribosomal machinery to terminate translation and release an incomplete polypeptide. Emetine functions as a roadblock, binding to the small ribosomal subunit and halting the translocation process, thereby stalling ribosomes on their mRNA tracks. The choice between these inhibitors should be guided by the specific experimental question: puromycin is ideal for inducing premature chain termination and labeling nascent proteins, while emetine is suited for studying the consequences of a stalled translocation state, for example, through ribosome profiling. A thorough understanding of their distinct actions, supported by the quantitative data and experimental protocols provided herein, is paramount for the rigorous and accurate interpretation of research findings.
References
- 1. Puromycin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Emetine - Wikipedia [en.wikipedia.org]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puromycin reactivity does not accurately localize translation at the subcellular level | eLife [elifesciences.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
Emetine Hydrochloride: A Comparative Guide for Use as a Reference Standard in Translation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emetine hydrochloride with other common translation inhibitors, offering supporting data and detailed experimental protocols to assist researchers in selecting the appropriate reference standard for their studies.
Introduction to this compound
Emetine is a natural alkaloid derived from the ipecac root that has long been used as an anti-protozoal agent and to induce vomiting.[1] In the realm of molecular biology, this compound serves as a valuable tool for studying protein synthesis. It functions by irreversibly binding to the 40S subunit of eukaryotic ribosomes, thereby inhibiting the translocation step of elongation.[1][2] This specific mechanism of action makes it a potent and reliable inhibitor of protein synthesis, suitable for use as a reference standard in various experimental settings. This compound is available as a pharmaceutical primary standard from both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][4]
Comparative Analysis of Translation Inhibitors
The selection of an appropriate translation inhibitor is critical for the accuracy and reproducibility of experimental results. This section compares this compound with other widely used translation inhibitors: cycloheximide, puromycin, and anisomycin.
Performance Data
The following table summarizes the 50% inhibitory concentration (IC50) for protein synthesis and the 50% cytotoxic concentration (CC50) for several common translation inhibitors in HepG2 cells. This data provides a quantitative comparison of their potency and toxicity.
| Compound | IC50 (nmol/L) in HepG2 cells[5] | CC50 (nmol/L) in HepG2 cells[5] | Mechanism of Action | Reversibility |
| This compound | 2200 ± 1400 | 81 ± 9 | Binds to the 40S ribosomal subunit, inhibiting translocation.[1][2] | Irreversible[4] |
| Cycloheximide | 6600 ± 2500 | 570 ± 510 | Binds to the E-site of the 60S ribosomal subunit, interfering with translocation.[6][7] | Reversible |
| Puromycin | 1600 ± 1200 | 1300 ± 64 | Aminonucleoside antibiotic that causes premature chain termination.[1] | N/A |
| Anisomycin | Not available in this direct comparison | Not available in this direct comparison | Binds to the 60S ribosomal subunit and inhibits peptidyl transferase.[8] | Reversible |
Physicochemical Properties and Stability
The table below outlines key properties of these translation inhibitors as reference standards.
| Property | This compound | Cycloheximide | Puromycin | Anisomycin |
| Purity | ≥98.0% (as per EP and USP standards)[8] | >98% (HPLC) | >95% (HPLC)[9] | ≥98% (HPLC)[10] |
| Form | White or slightly yellowish crystalline powder.[3] | White solid. | White to off-white powder. | Crystalline solid.[11] |
| Solubility | Freely soluble in water and ethanol.[3] | Soluble in water (up to 25 mM), DMSO, and ethanol.[12] | Soluble in water (50 mg/mL).[5] | Soluble in ethanol (50 mM) and DMSO (100 mM).[8] |
| Storage (Solid) | Store at 2-8°C, protected from light.[13] | Store lyophilized at -20°C, desiccated and protected from light.[6][7] | Store at 4°C or -20°C.[9] | Store desiccated at 2-8°C.[14] |
| Solution Stability | Aqueous solutions are stable after autoclaving. Stock solutions are stable for up to 3 months at -20°C.[2] Turns yellow on exposure to light and heat.[3] | Stock solutions in DMSO or ethanol are stable for up to 3 months at -20°C.[6][7] Aqueous solutions are most stable at a pH of 3-5.[15] | Aqueous solutions are stable for one year when stored at -20°C.[5] | DMSO solutions are stable for at least one month at 2-8°C. Aqueous solutions should be used the same day.[8][16] |
Mechanism of Action of Translation Inhibitors
The following diagram illustrates the distinct mechanisms by which emetine, cycloheximide, puromycin, and anisomycin inhibit protein synthesis in eukaryotic cells.
Caption: Mechanisms of action for common translation inhibitors.
Experimental Workflow for Evaluating Translation Inhibitors
This diagram outlines a typical workflow for assessing the efficacy of a translation inhibitor using a cell-based protein synthesis assay.
Caption: General workflow for a cell-based translation inhibition assay.
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol is adapted for a commercially available cell-free in vitro translation kit and can be used to determine the IC50 value of a translation inhibitor.
Materials:
-
Cell-free in vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract based)
-
Reporter plasmid DNA or mRNA (e.g., encoding Luciferase or GFP)
-
Translation inhibitor stock solutions (this compound, Cycloheximide, etc.)
-
Nuclease-free water
-
Microplate reader (luminometer or fluorometer)
-
384-well or 96-well assay plates
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the translation inhibitors in nuclease-free water or the reaction buffer provided with the kit. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (the solvent used to dissolve the inhibitors).
-
Assemble Reactions: On ice, assemble the in vitro translation reactions in the wells of the assay plate according to the manufacturer's instructions. A typical reaction might include the cell extract, an amino acid mixture, an energy source, the reporter DNA/mRNA, and the inhibitor dilution.
-
Incubation: Incubate the plate at the temperature and for the duration recommended by the kit manufacturer (e.g., 60-90 minutes at 30°C or 37°C).
-
Signal Detection:
-
For Luciferase: Add the luciferase substrate to each well and measure luminescence using a microplate reader.
-
For GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (a reaction with no reporter DNA/mRNA) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Cell-Based Protein Synthesis Assay (O-propargyl-puromycin Method)
This protocol allows for the quantification of newly synthesized proteins in cultured cells and is a common method for evaluating the efficacy of translation inhibitors.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
O-propargyl-puromycin (OP-puro)
-
Translation inhibitor stock solutions
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the translation inhibitors (or vehicle control) in complete medium for a specified time (e.g., 30 minutes to 2 hours).
-
OP-puro Labeling: Add OP-puro to the medium in each well at a final concentration typically ranging from 10 to 50 µM.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C.
-
Fixation and Permeabilization:
-
Remove the medium and wash the cells with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Chemistry Reaction: Add the click chemistry reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells multiple times with a wash buffer (e.g., PBS with a small amount of detergent).
-
Analysis: Quantify the fluorescence signal using a suitable method.
-
Data Analysis: Similar to the in vitro assay, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent, irreversible inhibitor of protein synthesis with a well-defined mechanism of action. Its availability as a certified reference standard makes it an excellent choice for a positive control in translation inhibition assays. When selecting a reference standard, researchers should consider the specific requirements of their experimental system, including the desired potency, reversibility of inhibition, and potential for off-target effects. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for the rigorous study of protein translation.
References
- 1. gentarget.com [gentarget.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Emetine | Protein synthesis inhibitor | Hello Bio [hellobio.com]
- 5. Puromycin - Wikipedia [en.wikipedia.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 8. Anisomycin | Protein synthesis inhibitor | Hello Bio [hellobio.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. rpicorp.com [rpicorp.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. RNA polymerase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. astralscientific.com.au [astralscientific.com.au]
Validating Target Engagement of Emetine Hydrochloride in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emetine hydrochloride with other common protein synthesis inhibitors, offering objective performance data and detailed experimental protocols to validate target engagement in cellular assays.
This compound is a well-established inhibitor of protein synthesis in eukaryotic cells. It exerts its effect by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1][2][3] Validating the engagement of emetine with its ribosomal target is crucial for its use as a research tool and for the development of potential therapeutic applications. This guide outlines key cellular assays for this purpose and compares emetine's activity with other inhibitors targeting different stages of protein synthesis.
Comparison of Protein Synthesis Inhibitors
A variety of small molecules can be utilized to inhibit protein synthesis, each with a distinct mechanism of action. Understanding these differences is key to selecting the appropriate tool for a given research question.
| Inhibitor | Target | Mechanism of Action |
| This compound | 40S Ribosomal Subunit | Irreversibly inhibits the translocation of the ribosome along the mRNA, preventing the elongation of the polypeptide chain.[1][2][3] |
| Cycloheximide | 60S Ribosomal Subunit (E-site) | Interferes with the translocation step of elongation by binding to the E-site of the ribosome.[4][5][6] |
| Puromycin | Ribosome (A-site) | An aminoacyl-tRNA analog that incorporates into the growing polypeptide chain, causing premature chain termination.[7][8][9] |
| Anisomycin | 60S Ribosomal Subunit | Inhibits peptidyl transferase activity, thus blocking peptide bond formation.[10][11][12][13] |
| Lactimidomycin | 60S Ribosomal Subunit (E-site) | A potent inhibitor of the elongation step of translation.[14][15][16][17] |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) for protein synthesis and the half-maximal cytotoxic concentration (CC50) are critical parameters for evaluating the potency and therapeutic window of protein synthesis inhibitors. The following table summarizes these values for several inhibitors in different cell lines.
| Inhibitor | Cell Line | IC50 (Protein Synthesis) | CC50 (Cytotoxicity) | Reference |
| This compound | HepG2 | 2200 ± 1400 nM | 81 ± 9 nM | [18][19] |
| Primary Rat Hepatocytes | 620 ± 920 nM | 180 ± 700 nM | [18][19] | |
| Cycloheximide | HepG2 | 6600 ± 2500 nM | 570 ± 510 nM | [18][19] |
| Primary Rat Hepatocytes | 290 ± 90 nM | 680 ± 1300 nM | [18][19] | |
| Puromycin | HepG2 | 1600 ± 1200 nM | 1300 ± 64 nM | [18][19] |
| Primary Rat Hepatocytes | 2000 ± 2000 nM | 1600 ± 1000 nM | [18][19] | |
| Lactimidomycin | N/A | 37.82 nM | N/A | [15] |
Visualizing the Mechanism of Action
The following diagram illustrates the points of intervention for this compound and other protein synthesis inhibitors within the translation process.
Caption: A diagram illustrating the eukaryotic protein synthesis pathway and the specific stages inhibited by emetine and other compounds.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development and molecular biology research. The following are detailed protocols for commonly used assays to measure protein synthesis inhibition.
SUnSET (Surface Sensing of Translation) Assay
This non-radioactive method measures global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptides.
Experimental Workflow:
Caption: The experimental workflow for the SUnSET assay to measure protein synthesis inhibition.
Protocol:
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound or other protein synthesis inhibitors for the appropriate duration. Include a vehicle-only control.
-
Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes.[20][21][22]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[23][24]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.[23]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the intensity of the puromycin signal in each lane using densitometry software.
-
Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).
-
Compare the normalized puromycin signal in inhibitor-treated samples to the vehicle control to determine the extent of protein synthesis inhibition.
-
Ribosome Profiling
Ribosome profiling is a powerful technique that provides a snapshot of all the ribosome positions on mRNA at a specific moment, allowing for a genome-wide view of translation.
Experimental Workflow:
Caption: The experimental workflow for Ribosome Profiling.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or other inhibitors.
-
Rapidly lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.[25]
-
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.[26][27]
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.
-
Extract the RNA from the isolated monosomes.
-
-
Library Preparation:
-
Purify the RPFs (typically ~28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into cDNA.
-
Amplify the cDNA library by PCR.[26]
-
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate the density of RPFs on each transcript to determine the level of translation.
-
Compare RPF densities between inhibitor-treated and control samples to identify changes in translation.
-
Luciferase Reporter Assay
This assay is used to measure the effect of inhibitors on the synthesis of a specific reporter protein, providing a quantitative measure of translation inhibition.
Experimental Workflow:
Caption: The experimental workflow for a Luciferase Reporter Assay.
Protocol:
-
Cell Transfection:
-
Inhibitor Treatment: After allowing for reporter gene expression (typically 24-48 hours), treat the cells with a range of concentrations of this compound or other protein synthesis inhibitors.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[30][31]
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the appropriate luciferase substrate to the lysate.
-
Measure the luminescence signal using a luminometer.[31]
-
-
Data Analysis:
-
If a dual-luciferase system is used, normalize the experimental luciferase signal to the control luciferase signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Logical Framework for Selecting an Assay
The choice of assay depends on the specific research question and desired level of detail.
Caption: A decision-making flowchart for selecting the appropriate cellular assay to validate protein synthesis inhibition.
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emetine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Cycloheximide - Wikipedia [en.wikipedia.org]
- 5. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 6. homework.study.com [homework.study.com]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puromycin Mechanism of Action - Oreate AI Blog [oreateai.com]
- 10. Anisomycin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lactimidomycin is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. npd.riken.jp [npd.riken.jp]
- 18. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 21. themoonlab.org [themoonlab.org]
- 22. 2.11. SUnSET assays [bio-protocol.org]
- 23. static.igem.wiki [static.igem.wiki]
- 24. bio-protocol.org [bio-protocol.org]
- 25. portlandpress.com [portlandpress.com]
- 26. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. goldbio.com [goldbio.com]
- 29. assaygenie.com [assaygenie.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. med.emory.edu [med.emory.edu]
Synergistic Anti-Cancer Effect of Emetine and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects of combining emetine and cisplatin. The data presented herein, compiled from preclinical studies, demonstrates the potential of this combination therapy to enhance treatment efficacy, particularly in non-small cell lung cancer (NSCLC) and ovarian carcinoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergism
The synergistic interaction between emetine and cisplatin has been quantitatively evaluated in multiple cancer cell lines. The Chou-Talalay method was employed to determine the Combination Index (CI), a quantitative measure of drug interaction. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Key Findings:
-
Non-Small Cell Lung Cancer (NSCLC): The combination of emetine and cisplatin has demonstrated synergistic effects in a majority of NSCLC cell lines tested.[1] In a comprehensive study, synergism was observed in seven out of eight human NSCLC cell lines.[1] For cisplatin-resistant NSCLC cells (CL1-0/CDDP), the combination was found to be synergistic with a mean CI of 0.627.[1] The addition of a low, fixed dose of emetine (40 nM) significantly reduced the IC50 of cisplatin by approximately 2 to 7-fold across various NSCLC cell lines.[1]
Table 1: Synergistic Effects of Emetine and Cisplatin on NSCLC Cell Lines
| Cell Line | IC50 of Cisplatin (µM) - Alone | IC50 of Cisplatin (µM) - With 40 nM Emetine | Fold-Decrease in Cisplatin IC50 | Combination Index (CI) |
| A549 | Data not available | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| CL1-0 | 15.34 | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| CL1-5 | Data not available | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| H1299 | Data not available | Data not available | ~2-7 fold | Additive (CI ≈ 1) |
| H1355 | Data not available | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| H1437 | Data not available | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| H358 | Data not available | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| H647 | Data not available | Data not available | ~2-7 fold | Synergistic (CI < 1) |
| CL1-0/CDDP (Cisplatin-Resistant) | 33.35 | 14.27 | ~2.33 fold | Mean CI = 0.627 |
Note: Specific CI values at ED50, ED75, and ED90 for each cell line are referenced as being in Supplementary Table S2 of the cited study but are not publicly accessible.[1]
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effect of emetine and cisplatin is attributed to their complementary actions on distinct molecular pathways.
In Non-Small Cell Lung Cancer: Inhibition of the Wnt/β-catenin Pathway
In NSCLC, emetine has been shown to suppress the Wnt/β-catenin signaling pathway.[1] This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. Cisplatin induces DNA damage, a primary mechanism of its cytotoxicity. The combination of emetine's inhibitory effect on the pro-survival Wnt/β-catenin pathway and cisplatin's DNA-damaging activity leads to enhanced cancer cell death.
In Ovarian Carcinoma: Downregulation of Bcl-xL and Caspase Activation
In ovarian carcinoma cells, the synergistic effect is mediated through the downregulation of the anti-apoptotic protein Bcl-xL by emetine.[2] Cisplatin-induced DNA damage triggers the intrinsic apoptotic pathway. By reducing the levels of Bcl-xL, emetine lowers the threshold for apoptosis, making the cancer cells more susceptible to cisplatin. This combined action leads to enhanced activation of caspases-3, -7, and -8, key executioners of apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to establish the synergistic anti-cancer effects of emetine and cisplatin.
Cell Viability and Synergy Analysis (MTS Assay and Chou-Talalay Method)
This workflow is used to determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify their synergistic interaction.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of emetine alone, cisplatin alone, and a constant-ratio combination of both drugs.
-
Incubation: The treated cells are incubated for 48 hours.
-
MTS Assay: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well. Viable cells with active metabolism convert MTS into a purple formazan product.
-
Absorbance Measurement: After a 1-4 hour incubation, the absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis:
-
IC50 Determination: The concentration of each drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves of the single-agent treatments.
-
Synergy Quantification: The data from the combination treatment is analyzed using CompuSyn software, which is based on the Chou-Talalay method, to generate Combination Index (CI) values.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by the drug combination.
Protocol:
-
Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., β-catenin, Bcl-xL, cleaved caspases, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine relative protein expression levels.
Conclusion
The available preclinical evidence strongly supports the synergistic anti-cancer effect of combining emetine and cisplatin. This synergy is achieved through complementary mechanisms of action, with emetine targeting key cancer cell survival pathways, thereby sensitizing them to the cytotoxic effects of cisplatin. The quantitative data, although requiring further confirmation from supplementary materials for a complete picture, consistently points towards a beneficial interaction. These findings provide a strong rationale for further investigation of this drug combination in clinical settings for the treatment of NSCLC and ovarian cancer, potentially offering a more effective therapeutic strategy and a means to overcome cisplatin resistance.
References
Emetine Hydrochloride: A Comparative Guide to HIF-1α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Emetine hydrochloride with other notable inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen environments and a key target in cancer therapy. This document outlines their mechanisms of action, inhibitory concentrations, and the experimental data supporting these findings.
Introduction to HIF-1α and its Inhibition
Under hypoxic conditions, typically found in the core of solid tumors, the α-subunit of the HIF-1 transcription factor is stabilized. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This activation cascade upregulates the expression of proteins involved in crucial aspects of cancer progression, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival. Consequently, inhibiting HIF-1α is a promising strategy for cancer treatment.
Emetine, a natural alkaloid derived from the ipecac root, is a well-known inhibitor of protein synthesis.[1] Recent studies have also identified its potent inhibitory effects on HIF-1α and HIF-2α.[1][2][3] This guide compares this compound to other HIF-1α inhibitors with diverse mechanisms of action.
Comparative Analysis of HIF-1α Inhibitors
The following table summarizes the quantitative data for this compound and other selected HIF-1α inhibitors. It is important to note that the half-maximal inhibitory concentration (IC50) values are highly dependent on the cell line, experimental conditions, and the specific assay used. Therefore, direct comparison of absolute IC50 values across different studies should be approached with caution.
| Inhibitor | Mechanism of Action | Cell Line(s) | IC50 | Reference(s) |
| This compound | Protein Synthesis Inhibition, leading to reduced HIF-1α protein accumulation. | T47D (breast cancer) | 0.11 µM (HIF-1 activation) | [1] |
| MGC803 (gastric cancer) | 0.0497 µM (cell viability) | [4] | ||
| HGC-27 (gastric cancer) | 0.0244 µM (cell viability) | [4] | ||
| PX-478 | Inhibits HIF-1α transcription, translation, and deubiquitination. | PC-3 (prostate cancer) | ~20-30 µM (cytotoxicity), 3.9 ± 2.0 µM (HIF-1α protein) | [5] |
| MCF-7 (breast cancer) | 4.0 ± 2.0 µM (HIF-1α protein) | |||
| Panc-1 (pancreatic cancer) | 10.1 ± 1.9 µM (HIF-1α protein) | |||
| Echinomycin | Binds to DNA and inhibits HIF-1α binding to HREs. | Cancer Stem Cells | 29.4 pM (cell viability) | [6] |
| U251 (glioblastoma) | 1.2 nM (HIF-1 transcription) | [6] | ||
| Chetomin | Disrupts the interaction between HIF-1α and the p300/CBP co-activator. | Human Myeloma Cell Lines | 2.29–6.89 nM (cell growth) | [7] |
| Hep38 | 10 nM (secreted VEGF) | [8] | ||
| Topotecan | Topoisomerase I inhibitor; inhibits HIF-1α translation. | ME-180 (cervical cancer) | 0.20–1.00 µM (HIF-1α transactivation) | [9][10] |
| HCT116 (colon cancer) | 0.57–7.65 µM (HIF-1α protein) | [9][10] | ||
| Bortezomib | Proteasome inhibitor; inhibits HIF-1α protein expression and nuclear accumulation. | Multiple Myeloma Cell Lines | ~10 nM (cell viability) | [11] |
| MDA-MB-231 (breast cancer) | 25-50 nM (cell viability) | [12] | ||
| Vorinostat (SAHA) | Histone Deacetylase (HDAC) inhibitor; inhibits HIF-1α translation. | Various cancer cell lines | <86 nM (HDAC activity) | |
| Prostate cancer cell lines | 2.5-7.5 µM (cell growth) |
Signaling Pathways and Experimental Workflows
To understand the context of HIF-1α inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: A generalized workflow for the evaluation of HIF-1α inhibitors.
Detailed Experimental Protocols
Western Blot for HIF-1α Protein Detection
This protocol is essential for directly measuring the levels of HIF-1α protein in cells treated with potential inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1.
Materials:
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the cells with the HIF-1α inhibitor under normoxic or hypoxic conditions.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the inhibitor.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound demonstrates potent inhibition of HIF-1α, primarily through its well-established mechanism of protein synthesis inhibition. This leads to a reduction in the accumulation of the HIF-1α protein under hypoxic conditions. When compared to other HIF-1α inhibitors, Emetine's potency is notable, with IC50 values in the nanomolar range for affecting cell viability and HIF-1 activation.[1][4] However, its broad impact on protein synthesis suggests a potential for off-target effects, a critical consideration in drug development.
Inhibitors like PX-478, Echinomycin, and Chetomin offer more targeted mechanisms of action, such as direct inhibition of HIF-1α translation or its interaction with co-activators.[5][7][8] Topotecan, Bortezomib, and Vorinostat, while also potent, are approved drugs with primary mechanisms of action (topoisomerase I, proteasome, and HDAC inhibition, respectively) that secondarily affect the HIF-1α pathway.[9][10][11]
The choice of an optimal HIF-1α inhibitor for therapeutic development will depend on the specific cancer type, the desired level of target specificity, and the overall therapeutic window. This compound remains a valuable research tool for studying the consequences of HIF-1α inhibition and may serve as a lead compound for the development of novel analogs with improved specificity. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively rank the potency and selectivity of these diverse HIF-1α inhibitors.
References
- 1. The Terpenoid Tetrahydroisoquinoline Alkaloids Emetine, Klugine, and Isocephaeline Inhibit the Activation of Hypoxia-Inducible Factor-1 (HIF-1) in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine promotes von Hippel-Lindau-independent degradation of hypoxia-inducible factor-2α in clear cell renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation | MDPI [mdpi.com]
- 11. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative analysis of emetine and other antiviral compounds
For Immediate Publication
Shanghai, China – December 23, 2025 – In the global pursuit of effective antiviral therapeutics, the ipecac alkaloid emetine has emerged as a potent inhibitor of a broad spectrum of viruses. This guide provides a comparative analysis of emetine's antiviral efficacy against other notable compounds, supported by experimental data, detailed methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Emetine, a historically recognized anti-protozoal agent, has demonstrated significant in vitro activity against a range of RNA viruses, including coronaviruses, Zika virus, Ebola virus, and enteroviruses.[1][2][3] Its multifaceted mechanism of action, targeting both host and viral factors, presents a high barrier to the development of viral resistance.[2][3]
Comparative Antivirial Efficacy: A Quantitative Overview
The antiviral potency of emetine has been quantified in numerous studies, often showing superiority to or synergistic effects with other antiviral agents. The following tables summarize the in vitro efficacy of emetine compared to other well-known antiviral compounds against various viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Emetine | SARS-CoV-2 | Vero | 0.007 | 1.96 | 280 |
| Remdesivir | SARS-CoV-2 | Vero | 0.24 | >10 | >41.67 |
| Emetine | SARS-CoV-2 | Vero E6 | 0.46 | - | - |
| Remdesivir | SARS-CoV-2 | Vero E6 | 23.15 | - | - |
| Lopinavir | SARS-CoV-2 | Vero E6 | 26.63 | - | - |
| Favipiravir | SARS-CoV-2 | Vero E6 | >100 | - | - |
| Emetine | MERS-CoV | Vero-E6 | 0.014 | - | - |
| Emetine | SARS-CoV | Vero-E6 | 0.051 | - | - |
| Emetine | Zika Virus (ZIKV) | SNB-19 | IC50: <0.042 | - | - |
| Emetine | Enterovirus A71 (EV-A71) | RD | 0.049 | 10 | 204 |
| Emetine | Enterovirus D68 | - | 0.019 | - | - |
| Emetine | Echovirus-6 | - | 0.045 | - | - |
| Emetine | Coxsackievirus A16 | - | 0.083 | - | - |
| Emetine | Coxsackie B | - | 0.051 | - | - |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[1][3][4]
Notably, studies have highlighted that emetine can be significantly more potent than remdesivir against SARS-CoV-2 in vitro.[1][5] Furthermore, a synergistic effect has been observed when emetine is used in combination with remdesivir, suggesting potential for combination therapies to enhance clinical benefits.[1][6][7]
Mechanism of Action: A Dual Approach
Emetine's antiviral activity is attributed to its ability to interfere with multiple stages of the viral life cycle. The primary mechanisms include:
-
Inhibition of Host Protein Synthesis: Emetine potently inhibits eukaryotic protein synthesis by binding to the 40S ribosomal subunit, thereby preventing the translation of both host and viral proteins essential for viral replication.[2][8][9]
-
Inhibition of Viral Polymerase: Emetine has been shown to directly inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like Zika virus and SARS-CoV-2.[1][2][6]
-
Disruption of Viral Entry: Some studies suggest that emetine can block the entry of certain viruses, such as MERS-CoV, into host cells.[4][6]
-
Modulation of Host Signaling Pathways: Emetine can also modulate host cell processes, including reducing inflammation through the inhibition of NF-κB signaling.[1][6]
The following diagram illustrates the proposed antiviral mechanisms of action for emetine.
Caption: Proposed antiviral mechanisms of emetine.
Experimental Protocols
The evaluation of emetine and other antiviral compounds relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., Vero E6) in a 96-well plate and incubate until a confluent monolayer is formed.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include untreated cell controls.
-
Incubation: Incubate the plate for a period that matches the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[10]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by regression analysis.[11]
The following diagram outlines the workflow for a typical cytotoxicity assay.
Caption: General workflow for MTT/XTT cytotoxicity assays.
Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of the test compound. A semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized zones of cell death (plaques). The reduction in the number of plaques indicates antiviral activity.[13]
Methodology:
-
Cell Preparation: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.[14]
-
Virus-Compound Incubation: Prepare serial dilutions of the compound and mix with a known titer of virus. Incubate for 1 hour.[15]
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.[13]
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or Avicel) with the corresponding compound concentration.[13]
-
Incubation: Incubate the plates for several days until plaques are visible.[14]
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[13]
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.[13]
The following diagram illustrates the workflow for a plaque reduction assay.
Caption: Workflow for a plaque reduction assay.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This assay quantifies the amount of viral RNA in infected cells, providing a measure of viral replication.
Principle: Viral RNA is extracted from infected cell cultures and reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified and quantified in real-time using a fluorescent probe-based PCR assay. The amount of fluorescence is proportional to the amount of viral RNA.[16]
Methodology:
-
Infection and Treatment: Infect cells with the virus in the presence of serial dilutions of the test compound.
-
RNA Extraction: After a defined incubation period (e.g., 48 hours), extract total RNA from the cells.[17]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.[18]
-
qPCR: Perform real-time PCR using primers and a probe specific to a viral gene. Include a standard curve of known viral RNA concentrations for absolute quantification.[17]
-
Data Analysis: Determine the viral RNA copy number in each sample by comparing the cycle threshold (Ct) values to the standard curve. Calculate the EC50 as the compound concentration that reduces the viral RNA level by 50%.[19]
The following diagram shows the workflow for determining viral load by qRT-PCR.
Caption: Workflow for viral load quantification by qRT-PCR.
Conclusion
Emetine demonstrates potent and broad-spectrum antiviral activity in vitro, often surpassing the efficacy of other antiviral compounds. Its complex mechanism of action, targeting multiple key cellular and viral processes, makes it a compelling candidate for further investigation. While cardiotoxicity remains a concern that has limited its clinical use, the significant therapeutic window observed in preclinical studies suggests that emetine and its analogs are valuable lead compounds for the development of novel antiviral therapies.[3][9] The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of emetine and other promising antiviral agents.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 18. med.unc.edu [med.unc.edu]
- 19. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
A Researcher's Guide: Validating Protein Degradation Assays with Emetine Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, accurately validating protein degradation is crucial for the advancement of novel therapeutics, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides an objective comparison of emetine hydrochloride and other common methods used to confirm protein degradation, supported by experimental data and detailed protocols.
The principle behind many protein degradation assays, such as those for Proteolysis Targeting Chimeras (PROTACs), is to observe the reduction of a target protein over time. However, a simple decrease in protein levels is not sufficient to confirm degradation. It is essential to demonstrate that this reduction is due to the inhibition of new protein synthesis, allowing for the measurement of the existing protein pool's degradation, or by directly showing that the degradation machinery is responsible.
Comparison of Methods for Validating Protein Degradation
To validate that a decrease in protein levels is due to degradation, researchers typically employ protein synthesis inhibitors or proteasome inhibitors. The choice of method depends on the specific experimental goals and the characteristics of the protein of interest.
| Method | Principle of Action | Typical Working Concentration | Advantages | Limitations |
| This compound | Irreversibly binds to the 40S ribosomal subunit, inhibiting protein translocation.[1] | 0.1 - 10 µM[2][3][4] | Rapid and potent inhibition of protein synthesis.[2] Irreversible binding can provide a more complete shutdown of translation. | Can be cytotoxic, with cytotoxicity observed at concentrations close to those used for protein synthesis inhibition.[1] May have off-target effects. |
| Cycloheximide | Reversibly binds to the 60S ribosomal subunit, inhibiting the translocation step of elongation.[1] | 10 - 100 µg/mL | Well-established and widely used in "cycloheximide chase" assays. Reversibility may be advantageous in some experimental setups. | Can be toxic to cells with prolonged exposure.[5] Its effects on translation can sometimes be incomplete. |
| MG132 | Potent, reversible, and cell-permeable proteasome inhibitor.[6] | 5 - 50 µM[6][7] | Directly implicates the proteasome in the degradation of the target protein. Can be used in co-treatment with a degrader molecule to "rescue" the protein from degradation. | Can inhibit other proteases like calpains at higher concentrations.[6] Prolonged treatment can induce cellular stress and apoptosis, confounding results.[8] |
| Bortezomib | A highly specific and potent proteasome inhibitor.[9] | 10 - 100 nM[10][11][12] | High specificity for the proteasome.[13] Clinically approved drug, extensive data available. Effective at nanomolar concentrations. | Can induce apoptosis and other cellular stress responses.[13] |
Experimental Protocols
Protocol 1: Validating Protein Degradation using this compound (adapted from Cycloheximide Chase Assay)
This protocol outlines the steps to determine the half-life of a target protein by inhibiting new protein synthesis with this compound, followed by Western blot analysis.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the experiment.
-
Emetine Treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 0, 0.1, 1, 10 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing emetine. The "0 µM" well serves as the time zero (T=0) control.
-
-
Time Course:
-
Immediately lyse the T=0 cells.
-
Incubate the remaining plates at 37°C and 5% CO2.
-
Harvest cells at various time points after emetine addition (e.g., 2, 4, 6, 8, 12, 24 hours). The optimal time points will depend on the expected half-life of the protein.
-
-
Cell Lysis:
-
At each time point, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescent Western blotting system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control for each time point.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
Protocol 2: Validation of Proteasome-Mediated Degradation using Proteasome Inhibitor Co-treatment
This protocol is used to confirm that the degradation of a target protein is dependent on the proteasome.
Materials:
-
Same as Protocol 1, with the addition of a proteasome inhibitor (e.g., MG132 or bortezomib).
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment:
-
Treat cells with your degrader compound at a concentration that causes significant degradation.
-
In a parallel set of wells, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours before adding the degrader compound.
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor-only control.
-
-
Incubation: Incubate the cells for a time period known to be sufficient for the degrader to induce protein degradation (e.g., 4-24 hours).
-
Cell Lysis, Protein Quantification, and Western Blot: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Compare the protein levels of the target protein in the different treatment groups. A "rescue" of the protein (i.e., higher protein levels) in the co-treatment group compared to the degrader-only group indicates that the degradation is proteasome-dependent.
Visualizations
Caption: Workflow for validating protein degradation.
Caption: Inhibition of protein synthesis and degradation.
Conclusion
The validation of protein degradation is a critical step in drug discovery and basic research. While this compound offers a potent method for inhibiting protein synthesis to study degradation, researchers must consider its potential cytotoxicity. Cycloheximide provides a well-established alternative for similar "chase" assays. For confirming the involvement of the ubiquitin-proteasome system, co-treatment with specific proteasome inhibitors like MG132 or bortezomib is the gold standard. The choice of the validation method should be tailored to the specific experimental question and the characteristics of the cellular system and protein of interest. By employing these robust validation strategies, researchers can gain higher confidence in their protein degradation data, paving the way for new scientific discoveries and therapeutic interventions.
References
- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
Emetine Hydrochloride: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of emetine hydrochloride, a natural alkaloid, across a spectrum of cancer cell lines. It offers an objective comparison of its performance against other protein synthesis inhibitors and is supported by experimental data and detailed protocols.
Abstract
Emetine, traditionally used as an emetic and anti-protozoal agent, has garnered significant attention for its potent anti-neoplastic properties. This comparison guide consolidates in vitro data to provide a clear overview of its efficacy, mechanism of action, and the signaling pathways it modulates in various cancer cell lines. The primary mechanism of emetine's anti-cancer activity is the irreversible inhibition of protein synthesis, leading to cell cycle arrest and apoptosis.[1] This guide presents a comparative analysis of emetine's cytotoxic effects alongside other well-known protein synthesis inhibitors, cycloheximide and puromycin. Furthermore, it delves into the specific signaling cascades, including Wnt/β-catenin, PI3K/AKT, and MAPK pathways, that are significantly impacted by emetine treatment. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines, often at nanomolar concentrations. Its potency is highlighted when compared to other therapeutic agents and protein synthesis inhibitors.
Cytotoxicity Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in several cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | [2] |
| HGC-27 | Gastric Cancer | 0.0244 | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, effective at 0.025-0.1 µM | [3] |
| MDA-MB-468 | Breast Cancer | Not specified, effective at 0.025-0.1 µM | [3] |
| LNCaP | Prostate Cancer | 0.0316 | [1] |
| CWR22Rv1 | Prostate Cancer | Not specified, effective at nanomolar concentrations | [1] |
| PC3 | Prostate Cancer | Not specified, less than 0.1 µM | [1] |
| AsPC-1 | Pancreatic Cancer | Not specified, effective at 2.5 µM in combination | [4] |
| BxPC-3 | Pancreatic Cancer | Not specified, effective at 2.5 µM in combination | [4] |
| Jurkat | T-cell Leukemia | Not specified, apoptosis induction observed | [5] |
Comparison with Other Protein Synthesis Inhibitors
A direct comparison of the cytotoxic concentration (CC50) and the concentration required to inhibit 50% of protein synthesis (IC50) for emetine, cycloheximide, and puromycin was conducted in HepG2 (hepatocellular carcinoma) cells.[6] This data provides insight into the therapeutic window of these inhibitors.
| Compound | Protein Synthesis IC50 (nM) in HepG2 | Cytotoxicity CC50 (nM) in HepG2 | Reference |
| Emetine | 2200 ± 1400 | 81 ± 9 | [6] |
| Cycloheximide | 6600 ± 2500 | 570 ± 510 | [6] |
| Puromycin | 1600 ± 1200 | 1300 ± 64 | [6] |
These results indicate that while puromycin has a narrower gap between protein synthesis inhibition and cytotoxicity, emetine and cycloheximide exhibit significant cytotoxicity at concentrations lower than those required for profound protein synthesis inhibition, suggesting a more complex mechanism of cell killing.[6]
Mechanism of Action and Signaling Pathway Modulation
Emetine's primary mode of action is the inhibition of the 40S ribosomal subunit, which blocks the translocation step of elongation during protein synthesis.[1] However, its anti-cancer effects are also attributed to its ability to modulate several critical signaling pathways.
Wnt/β-catenin Signaling Pathway
Emetine has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3][7] It achieves this by decreasing the phosphorylation of key pathway components like LRP6 and DVL2, leading to reduced levels of active β-catenin.[3][8] This, in turn, suppresses the expression of Wnt target genes that are crucial for cancer cell proliferation and survival.[3]
Caption: Emetine's inhibition of the Wnt/β-catenin signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation and is frequently hyperactivated in cancer. Emetine treatment has been shown to suppress this pathway by reducing the phosphorylation of AKT, a key downstream effector of PI3K.[2]
Caption: Emetine's inhibitory effect on the PI3K/AKT signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Emetine has been observed to modulate this pathway, although the effects can be cell-type specific. In some cancer cells, emetine inhibits the phosphorylation of ERK, a key component of the MAPK pathway, while in others it can lead to the activation of other MAPK members like p38 and JNK, which can promote apoptosis.[2]
Caption: Emetine's modulation of the MAPK/ERK signaling pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-LRP6, LRP6, p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
Conclusion
This compound demonstrates potent anti-cancer activity across a multitude of cancer cell lines, primarily through the inhibition of protein synthesis and the modulation of key signaling pathways such as Wnt/β-catenin, PI3K/AKT, and MAPK. Its efficacy at nanomolar concentrations underscores its potential as a therapeutic agent. This guide provides a consolidated resource for researchers to compare the effects of emetine with other protein synthesis inhibitors and to understand its molecular mechanisms of action, thereby facilitating further investigation and development in the field of oncology.
References
- 1. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Characteristics of apoptosis induction by the alkaloid emetine in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Emetine Hydrochloride vs. shRNA: A Comparative Guide for Studying Protein Function
For Researchers, Scientists, and Drug Development Professionals
In the quest to elucidate the intricate functions of proteins, researchers employ a variety of tools to modulate their expression and activity. Among these, the small molecule inhibitor emetine hydrochloride and the gene silencing technique of short hairpin RNA (shRNA) represent two distinct and powerful approaches. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound | shRNA (short hairpin RNA) |
| Mechanism of Action | Inhibition of protein synthesis (translation) | Post-transcriptional gene silencing (mRNA degradation) |
| Target | General protein synthesis (40S ribosomal subunit) | Specific mRNA transcript |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours to observe protein knockdown)[1] |
| Duration of Effect | Transient and reversible (partially)[2] | Can be transient (plasmid) or stable/long-term (viral integration)[1] |
| Specificity | Non-specific, affects all protein synthesis | Highly specific to the target mRNA sequence |
| Off-Target Effects | Can affect DNA and RNA synthesis at higher concentrations[3] | Can cause off-target gene silencing through "seed sequence" interactions[4][5] |
| Delivery | Direct addition to cell culture media | Plasmid transfection or viral (lentiviral, retroviral) transduction[1][6] |
| Toxicity | Dose-dependent cytotoxicity, particularly cardiotoxicity[7][8] | Can induce cellular toxicity and immune responses, especially with long-term expression[9][10] |
Quantitative Performance Data
The following tables summarize quantitative data on the efficacy and cytotoxicity of this compound and the typical knockdown efficiency of shRNA.
Table 1: this compound - Potency and Cytotoxicity
| Cell Line | IC50 for Cell Viability (µM) | Protein Synthesis Inhibition | Reference |
| MGC803 (gastric cancer) | 0.0497 | - | [3] |
| HGC-27 (gastric cancer) | 0.0244 | - | [3] |
| A549 (lung carcinoma) | Not specified | - | [11] |
| H1299 (lung carcinoma) | Not specified | - | [11] |
| Jurkat (leukemia) | Not specified | - | [11] |
| HEK293T (embryonic kidney) | Not specified | - | [11] |
| KG-1a (AML) | Not specified | Time-dependent reduction in viability | [12] |
| CWR22Rv1 (prostate cancer) | 0.0308 | - | [7] |
| LNCaP (prostate cancer) | 0.0316 | - | [7] |
| PC3 (prostate cancer) | 0.0294 | - | [7] |
| Multiple Cell Lines | - | IC50 ~0.12 µM in BEC-hACE2 cells | [11] |
Table 2: shRNA - Knockdown Efficiency and Duration
| Method | Typical Knockdown Efficiency | Duration of Knockdown | Reference |
| Lentiviral transduction (stable integration) | >70-90% | Long-term, stable | [1][13] |
| Plasmid transfection (transient) | Variable, typically lower than viral | Transient (days) | [1] |
| Inducible shRNA systems | Controllable knockdown | Reversible upon inducer removal | [6][13] |
Mechanisms of Action
This compound: A Global Protein Synthesis Inhibitor
This compound acts as a potent inhibitor of eukaryotic protein synthesis. It binds to the 40S subunit of the ribosome, thereby blocking the translocation step of translation.[14] This leads to a rapid and global shutdown of protein production within the cell.
shRNA: Targeted Gene Silencing via RNA Interference
Short hairpin RNA (shRNA) utilizes the endogenous RNA interference (RNAi) pathway to achieve sequence-specific gene silencing.[1] An shRNA expression vector is introduced into the cell, leading to the transcription of a small hairpin RNA molecule. This is then processed by the cellular machinery (Dicer and RISC) into a small interfering RNA (siRNA) that guides the degradation of the complementary target mRNA.
Experimental Protocols
Key Experiment: Inhibition of Protein Synthesis with this compound
Objective: To determine the effect of this compound on the rate of protein synthesis in cultured cells.
Methodology: Pulse-Chase Analysis [15][16]
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Starvation: Replace the growth medium with a methionine/cysteine-free medium and incubate for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Add a "pulse" of medium containing [³⁵S]-methionine/cysteine to the cells for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.
-
Emetine Treatment: Add this compound at the desired concentration to the pulse medium for the last 5-10 minutes of the pulse, or pre-treat cells before the pulse.
-
Chase: Remove the pulse medium and add a "chase" medium containing an excess of non-radioactive methionine and cysteine, along with this compound.
-
Time Points: Collect cell lysates at various time points during the chase (e.g., 0, 30, 60, 120 minutes).
-
Immunoprecipitation: Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography.
-
Quantification: Quantify the band intensity at each time point to determine the rate of protein degradation in the presence of emetine.
Key Experiment: shRNA-Mediated Protein Knockdown
Objective: To achieve stable knockdown of a target protein using lentiviral-mediated shRNA delivery.
Methodology: Lentiviral Transduction [6]
-
shRNA Vector Preparation: Clone the shRNA sequence targeting the gene of interest into a lentiviral expression vector. Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Cell Transduction: Plate the target cells and allow them to adhere. Add the lentiviral particles to the cells in the presence of a transduction-enhancing agent like polybrene.
-
Selection: After 24-48 hours, replace the medium with a fresh medium containing a selection agent (e.g., puromycin) to select for cells that have successfully integrated the lentiviral vector.
-
Expansion of Stable Clones: Expand the antibiotic-resistant cell colonies to establish a stable cell line with continuous shRNA expression.
-
Verification of Knockdown:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the level of the target mRNA.
-
Western Blot: Prepare cell lysates and perform a Western blot to assess the reduction in the target protein level.
-
Comparative Experimental Workflow
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and shRNA depends critically on the specific research question and experimental context.
This compound is an invaluable tool for studying processes that require rapid and global inhibition of protein synthesis, such as investigating the half-life of proteins or the immediate cellular responses to translational arrest. Its speed of action is a key advantage. However, its lack of specificity and potential for off-target effects and cytotoxicity must be carefully considered and controlled for.
shRNA , on the other hand, offers unparalleled specificity for silencing a single gene of interest. This makes it the gold standard for dissecting the function of a particular protein in a complex biological pathway. The ability to create stable, long-term knockdown cell lines is a significant advantage for chronic studies. However, the slower onset of action and the potential for off-target effects, which require careful validation, are important considerations.
Ultimately, a combined approach, where phenotypes observed with shRNA knockdown are confirmed with a rapid, albeit non-specific, inhibitor like emetine, can provide a powerful and comprehensive understanding of protein function.
References
- 1. What Is shRNA? How It Provides Long-Term Gene Silencing [synapse.patsnap.com]
- 2. Effect of emetine on T-2 toxin-induced inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 7. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive Expression of Short Hairpin RNA in Vivo Triggers Buildup of Mature Hairpin Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine in Combination with Chloroquine Induces Oncolytic Potential of HIV-1-Based Lentiviral Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Pulse-chase analysis for studying protein synthesis and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Response Curve of Emetine Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro dose-response validation of emetine hydrochloride, a natural product with potent cytotoxic and antiviral properties. We present a comparative analysis of its efficacy against various cell lines and viruses, alongside alternative therapeutic agents. Detailed experimental protocols and visual representations of key biological processes are included to support researchers in their study design and data interpretation.
Comparative Efficacy of this compound
This compound has demonstrated significant inhibitory effects across a range of cancer cell lines and viruses. The following table summarizes its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) from various in vitro studies, providing a quantitative comparison with other relevant compounds.
| Compound | Assay Type | Cell Line/Virus | IC50 / EC50 (µM) | Alternative Compound | Alternative's IC50 / EC50 (µM) |
| This compound | Cytotoxicity | PC3 (Prostate Cancer) | 0.0329 | - | - |
| This compound | Cytotoxicity | LNCaP (Prostate Cancer) | 0.0237 | - | - |
| This compound | Cytotoxicity | MGC803 (Gastric Cancer) | 0.0497 | 5-Fluorouracil | 11.3763[1] |
| This compound | Cytotoxicity | HGC-27 (Gastric Cancer) | 0.0244 | 5-Fluorouracil | 6.4358[1] |
| This compound | Antiviral | SARS-CoV-2 (Vero cells) | 0.007 | Remdesivir | 0.24[2][3] |
| This compound | Antiviral | MERS-CoV | 0.014 | - | - |
| This compound | Antiviral | SARS-CoV | 0.051 | - | - |
| This compound | Antiviral | Human Cytomegalovirus (HCMV) | 0.040 | - | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
a. Cell Seeding:
-
Seed cells (e.g., MGC803, HGC-27) in 96-well plates at a density of 2,000-3,000 cells per well.
-
Incubate the plates overnight to allow for cell adherence.[1]
b. Compound Treatment:
-
Prepare a serial dilution of this compound and the comparator drug (e.g., 5-Fluorouracil) at various concentrations.
-
Treat the cells with the different concentrations of the compounds and incubate for 72 hours.[1]
c. MTT Addition and Incubation:
-
Following treatment, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates at 37°C for an additional 3 hours.[1]
d. Formazan Solubilization and Absorbance Reading:
-
Dissolve the formazan crystals by adding 50 µL of acidified sodium dodecyl sulfate (SDS) (20% w/v) to each well and incubate overnight.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
In Vitro Antiviral Assay (SARS-CoV-2)
This protocol details the procedure to assess the antiviral efficacy of this compound against SARS-CoV-2.
a. Cell and Virus Preparation:
-
Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2% L-glutamine, and 1% penicillin/streptomycin.[2]
-
Prepare a stock of SARS-CoV-2 virus and determine the 50% tissue culture infective dose (TCID50).[2]
b. Infection and Treatment:
-
Pre-treat Vero cells with the virus (e.g., 30 TCID50) in 96-well plates for 1.5 hours.[2]
-
Wash the cells to remove the virus inoculum.
-
Add increasing concentrations of this compound or a comparator drug (e.g., Remdesivir) to the wells.[2]
-
Incubate the plates for 48 hours.[2]
c. Quantification of Viral Replication:
-
Analyze viral replication using quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[2]
-
Alternatively, perform a Western blot analysis to detect viral nucleocapsid protein levels.[2]
-
Determine the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
Visualizing Emetine's Mechanism and Experimental Design
To better understand the processes involved in validating the dose-response of this compound, the following diagrams illustrate the experimental workflow and the compound's primary mechanism of action.
Caption: Experimental workflow for determining the in vitro dose-response curve.
Caption: Primary mechanism of action of this compound via inhibition of protein synthesis.
Mechanism of Action
This compound primarily exerts its biological effects by inhibiting protein synthesis.[4][5] It specifically binds to the 40S ribosomal subunit, thereby blocking the translocation step of translation elongation. This disruption of protein production leads to downstream cellular consequences, including cell cycle arrest and apoptosis in cancer cells, and the inhibition of viral replication, which relies on the host cell's machinery for viral protein synthesis.[6] Studies have also indicated that emetine can modulate various signaling pathways, including the MAPK and Wnt/β-catenin pathways, contributing to its anticancer activity.[1]
References
- 1. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound | 14198-59-5 | FE74003 | Biosynth [biosynth.com]
- 6. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Emetine Hydrochloride's Antiviral and Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Emetine hydrochloride, a compound historically used as an emetic and for the treatment of amebiasis, has garnered renewed interest for its potent antiviral and anticancer properties. This guide provides a comparative analysis of key findings from various studies on this compound, focusing on the reproducibility of its biological activities. Experimental data is presented to offer an objective assessment of its performance, alongside detailed methodologies for crucial experiments and visualizations of its impact on cellular signaling pathways.
Quantitative Data Summary: A Comparative Overview
To assess the reproducibility of emetine's efficacy, quantitative data from multiple independent studies have been compiled. The following tables summarize the reported 50% effective concentration (EC50) for antiviral activity and the 50% inhibitory concentration (IC50) for anticancer activity across various cell lines and viruses.
Antiviral Activity of this compound
The antiviral effects of emetine, particularly against coronaviruses, have been a significant area of research. The data presented below showcases a range of EC50 values, highlighting both the compound's potency and the variability observed across different studies.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.46 | [1] |
| SARS-CoV-2 | Vero | 0.007 | [1] |
| SARS-CoV-2 | Vero | 0.000147 | [1] |
| MERS-CoV | Vero-E6 | 0.014 | [1] |
| SARS-CoV | Vero-E6 | 0.051 | [1] |
Note: The observed variations in EC50 values for SARS-CoV-2 in Vero cells could be attributed to differences in experimental protocols, such as viral titer, cell density, and assay duration. Despite these variations, the data consistently demonstrates emetine's potent anti-coronaviral activity in the sub-micromolar to nanomolar range.
Anticancer Activity of this compound
Emetine has demonstrated cytotoxic effects against a broad spectrum of cancer cell lines. The IC50 values presented below offer a glimpse into its potential as a multi-target anticancer agent.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Gastric Cancer | MGC803 | 0.0497 | [2] |
| Gastric Cancer | HGC-27 | 0.0244 | [2] |
| Hematological Cancer | KG-1a | > 2 (approx.) | [1] |
| Hematological Cancer | HL-60 | > 2 (approx.) | [1] |
| Hematological Cancer | NB4 | > 2 (approx.) | [1] |
| Hematological Cancer | THP-1 | > 2 (approx.) | [1] |
| Hematological Cancer | Jurkat | < 2 (approx.) | [1] |
| Hematological Cancer | K-562 | > 2 (approx.) | [1] |
| Solid Cancer | MCF-7 | > 2 (approx.) | [1] |
| Solid Cancer | 4T1 | > 4 (approx.) | [1] |
| Solid Cancer | HCT116 | < 2 (approx.) | [1] |
| Solid Cancer | B16-F10 | > 4 (approx.) | [1] |
| Solid Cancer | HepG2 | > 2 (approx.) | [1] |
| Solid Cancer | HSC-3 | > 2 (approx.) | [1] |
| Solid Cancer | CAL27 | > 2 (approx.) | [1] |
| Solid Cancer | SSC-9 | > 2 (approx.) | [1] |
| Solid Cancer | SSC-25 | > 2 (approx.) | [1] |
Note: The IC50 values for anticancer activity also show variability depending on the cancer cell line and the specific study. This highlights the importance of standardized protocols for assessing drug efficacy to ensure better comparability of results.
Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for the key experiments used to generate the quantitative data.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes.
-
Treatment: Allow the cells to attach for a few hours, then treat with varying concentrations of this compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: When colonies in the control plates are of a sufficient size (typically >50 cells), fix the colonies with a solution like methanol or a mixture of methanol and acetic acid. Stain the fixed colonies with a solution such as crystal violet.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration to assess the long-term effect of the compound on cell survival and proliferation.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time and at the appropriate concentration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Inhibition of Wnt/β-catenin Signaling Pathway
Emetine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer. It is proposed to act by reducing the phosphorylation of key upstream components.[2][3][4][5][6]
Caption: Emetine inhibits the Wnt/β-catenin pathway by reducing LRP6 and DVL phosphorylation.
Modulation of MAPK/ERK Signaling Pathway
Emetine exhibits a dual role in the MAPK/ERK pathway, activating the stress-related p38 MAPK while inhibiting the pro-proliferative ERK signaling cascade.[7][8][9]
Caption: Emetine differentially modulates the MAPK pathway, promoting apoptosis and inhibiting proliferation.
Inhibition of PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Emetine has been shown to inhibit this pathway by reducing the phosphorylation of AKT.[2][10][11][12][13]
Caption: Emetine inhibits the PI3K/AKT pathway, leading to decreased cell survival and proliferation.
Inhibition of Hippo/YAP Signaling Pathway
Recent studies suggest that emetine and its derivatives can interfere with the Hippo/YAP pathway, a key regulator of organ size and tumorigenesis, by inhibiting the interaction between YAP and the TEAD transcription factor.[2][14]
Caption: Emetine derivatives can inhibit the Hippo/YAP pathway by disrupting the YAP-TEAD interaction.
Conclusion
The available data consistently demonstrate that this compound is a potent inhibitor of various viruses and cancer cell lines, with its primary mechanism of action being the inhibition of protein synthesis. However, the reported efficacy, in terms of EC50 and IC50 values, can vary between studies, underscoring the need for standardized experimental conditions to ensure robust reproducibility. Furthermore, emetine's ability to modulate multiple key signaling pathways, including Wnt/β-catenin, MAPK/ERK, PI3K/AKT, and Hippo/YAP, highlights its potential as a multi-targeted therapeutic agent. Further research is warranted to fully elucidate the intricate molecular mechanisms and to optimize its therapeutic window, considering its known toxicities. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientificarchives.com [scientificarchives.com]
- 12. PI3K/AKT pathway as a pivotal regulator of epithelial-mesenchymal transition in lung tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Identification of a derivative of the alkaloid emetine as an inhibitor of the YAP-TEAD interaction and its potential as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of emetine hydrochloride compared to standard cancer therapies in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of emetine hydrochloride against standard-of-care chemotherapeutic agents in preclinical cancer models. The data presented herein is collated from various published studies to facilitate an evidence-based evaluation of emetine's potential as an anti-cancer agent.
Executive Summary
This compound, a natural alkaloid and an FDA-approved anti-protozoal agent, has demonstrated potent anti-neoplastic activity in a range of preclinical cancer models. This guide summarizes the quantitative data from in vitro and in vivo studies, comparing the efficacy of emetine with standard therapies such as 5-fluorouracil (5-FU), doxorubicin, and cisplatin across gastric, breast, lung, and bladder cancers. The evidence suggests that emetine exhibits significant cytotoxicity against various cancer cell lines, often at lower concentrations than standard drugs, and can inhibit tumor growth in vivo. Its mechanism of action appears to involve the inhibition of protein synthesis and modulation of key signaling pathways, including Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK).
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.
Table 1: Gastric Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| MGC803 | This compound | 0.0497 | [1] |
| 5-Fluorouracil | 11.3763 | [1] | |
| HGC-27 | This compound | 0.0244 | [1] |
| 5-Fluorouracil | 6.4358 | [1] |
Table 2: Bladder Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| Muscle Invasive Bladder Cancer (Avg.) | This compound | 0.019 | [2] |
| Cisplatin | 4 | [2] | |
| Normal Urothelial Cells (Avg.) | This compound | 0.127 | [2] |
| Cisplatin | 36 | [2] |
Table 3: Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| MDA-MB-231 | This compound | Selectively reduced viability at 25, 50, 100 nM | [3] |
| MDA-MB-468 | This compound | Selectively reduced viability at 25, 50, 100 nM | [3] |
Note: Direct IC50 values for doxorubicin in the same study were not provided, but emetine showed selective cytotoxicity to cancer cells over normal mammary epithelial cells (MCF10A).
Table 4: Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| A549 | This compound | Dose-dependent inhibition of proliferation | [4] |
| H3122 | This compound | Dose-dependent inhibition of proliferation | [4] |
| H3122-LR (Lenvatinib-Resistant) | This compound | Dose-dependent inhibition of proliferation | [4] |
Note: While direct IC50 comparisons with cisplatin in these specific studies are not available, emetine has been shown to synergize with cisplatin in various non-small cell lung cancer (NSCLC) cell lines.[4][5]
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies in animal models provide crucial insights into the therapeutic potential of a compound. The following table summarizes the tumor growth inhibition data for this compound in comparison to a standard chemotherapeutic agent.
Table 5: MGC803 Gastric Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition Rate (%) | Reference |
| This compound | 10 mg/kg, intraperitoneally, every other day | 57.52 | [6] |
| 5-Fluorouracil | 30 mg/kg, intraperitoneally, every other day | 43.59 | [6] |
Experimental Protocols
Cell Viability Assays (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and standard chemotherapies on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-3,000 cells per well and incubated overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic agent for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 3 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding 50 µL of acidified sodium dodecyl sulfate (SDS) solution (20% w/v) and incubating overnight.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[1]
In Vivo Xenograft Model (MGC803 Gastric Cancer)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound compared to a standard chemotherapeutic agent.
Protocol:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: MGC803 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach a volume of approximately 100-200 mm³, the mice are randomly assigned to treatment and control groups.
-
Drug Administration:
-
Monitoring: Tumor volume and body weight are measured every two days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: After a predetermined treatment period (e.g., 3 weeks), the mice are euthanized, and the tumors are excised and weighed.
-
Tumor Growth Inhibition Rate Calculation: The tumor growth inhibition rate is calculated using the formula: [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100%.[6]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, including the inhibition of protein synthesis and the modulation of critical signaling pathways.
Wnt/β-catenin Signaling Pathway
Emetine has been shown to antagonize the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including breast cancer.[3] It can suppress the phosphorylation of key pathway components like LRP6 and DVL, leading to reduced nuclear accumulation of β-catenin and downregulation of Wnt target genes involved in cell proliferation, migration, and stemness.[3][7] In contrast, standard therapies like doxorubicin have complex and sometimes contradictory effects on this pathway.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. jurology.com [jurology.com]
- 6. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Emetine Hydrochloride: A Guide for Laboratory Professionals
Emetine hydrochloride is a potent and acutely toxic compound that requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to safety and regulatory standards.
Immediate Safety Precautions and Hazard Identification
This compound is classified as highly toxic and fatal if swallowed.[1][2] Before handling for disposal, it is crucial to be aware of its primary hazards:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[3]
-
Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1]
Always handle this compound in a designated area, such as a chemical fume hood, to avoid dust inhalation.[1][4] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).[4][5]
Required Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or chloroprene gloves.[4] | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[4] | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be necessary if dust formation is likely.[4] | To prevent inhalation of the toxic powder. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[6][7] The following steps provide a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes pure chemical, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[8]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound powder and contaminated solids in a designated, leak-proof, and sealable container.[6] The container must be compatible with the chemical.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed container.
-
Labeling: Affix a "Hazardous Waste" label to the container.[8][9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Acutely Toxic")
-
The accumulation start date
-
The name of the principal investigator or generator[9]
-
Step 3: Spill Decontamination and Cleanup
-
In case of a spill, clear the area of personnel.[6]
-
For solid spills: Gently sweep up the material, avoiding dust generation.[2][6] Dampening with water may be used to prevent dusting.[6] Place the collected material into the designated hazardous waste container.[2]
-
For liquid spills: Absorb the spill with an inert, non-combustible material like sand or vermiculite.[2] Place the absorbent material into the hazardous waste container.
-
Decontaminate the spill area and any affected equipment with soap and water.[4] Collect all cleaning materials and rinsate as hazardous waste.[4][8]
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
Step 4: Disposal of Empty Containers
-
Empty containers that once held this compound are also considered hazardous waste.[3]
-
To render a container non-hazardous, it must be triple-rinsed with a suitable solvent.[8][10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, after defacing the original label.[8][10]
Step 5: Storage and Final Disposal
-
Store the sealed hazardous waste container in a secure, cool, dry, and well-ventilated area, away from incompatible materials.[4][6]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
The recommended final disposal method is through an industrial combustion plant (incineration).[1][3]
-
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [1][3][6]
Regulatory and Reporting Information
This compound is subject to specific regulations due to its high toxicity. The following table summarizes key quantitative data.
| Regulatory Information | Value | Source |
| EPA EPCRA Section 302 EHS TPQ | 1/10000 pounds | [12] |
| EPA EPCRA Section 304 EHS RQ | 1 pound | [12] |
| Oral Lethal Dose (Human) | 5-50 mg/kg (probable) | [12] |
EHS: Extremely Hazardous Substance; TPQ: Threshold Planning Quantity; RQ: Reportable Quantity.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. research.uga.edu [research.uga.edu]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. mtu.edu [mtu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. EMETINE, DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistical Information for Handling Emetine Hydrochloride
This document provides crucial safety protocols and logistical procedures for the handling and disposal of Emetine hydrochloride, tailored for researchers, scientists, and drug development professionals. Strict adherence to these guidelines is essential to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Tight-sealing safety goggles are recommended.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber).[2] |
| Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[1][3] | |
| Respiratory Protection | Dust Respirator/Mask | Use a NIOSH/MSHA-approved respirator for dust formation.[1][2] A half-mask respirator with HEPA cartridges is recommended if a ventilated enclosure is not validated.[3] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is 4°C.[1][2] Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3] The storage area should be secure and locked.[2][4]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area or in a laboratory fume hood.[2][3]
-
Avoid Dust Formation: Take precautions to avoid the generation of dust.[1][3][5] If there is a risk of dust becoming airborne, use an approved positive flow mask.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2][3][5] Wash hands thoroughly with soap and water after handling.[3][5] Contaminated work clothes should be laundered separately before reuse.[3]
-
Procedural Safety: Avoid all personal contact, including inhalation.[3] When weighing or preparing solutions, do so in a manner that minimizes aerosolization. If aerosolization is possible, work within a containment system or use local exhaust ventilation.[3]
Spill Management
-
Minor Spills:
-
Immediately clean up any spills.[3]
-
Wear the appropriate PPE, including a dust respirator.[3]
-
Use dry clean-up procedures; avoid generating dust.[3]
-
Sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[3]
-
Place the collected waste into a suitable, labeled container for disposal.[2][3]
-
-
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert emergency responders.[3]
-
Wear full-body protective clothing and breathing apparatus.[3]
-
Contain the spill using sand, earth, or vermiculite.[3]
-
Collect the recoverable product into labeled containers for recycling or disposal.[3]
-
Wash the area and prevent runoff from entering drains.[3]
-
Disposal Plan
-
Waste Characterization: this compound and its containers must be treated as hazardous waste.[2]
-
Container Disposal: Puncture containers to prevent reuse before disposing of them in an authorized landfill.[3]
-
Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[2][3] Dispose of contents and containers at an industrial combustion plant or an approved waste disposal facility.[2][5]
Visual Workflow for Safe Handling and Emergency Procedures
The following diagram illustrates the logical flow of operations and emergency responses when working with this compound.
Caption: Workflow for handling this compound, including emergency spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
